Synthesis and Purification of 2-Hydroxy-2-phenylpropanediamide: A Comprehensive Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Hydroxy-2-phenylpropanediamide (Armillarisin B) CAS Number: 53696-75-6 Executive Summary 2-Hydroxy-2-phenylpropanediamide, na...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 2-Hydroxy-2-phenylpropanediamide (Armillarisin B)
CAS Number: 53696-75-6
Executive Summary
2-Hydroxy-2-phenylpropanediamide, naturally isolated as Armillarisin B from the mushroom Armillariella tabescens, is a highly valued malonamide derivative[1]. It serves as a critical precursor in medicinal chemistry, notably in the synthesis of platinum(II) anticancer complexes and as a potent antifungal agent against agricultural pathogens like Gibberella zeae[1]. This whitepaper details a scalable, high-yield synthetic pathway starting from diethyl phenylmalonate, emphasizing catalytic aerobic hydroxylation and controlled ammonolysis.
Structural Nuances & The "Pseudochirality" Misconception
Before detailing the synthesis, it is crucial to address a prevalent structural misconception. Automated chemical databases and some literature occasionally refer to the "syn/anti stereoisomers" or "chiral resolution" of 2-hydroxy-2-phenylmalonamide[2].
As a Senior Application Scientist, I must clarify: The central C2 carbon is structurally achiral. It is bonded to a hydroxyl group, a phenyl group, and two identical primary amide groups (-CONH₂). Because it possesses a plane of symmetry, it does not have enantiomers or diastereomers. The confusion in literature typically arises when the methodology is extrapolated to asymmetrically substituted malonamides (where the two amide groups differ). For the unsubstituted diamide, no chiral resolution is required, drastically simplifying the purification workflow.
Retrosynthetic Strategy & Mechanistic Pathways
The most efficient industrial and laboratory-scale synthesis avoids hazardous cyanide chemistry, opting instead for a two-step transformation from commercially available diethyl phenylmalonate.
Figure 1: Two-step synthetic workflow for 2-hydroxy-2-phenylpropanediamide.
Step 1: Catalytic Aerobic Hydroxylation
The introduction of the C2 hydroxyl group is achieved via an oxidative methodology using molecular oxygen as the terminal oxidant, a highly atom-economical approach outlined in patent CN110563582A[3]. The reaction proceeds via a metal-activated enol intermediate[2]. Triethylamine (TEA) facilitates enolization, and palladium inserts oxygen into the activated C-H bond followed by reductive elimination[2].
Catalyst Optimization Data:
Excluding moisture is critical to prevent hydrolytic byproducts. Palladium on carbon (Pd/C) demonstrates superior kinetics and yield compared to other transition metals[2].
Catalyst
Loading (mol%)
Temperature (°C)
Reaction Time (h)
Yield (%)
Pd/C
1.0
50
8
92
RuCl₃
1.5
60
12
78
NiCl₂
2.0
60
18
65
None (Control)
-
50
24
< 5
Table 1: Catalyst screening for the aerobic hydroxylation of diethyl phenylmalonate[2].
Step 2: Controlled Ammonolysis
The transformation of the diester intermediate into the malonamide motif relies on direct aminolysis using aqueous ammonia.
Figure 2: Causality and logic of pH control during the ammonolysis step.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Diethyl 2-hydroxy-2-phenylmalonate
Self-Validating Mechanism: The reaction is monitored by Thin-Layer Chromatography (TLC). The disappearance of the non-polar starting material and the appearance of a more polar UV-active spot confirms hydroxylation.
Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a three-way stopcock connected to an oxygen balloon and a vacuum line.
Reagent Loading: Add 4.7 g (0.020 mol, 1.0 eq) of diethyl phenylmalonate and 50 mL of absolute ethanol[3].
Base Addition: Add 2.2 g (0.022 mol, 1.1 eq) of triethylamine (TEA)[3]. Causality: TEA deprotonates the acidic alpha-carbon, driving the equilibrium toward the enolate required for metal coordination.
Catalyst Addition: Under a gentle stream of argon (to prevent solvent ignition), carefully add 0.5 g of 5% Pd/C (approx. 1.0 mol% Pd)[3].
Oxidation: Evacuate the flask and backfill with O₂ three times. Maintain the reaction under an O₂ atmosphere at 50°C for 8 hours[2].
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of ethanol. Concentrate the filtrate under reduced pressure to yield the crude intermediate.
Protocol B: Ammonolysis to 2-Hydroxy-2-phenylpropanediamide
Self-Validating Mechanism: The product is highly crystalline and insoluble in cold water/ethanol mixtures, allowing the reaction to self-purify via precipitation as it reaches completion.
Solvent Preparation: Dissolve the crude diethyl 2-hydroxy-2-phenylmalonate in a 4:1 (v/v) mixture of ethanol and water[2]. Causality: This specific solvent ratio balances the solubility of the lipophilic ester and the hydrophilic ammonia, ensuring a homogeneous reaction mixture[2].
Ammonia Addition: Slowly add an excess of aqueous ammonia (28–30 wt%)[2].
pH Control: Monitor the pH using a calibrated pH probe. Maintain the pH strictly between 9.5 and 10.5[2]. Causality: If the pH exceeds 10.5, hydroxide ions outcompete ammonia as nucleophiles, leading to irreversible ester hydrolysis (saponification) rather than amidation[2].
Heating: Heat the mixture to reflux (approx. 70°C) for 12 hours.
Crystallization: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to induce complete crystallization.
Isolation: Filter the white crystalline solid under vacuum. Wash sequentially with ice-cold water and a small volume of cold ethanol.
Purification and Analytical Validation
While crude yields are typically 85–90%, pharmaceutical applications require >99% purity.
Recrystallization: Dissolve the crude product in boiling ethanol/water (3:1 v/v) and allow it to cool slowly. This removes any residual hydrophilic impurities or mono-amide intermediates[2].
HPLC Analysis: For analytical-grade verification, use a C18 stationary phase with isocratic elution (acetonitrile/0.1% formic acid; 15:85 v/v)[2].
Characterization: The purified white crystalline solid should exhibit a sharp melting point and characteristic FTIR bands for the hydroxyl (-OH) stretch (~3400 cm⁻¹) and primary amide carbonyls (~1650 cm⁻¹).
References
Source: PubMed (NIH)
Process for preparing 2-hydroxy-2-phenyl-malonamide (Patent CN110563582A)
Buy Propanediamide, 2-hydroxy-2-phenyl- (Synthesis Methods and Purification)
Comprehensive Physicochemical Profiling and Synthetic Workflows for 2-Hydroxy-2-phenylpropanediamide (Armillarisin B)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist, I approach the char...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist, I approach the characterization of 2-hydroxy-2-phenylpropanediamide —commonly referred to in literature as 2-hydroxy-2-phenylmalonamide (PHMA) or Armillarisin B —as a critical intersection between natural product isolation and targeted synthetic chemistry. This compound features a unique propanediamide backbone substituted with a hydroxyl and a phenyl group at the C2 position. Its dual identity as a bioactive secondary metabolite and a versatile synthetic intermediate makes it highly valuable. This whitepaper establishes the foundational physicochemical properties of the compound, explores its biological origins, and provides field-proven, self-validating protocols for its synthesis and orthogonal purification.
Physicochemical and Structural Profiling
Understanding the physical properties of 2-hydroxy-2-phenylpropanediamide is essential for optimizing downstream processing, particularly in resolving its stereoisomers. The presence of the hydroxyl group enables extensive hydrogen bonding, which dictates its solubility profile and melting point differentials.
Highly soluble in polar solvents (ethanol, dioxane, water)
Biological Origins and Pharmacological Significance
Before detailing the synthetic routes, it is crucial to understand the natural provenance of this molecule. Armillarisin B was originally isolated from the methanolic extract of the fruiting bodies of Armillariella tabescens (the Luminous Fungus) via rigorous bioassay-guided fractionation, with its structure definitively confirmed through 2D NMR spectroscopy[1].
From a pharmacological standpoint, the compound exhibits potent antifungal activity, specifically inhibiting the mycelial growth of the plant pathogenic fungus Gibberella zeae[1]. Furthermore, recent patent literature highlights the broader pharmacological potential of PHMA, noting the inherent anti-inflammatory, antibacterial, and analgesic properties associated with its parent fungal source[2]. In medicinal chemistry, its structural motif is currently being investigated as a precursor for developing platinum(II) complexes aimed at anticancer therapies.
Fig 1. Biological derivation of Armillarisin B and its downstream pharmacological applications.
Advanced Synthetic Methodologies
While natural extraction is viable for discovery, industrial and research applications require robust synthetic pathways. Two primary routes dominate the literature:
Oxidative Pathway: As detailed in patent CN110563582A, this method uses α-keto esters or amides as precursors. It employs molecular oxygen as a terminal oxidant and relies on a palladium catalyst (0.5–2 mol%) at 40–60°C to achieve high regioselectivity.
Controlled Ammonolysis: A highly scalable approach involving the direct aminolysis of diethyl 2-hydroxy-2-phenylmalonate. This is the preferred method for laboratory synthesis due to its high conversion rate (85–90%), provided that strict pH parameters are maintained.
Experimental Protocols: Synthesis and Purification
To ensure scientific integrity, the following workflows are designed as self-validating systems. I have explicitly outlined the causality behind each parameter so that researchers can adapt these protocols to their specific reactor setups.
Fig 2. Step-by-step synthesis and orthogonal purification workflow for analytical-grade PHMA.
Protocol A: Synthesis via Controlled Ammonolysis
Step 1: Reactor Setup. Charge a jacketed reaction vessel with diethyl 2-hydroxy-2-phenylmalonate dissolved in an ethanol/water mixture (4:1 v/v).
Rationale: This specific solvent ratio ensures complete solvation of the organic precursor while remaining perfectly miscible with the incoming aqueous ammonia.
Step 2: Reagent Addition. Heat the system to a gentle reflux (70°C). Begin the dropwise addition of 28–30 wt% aqueous ammonia.
Step 3: In-Process pH Control (Critical). Continuously monitor the pH, maintaining it strictly between 9.5 and 10.5.
Rationale: Exceeding a pH of 10.5 triggers competitive base-catalyzed ester hydrolysis, which cleaves the precursor before amidation can occur, drastically reducing yield.
Step 4: Quenching & Isolation. Once conversion plateaus, cool the reactor to 4°C to induce the precipitation of the crude malonamide.
System Validation: Extract a 10 µL aliquot and perform rapid Thin-Layer Chromatography (TLC) using a Silica gel stationary phase (Hexane:EtOAc 1:1). The complete disappearance of the high-Rf precursor spot and the emergence of a dominant low-Rf diamide spot validates the successful termination of the reaction.
Protocol B: Orthogonal Purification Workflow
Purification of this compound demands orthogonal techniques to resolve stereoisomers and strip away hydrophilic impurities.
Step 1: Fractional Crystallization. Dissolve the crude precipitate in a boiling mixture of ethanol/water (3:1 v/v). Allow the solution to cool to room temperature at a controlled rate of 5°C per hour.
Rationale: This exact solvent ratio exploits the differential solubility of the stereoisomers. It selectively precipitates the syn-diastereomer (MP: 182–184°C), leaving the anti-diastereomer (MP: 168–170°C) and trace impurities in the mother liquor, achieving an initial ~95% purity.
Step 2: Preparative HPLC Polishing. For analytical-grade material, inject the crystallized product into a preparative HPLC system equipped with a C18 stationary phase. Utilize an isocratic elution profile of Acetonitrile / 0.1% Formic Acid (15:85 v/v).
Rationale: The addition of 0.1% formic acid acts as an ion-pairing agent and lowers the mobile phase pH. This suppresses the ionization of the target's hydroxyl group, eliminating peak tailing and ensuring sharp resolution from any remaining hydrophilic byproducts.
System Validation: Analyze the final lyophilized fraction via analytical HPLC-UV (at 210 nm). A single, symmetrical peak at the established retention time with an Area Under the Curve (AUC) >99% validates the integrity of the orthogonal purification system.
The Pharmacology, Synthesis, and Chemical Utility of Atrolactamide (CAS 2019-68-3): A Technical Guide Executive Summary Atrolactamide (CAS 2019-68-3), historically known as Themisone, is an α,α-disubstituted acetamide fe...
Author: BenchChem Technical Support Team. Date: April 2026
The Pharmacology, Synthesis, and Chemical Utility of Atrolactamide (CAS 2019-68-3): A Technical Guide
Executive Summary
Atrolactamide (CAS 2019-68-3), historically known as Themisone, is an α,α-disubstituted acetamide featuring a chiral quaternary carbon center. Originally developed as a potent anticonvulsant, it has evolved into a critical structural scaffold for modern drug discovery—specifically in the design of T-type calcium channel blockers—and serves as a benchmark substrate in advanced asymmetric biocatalysis and photoinduced radical chemistry. This whitepaper synthesizes the physicochemical properties, pharmacological history, and validated synthetic protocols associated with atrolactamide.
Atrolactamide is a low-molecular-weight hydroxyamide. Its structural properties make it highly permeable, a necessary trait for crossing the blood-brain barrier in neurological applications (1)[1].
Property
Value
CAS Number
2019-68-3
IUPAC Name
2-hydroxy-2-phenylpropanamide
Synonyms
Themisone, M-144, α-Phenyllactamid
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
Topological Polar Surface Area (TPSA)
63.3 Ų
CLOGP
0.26
Hydrogen Bond Donors / Acceptors
2 / 3
Rotatable Bonds
2
Data aggregated from PubChem and Drug Central (2)[2].
Pharmacological Profile: From Themisone to Modern Ion Channel Blockers
Historical Context:
In the 1950s, atrolactamide was introduced under the trade name Themisone as an antiepileptic agent. Early in vivo electroshock models—such as those utilizing the salamander Triturus viridescens—demonstrated that the drug effectively inhibited the violent active phase of electrically induced seizures and significantly diminished the duration of post-ictal stupor (3)[3]. The presence of the intact amide moiety was deemed essential for its seizure-limiting activity, potentially due to its ability to modulate endogenous neurotoxins or stabilize neuronal membranes ().
Mechanistic Evolution & Lead Optimization:
Although Themisone was eventually discontinued due to off-target effects, its α-hydroxyamide core remains a privileged scaffold. Modern drug design has utilized atrolactamide as a lead compound, hypothesizing that substituting the α-methyl group with a trifluoromethyl (-CF3) group would maintain anticonvulsant activity while enhancing metabolic stability and lipophilicity (4)[4].
In vivo testing of the resulting analogue, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, in Maximal Electroshock (MES) and Subcutaneous Metrazol (ScMET) models yielded potent ED50 values (9.9 mg/kg and 34 mg/kg, respectively). Furthermore, patch-clamp electrophysiology validated the mechanism of action, proving that these atrolactamide derivatives act as effective T-type calcium channel blockers, thereby preventing the low-threshold calcium spikes responsible for neuronal hyperexcitability (4)[4].
Rational drug design workflow evolving Atrolactamide into T-type calcium channel blockers.
Synthetic Methodologies: Chemical and Biocatalytic Approaches
Synthesizing stable chiral quaternary carbon centers is a persistent challenge in organic chemistry due to severe steric hindrance. Atrolactamide can be synthesized via classical acid catalysis or advanced enzymatic cascades.
Acid-Catalyzed Hydrolysis of Acetophenone Cyanohydrin
This classical method relies on the controlled hydration of a nitrile to an amide.
Causality: The use of highly concentrated hydrochloric acid at near-freezing temperatures is critical. The low temperature mitigates the exothermic nature of the hydration, selectively arresting the reaction at the amide stage (atrolactamide) and preventing over-hydrolysis into the corresponding carboxylic acid (atrolactic acid) (5)[5].
Self-Validating Protocol:
Reaction Setup: Pre-cool 70 mL of concentrated HCl (approx. 37%) in a 250 mL round-bottom flask using an ice-water bath to 0–5 °C.
Substrate Addition: Slowly add 40 mmol (approx. 6.0 g) of acetophenone cyanohydrin dropwise over 30 minutes under vigorous magnetic stirring.
Incubation: Allow the mixture to stir for 12 hours, gradually warming to room temperature.
Quenching & Extraction: Pour the reaction mixture over crushed ice to quench. Extract the aqueous phase with diethyl ether (3 × 50 mL).
Validation & Purification: Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid and remove trace atrolactic acid. Dry over anhydrous MgSO4 and concentrate under reduced pressure. Validate the racemic atrolactamide product via Infrared (IR) spectroscopy, confirming the disappearance of the nitrile stretch (~2243 cm⁻¹) and the appearance of the amide carbonyl signal (~1680 cm⁻¹) (5)[5].
Enantioselective Biocatalytic Cascade
To isolate the pure (S)-enantiomer, researchers employ a dual-enzyme whole-cell catalyst.
Causality: Recombinant E. coli is engineered to co-express an (S)-oxynitrilase from cassava (Manihot esculenta) and an arylacetonitrilase from Pseudomonas fluorescens EBC191. The oxynitrilase stereoselectively adds cyanide to acetophenone. Subsequently, the nitrilase hydrates the sterically demanding cyanohydrin. Specific mutations in the nitrilase (e.g., at the Tyr54 residue) relieve steric clashes, enabling the enzyme to accommodate the bulky α,α-disubstituted substrate and preferentially form (S)-atrolactamide ().
Self-Validating Protocol:
Biocatalyst Preparation: Culture recombinant E. coli JM109(pIK9)(pJOE5361.1) co-expressing the oxynitrilase and nitrilase. Harvest and resuspend the cells in a pH 4.5 sodium citrate buffer. Note: pH 4.5 is strictly maintained to suppress the spontaneous, non-enzymatic formation of racemic cyanohydrin.
Cascade Initiation: Add 20 mM acetophenone and 40 mM potassium cyanide (KCN) to the cell suspension.
Incubation: Incubate the biphasic system at 30 °C with orbital shaking (150 rpm) for 24 hours.
Validation: Extract the supernatant with ethyl acetate. Analyze the organic phase via chiral HPLC (e.g., using a Chiralcel OD-H column) to validate the enantiomeric excess (ee) of (S)-atrolactamide, ensuring the signals correlate precisely with the expected retention times for the (S)-enantiomer (5)[5].
Biocatalytic cascade for the enantioselective synthesis of (S)-Atrolactamide.
Modern Applications in Synthetic Organic Chemistry
Beyond neuropharmacology, atrolactamide derivatives are highly valued in modern synthetic chemistry, particularly in radical cascades. Redox-active esters derived from the atrolactamide scaffold undergo photoinduced electron transfer (PET). Upon photoexcitation, these esters fragment to generate stable alkyl or aryl radicals, which subsequently undergo intramolecular cyclization to synthesize complex, quaternary CF3-containing oxindoles and indoline alkaloids without the need for transition metal catalysts (6)[6].
Comprehensive Technical Guide on 2-Hydroxy-2-phenylpropanediamide: Molecular Architecture, Synthesis, and Biological Profiling
Executive Summary As a Senior Application Scientist navigating the intersection of natural product chemistry and synthetic drug development, I frequently encounter molecules that demand rigorous analytical and synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the intersection of natural product chemistry and synthetic drug development, I frequently encounter molecules that demand rigorous analytical and synthetic control. 2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6)—also known in phytochemical literature as Armillarisin B —is one such compound[1]. Originally isolated from the methanolic extract of the fruiting bodies of the luminous mushroom Armillariella tabescens, this compound has demonstrated potent antifungal activity, particularly against destructive plant pathogenic fungi like Gibberella zeae[2].
This whitepaper provides an in-depth technical analysis of its molecular structure, details field-proven synthetic methodologies, and outlines the causality behind critical experimental parameters required to handle and synthesize this molecule effectively.
The structural uniqueness of 2-hydroxy-2-phenylpropanediamide lies in its highly substituted central carbon. The molecule features a propanediamide (malonamide) backbone, where the C2 position is functionalized with both a hydroxyl group (-OH) and a phenyl group (-C6H5), forming a tertiary alcohol[1].
From a stereochemical perspective, despite the dense substitution at the C2 carbon, the presence of two identical primary amide groups (-CONH2) creates a plane of symmetry. This renders the molecule achiral . In drug development, this is a highly advantageous characteristic, as it eliminates the need for complex enantiomeric resolution or asymmetric synthesis protocols, streamlining scale-up manufacturing.
Synthesizing highly functionalized malonamides requires strict control over reaction kinetics to prevent competitive side reactions. While traditional methods like the Mannich reaction or acid chloride pathways exist[1], the most robust, high-yield approach involves the oxidative hydroxylation of a malonate precursor followed by controlled aminolysis[4].
Phase 1: Oxidative Hydroxylation
To introduce the hydroxyl group at the C2 position, an oxidative methodology utilizing molecular oxygen as the terminal oxidant is employed[4].
Step-by-Step Protocol:
Preparation: Dissolve diethyl 2-phenylmalonate in anhydrous methanol.
Causality: Methanol is deliberately selected over aprotic solvents (e.g., DMF) because it accelerates reaction kinetics, enabling complete conversion within 8 hours. Aprotic solvents typically necessitate extended reaction times (>24 hours)[4].
Catalysis: Add 1.0 mol% Palladium on Carbon (Pd/C) catalyst.
Atmospheric Control: Purge the reaction vessel with inert gas (Argon/N2) before introducing O2.
Causality: The strict exclusion of ambient moisture is critical to prevent hydrolytic byproduct formation during the metal-activated enol intermediate stage[4].
Reaction: Heat the mixture to 50°C for 8 hours under a continuous O2 atmosphere.
Recovery: Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate in vacuo to yield diethyl 2-hydroxy-2-phenylmalonate.
Table 2: Catalyst Screening for Hydroxyl Group Introduction[4]
Catalyst
Loading (mol%)
Temperature (°C)
Reaction Time (h)
Yield (%)
Pd/C
1.0
50
8
92
RuCl₃
1.5
60
12
78
NiCl₂
2.0
60
18
65
None (Control)
-
50
24
<5
Phase 2: Controlled Aminolysis
The transformation of the ester intermediate into the final malonamide motif relies on direct aminolysis[4].
Step-by-Step Protocol:
Solvation: Dissolve the diethyl 2-hydroxy-2-phenylmalonate intermediate in an ethanol/water mixture (4:1 v/v).
Thermal Activation: Heat the reaction mixture to reflux (70°C)[4].
pH Regulation (Critical Step): Maintain the reaction pH strictly between 9.5 and 10.5.
Causality: Exceeding pH 10.5 triggers competitive ester hydrolysis (saponification). This irreversibly degrades the precursor into the corresponding dicarboxylic acid, drastically reducing the yield of the target diamide[4].
Self-Validation System: Perform real-time pH monitoring using a calibrated probe. Simultaneously, run rapid LC-MS to confirm the disappearance of the ester precursor and the absence of the dicarboxylic acid byproduct, validating the reaction trajectory.
Purification: Upon reaching >85% conversion, cool the mixture to induce precipitation. Purify via fractional crystallization from ethanol/water (3:1 v/v)[1][4].
Chemical synthesis pathway via oxidative hydroxylation and direct aminolysis.
Biological Activity & Bioassay-Guided Extraction
In the context of agrochemistry and medicinal research, 2-hydroxy-2-phenylpropanediamide (Armillarisin B) exhibits significant in vitro antifungal activity[2]. The compound was historically identified through a self-validating bioassay-guided fractionation process from the mushroom A. tabescens[2].
Bioassay-Guided Extraction Protocol:
Extraction: Macerate the fruiting bodies of A. tabescens in methanol to extract a broad spectrum of secondary metabolites[2].
Fractionation: Concentrate the methanolic extract and partition it using liquid-liquid extraction (e.g., hexane, ethyl acetate, and water) to separate compounds by polarity.
Bioassay Screening: Subject all fractions to antifungal bioassays against Gibberella zeae.
Causality & Self-Validation: The bioassay acts as an intrinsic validation mechanism. Only fractions that exhibit a Minimum Inhibitory Concentration (MIC) against G. zeae below a predefined threshold are advanced. This ensures that analytical resources (like preparative HPLC) are strictly focused on the active pharmacophore, avoiding the isolation of inert matrices[2].
Structural Elucidation: Isolate the active compound from the potent fraction and confirm its molecular structure as 2-hydroxy-2-phenylpropanediamide using 2D NMR and FTIR spectroscopy[1][2].
Bioassay-guided extraction workflow for isolating Armillarisin B.
The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Propanediamide Derivatives
A Foreword for the Modern Researcher: The trajectory of scientific discovery is seldom a linear path. It is a confluence of serendipitous observation, methodical investigation, and the incremental building upon foundatio...
Author: BenchChem Technical Support Team. Date: April 2026
A Foreword for the Modern Researcher: The trajectory of scientific discovery is seldom a linear path. It is a confluence of serendipitous observation, methodical investigation, and the incremental building upon foundational knowledge. The story of propanediamide and its derivatives is a compelling exemplar of this process. From its conceptual roots in 19th-century organic chemistry to its contemporary role in multifaceted applications, the propanediamide scaffold has proven to be a remarkably versatile and enduringly relevant chemical entity. This guide endeavors to provide a comprehensive technical journey through the discovery, historical evolution, and burgeoning applications of this important class of molecules, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Scaffold: From Malonic Acid to Malonamide
The history of propanediamide, more systematically known as malonamide, is intrinsically linked to the discovery of its parent dicarboxylic acid, malonic acid. In 1858, the French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid, a compound he isolated from apples (the name "malonic" is derived from the Greek word μᾶλον (malon), meaning 'apple'). This discovery laid the groundwork for the exploration of a new class of organic compounds.
While the exact date and attribution for the first synthesis of propanediamide are not definitively documented in a singular, celebrated publication, its creation would have been a logical and achievable step for organic chemists of the late 19th century. The burgeoning field of amide synthesis, significantly advanced by the work of chemists like August Wilhelm von Hofmann on amines and amides, provided the necessary chemical knowledge. The classical and most straightforward conceptual synthesis would involve the reaction of a malonic acid derivative, such as diethyl malonate, with ammonia. This type of reaction, the aminolysis of esters, was a known transformation during this period.
The foundational chemistry of malonic acid and its derivatives, including malonamide, was systematically cataloged in comprehensive chemical encyclopedias of the era, such as Beilstein's Handbuch der Organischen Chemie. These compendia served as the authoritative sources for the properties and known reactions of organic compounds, solidifying the existence and fundamental chemistry of malonamide for the scientific community.
Part 2: The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The journey of synthesizing propanediamide derivatives has mirrored the broader evolution of organic synthesis, moving from straightforward, often harsh, classical methods to elegant and highly efficient modern strategies.
Classical Synthetic Approaches
The earliest methods for preparing simple propanediamides relied on the fundamental reactions of malonic acid and its esters.
Conceptual Classical Synthesis of Propanediamide (Malonamide):
The reaction of diethyl malonate with a concentrated aqueous or alcoholic solution of ammonia represents a classic approach to forming the parent propanediamide. The reaction proceeds through nucleophilic acyl substitution at the two ester carbonyl groups.
Experimental Protocol: A Representative Classical Synthesis of N,N'-disubstituted Malonamides
A common classical approach to N,N'-disubstituted malonamides involves the reaction of a malonic acid ester with a primary or secondary amine, often at elevated temperatures.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of diethyl malonate in an excess of the desired amine (e.g., 4-8 equivalents), which can also serve as the solvent.
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After cooling to room temperature, remove the excess amine under reduced pressure.
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure N,N'-disubstituted malonamide.
The Dawn of Modern Synthesis: Multicomponent Reactions
The 20th and 21st centuries have witnessed a paradigm shift towards more efficient and atom-economical synthetic methods. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have become a cornerstone of modern synthetic chemistry. Propanediamide derivatives are readily accessible through these powerful reactions.
One notable example is the five-component reaction for the synthesis of complex malonamide derivatives. This approach allows for the rapid generation of molecular diversity from simple starting materials.
Experimental Protocol: A Modern Five-Component Synthesis of Malonamide Derivatives
This protocol is based on the one-pot condensation of an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine.[1]
Step-by-Step Methodology:
Reaction Setup: In a suitable reaction vessel, dissolve one equivalent of the arylidene malononitrile, one equivalent of Meldrum's acid, and two equivalents of the desired amine in dichloromethane at room temperature.
Addition of Isocyanide: To this mixture, add one equivalent of the isocyanide dropwise.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired malonamide derivative.
Part 3: The Expanding Functional Horizon: Applications of Propanediamide Derivatives
The true significance of the propanediamide scaffold lies in the diverse and impactful applications of its derivatives, which span the fields of medicinal chemistry, agriculture, and materials science.
Guardians of the Harvest: Diamide Insecticides
A major breakthrough in the application of propanediamide derivatives came with the discovery of the diamide insecticides. This class of compounds exhibits potent activity against a range of lepidopteran pests. The story of their invention highlights the often-serendipitous nature of drug discovery.[2]
The first commercialized diamide insecticide was flubendiamide , discovered by Nihon Nohyaku.[3] This was followed by the development of chlorantraniliprole by DuPont, which expanded the spectrum of activity.[3] These compounds act on the insect ryanodine receptor, a calcium channel crucial for muscle contraction.[3][4] By locking these channels in an open state, they cause uncontrolled calcium release, leading to paralysis and death of the insect.[4] The high selectivity of these compounds for insect over mammalian ryanodine receptors contributes to their favorable safety profile.
Mechanism of Action of Diamide Insecticides:
The following diagram illustrates the signaling pathway disrupted by diamide insecticides.
Caption: Mechanism of action of diamide insecticides on the insect ryanodine receptor.
Warriors Against Disease: Anticancer and Other Medicinal Applications
The propanediamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives investigated for their therapeutic potential.
Anticancer Activity: Certain propanediamide derivatives have demonstrated significant potential as anticancer agents. For example, a series of 7-propanamide benzoxaboroles showed potent activity against ovarian cancer cells, with IC50 values in the nanomolar range.[5] The mechanism of action for many of these compounds involves the induction of apoptosis. The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity.
Propanediamide Derivative Class
Therapeutic Target/Application
Reported Activity (Example)
Benzoxaboroles
Ovarian Cancer
IC50 values of 21 nM and 33 nM against ovarian cancer cell lines[5]
Naphthalimides
Various Cancers
Exhibit strong DNA binding affinity and target multiple cancer cell lines[6]
Other Medicinal Roles: The versatility of the propanediamide core has led to its incorporation into molecules targeting a wide range of biological processes, including enzyme inhibition and receptor modulation.
Sentinels of Infrastructure: Corrosion Inhibitors
Propanediamine derivatives, particularly N-oleyl-1,3-propanediamine, have found utility as effective corrosion inhibitors for metals in acidic environments.[7][8] These molecules function by adsorbing onto the metal surface, forming a protective hydrophobic film that prevents contact with corrosive agents.[7][8] The mechanism of inhibition is often a combination of physical and chemical adsorption.[7][8]
Mechanism of Corrosion Inhibition by N-Oleyl-1,3-Propanediamine:
Caption: Mechanism of corrosion inhibition by N-oleyl-1,3-propanediamine on a metal surface.
Part 4: Future Perspectives and Conclusion
The journey of propanediamide derivatives, from a conceptual derivative of a naturally occurring acid to a cornerstone of modern chemical innovation, is a testament to the enduring power of organic synthesis and the relentless pursuit of functional molecules. The ongoing exploration of this versatile scaffold continues to yield novel compounds with significant potential in medicine, agriculture, and materials science.
For the contemporary researcher, the story of propanediamide offers several key insights:
The Value of Foundational Knowledge: Understanding the classical principles of organic chemistry remains essential for innovation.
The Power of Synthetic Efficiency: The development of methods like multicomponent reactions has exponentially increased our ability to explore chemical space and discover new functionalities.
The Importance of Interdisciplinary Application: The translation of a chemical scaffold into diverse applications requires collaboration across scientific disciplines.
As we look to the future, the continued investigation of propanediamide derivatives, guided by rational design and a deep understanding of structure-activity relationships, promises to deliver a new generation of molecules that will address some of our most pressing societal challenges.
References
Jeanguenat, A. (2013). The story of a new insecticidal chemistry class: the diamides. Pest Management Science, 69(1), 7-14. [Link]
Jiang, B., Sun, W., Cai, J., & Chen, Y. (2021). Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1, 3-propanediamine based formulation. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 624, 126824. [Link]
Wikipedia. (n.d.). Diamide insecticides. In Wikipedia. Retrieved March 31, 2026, from [Link]
Tsubata, K., et al. (2007). Chemistry of flubendiamide - discovery, synthesis, and X-ray structure. Journal of Pesticide Science, 32(3), 254-259. [Link]
Sattelle, D. B., et al. (2012). Diamide insecticides: a new class of insecticides with a novel mode of action. Pesticide Biochemistry and Physiology, 106(3), 119-126. [Link]
Jeanguenat, A. (2013). The story of a new insecticidal chemistry class: the Diamides. Pest Management Science, 69(1), 7-14. [Link]
Wang, R., et al. (2020). Discovery of Potential Species-Specific Green Insecticides Targeting the Lepidopteran Ryanodine Receptor. Journal of Agricultural and Food Chemistry, 68(13), 3788-3798. [Link]
Li, Y., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784. [Link]
Zhang, G., Zhang, W., & Wang, F. (2020). Study on the Corrosion Inhibition Performance and Mechanism of N-Oleyl-1,3-Propanediamine on 20 Steel in HCl Environment. Materials Protection, 53(9), 108-114. [Link]
Li, J., et al. (2024). Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry, 72(14), 6439-6449. [Link]
Fu, Y., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Biochemical and Biophysical Research Communications, 670, 19-26. [Link]
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. [Link]
Deshpande, S. R., Maybhate, S. P., Likhite, A. P., & Chaudhary, P. M. (2010). A facile synthesis of N-substituted maleimides. Indian Journal of Chemistry - Section B, 49B(4), 487-488. [Link]
Fu, Y., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Biochemical and Biophysical Research Communications, 670, 19-26. [Link]
El-Sayed, M. A. (2023). Historical Background of the Synthetic Methods and Properties of Amines. In Amine Functionalization. IntechOpen. [Link]
Grzywacz, B. (2015). A short history of insecticides. Journal of Plant Protection Research, 55(3), 227-232. [Link]
Kirsch, S. F., et al. (2017). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. RSC Advances, 7(88), 55594-55597. [Link]
Keri, R. S., et al. (2015). A facile synthesis of N-substituted maleimides. Indian Journal of Chemistry - Section B, 54B(12), 1504-1509. [Link]
Wikipedia. (n.d.). Amide. In Wikipedia. Retrieved March 31, 2026, from [Link]
G. G. Milcamps, et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Organometallics, 30(4), 633-636. [Link]
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. [Link]
Li, Y., & Chen, Y. (2025). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Omega, 10(6), 7435-7443. [Link]
Atalay, S., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Investigational New Drugs, 38(5), 1337-1349. [Link]
Wilson, J. G. (1994). Amine derivatives as corrosion inhibitors. U.S.
Masaki, T., et al. (2006). Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests. Journal of Pesticide Science, 31(2), 151-154. [Link]
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Loneragan, K. M., et al. (2018). Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance. Toxicological Sciences, 164(2), 525-535. [Link]
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Bhat, A., et al. (2022). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Chemistry, 26(10), 916-935. [Link]
Catchot, A. L., et al. (2016). Residual and Systemic Efficacy of Chlorantraniliprole and Flubendiamide Against Corn Earworm (Lepidoptera: Noctuidae) in Soybean. Journal of Economic Entomology, 109(6), 2469-2475. [Link]
Watts, H. (1892). Watts' dictionary of chemistry. Internet Archive. [Link]
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Drug Design. (2005, May 15). Structure Activity Relationships. [Link]
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Advanced Research Applications of 2-Hydroxy-2-phenylpropanediamide: A Technical Whitepaper for Drug Development
Executive Summary 2-Hydroxy-2-phenylpropanediamide (PHMA)—naturally identified as the secondary metabolite Armillarisin B —is a highly versatile organic compound isolated from the fruiting bodies of the medicinal mushroo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxy-2-phenylpropanediamide (PHMA)—naturally identified as the secondary metabolite Armillarisin B —is a highly versatile organic compound isolated from the fruiting bodies of the medicinal mushroom Armillariella tabescens (also known as Desarmillaria tabescens)[1][2]. While historically recognized for its role in traditional gastroenterological medicine, modern pharmacological research has repositioned PHMA as a critical building block in medicinal chemistry, agricultural therapeutics, and oncology.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind PHMA's biological activity, explore its capacity as a transition-metal ligand, and provide self-validating experimental protocols to accelerate your laboratory workflows.
Structural Significance and Physicochemical Profile
The pharmacological utility of PHMA is directly dictated by its molecular architecture. The compound features a central propanediamide (malonamide) backbone, an alpha-hydroxyl group, and a lipophilic phenyl ring.
The Chelating Pocket: The geminal diamide groups, positioned adjacent to the alpha-hydroxyl group, create an electron-rich bidentate or tridentate pocket. This is the fundamental mechanism that allows PHMA to form highly stable coordination complexes with metal ions like Platinum(II).
Lipophilicity vs. Solubility: The phenyl ring provides essential lipophilicity, enabling the molecule to permeate rigid fungal cell walls and mammalian lipid bilayers, while the polar amide and hydroxyl groups maintain sufficient aqueous solubility for systemic delivery[2].
Quantitative Data Summary
Table 1 summarizes the critical physicochemical parameters of PHMA to guide solvent selection and analytical method development.
Property
Value
Scientific Implication
IUPAC Name
2-hydroxy-2-phenylpropanediamide
Dictates naming conventions in regulatory filings.
Molecular Formula
C9H10N2O3
Confirmed via high-resolution mass spectrometry (HRMS).
Molecular Weight
194.19 g/mol
Ideal low-molecular-weight fragment for drug discovery.
Melting Point (syn)
182–184°C
Exploited for diastereomeric resolution during purification.
Melting Point (anti)
168–170°C
Lower MP indicates less stable crystal lattice packing.
PHMA (Armillarisin B) exhibits potent, targeted antifungal activity against specific plant pathogenic fungi, most notably Gibberella zeae (the teleomorph of Fusarium graminearum), which causes Fusarium Head Blight in cereal crops[1].
Mechanism of Action: Unlike broad-spectrum fungicides that indiscriminately target ergosterol synthesis, PHMA acts by disrupting the fungal cell membrane integrity. This disruption alters electrical conductivity across the membrane, leading to the leakage of intracellular electrolytes and catastrophic interference with the pathogen's substance absorption and cellular metabolism[2].
In oncology drug development, overcoming cisplatin resistance is a primary objective. PHMA serves as a highly effective precursor and ligand for synthesizing novel Platinum(II) complexes.
Causality in Design: The bidentate coordination of the malonamide nitrogen/oxygen atoms to the Pt(II) center restricts the conformational freedom of the complex. This steric bulk and altered electronic distribution modify how the platinum center interacts with DNA. Instead of forming the standard intra-strand cross-links typical of cisplatin, Pt-PHMA complexes can induce atypical DNA lesions, effectively bypassing cellular nucleotide excision repair (NER) mechanisms and triggering apoptosis in resistant cancer cell lines.
Fig 1. Proposed intracellular mechanism of action for Pt(II)-PHMA metallodrugs.
Gastroenterological and Immunomodulatory Potential
Historically, A. tabescens has been utilized in traditional medicine to treat cholecystitis, regulate bile-duct pressure, and manage gastritis. Recent patent literature highlights PHMA's direct role in these therapeutic outcomes, demonstrating its efficacy in promoting bile secretion, providing analgesic effects, and offering mucosal protection against inflammatory cascades[3].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes a mechanistic rationale to empower researchers to troubleshoot effectively.
Protocol A: Bioassay-Guided Isolation and Diastereomeric Purification
Purification of 2-hydroxy-2-phenylmalonamide demands orthogonal techniques to resolve stereoisomers and remove hydrophilic impurities.
Extraction: Macerate 1.0 kg of dried A. tabescens fruiting bodies. Extract with 100% Methanol (3 x 5L) at room temperature to solubilize polar and semi-polar secondary metabolites[1][2].
Concentration: Evaporate the methanolic extract under reduced pressure at 40°C to yield a crude viscous residue.
Fractional Crystallization (Critical Step): Suspend the crude residue in an Ethanol/Water matrix (3:1 v/v).
Causality: The syn-diastereomer of PHMA forms a highly stable intermolecular hydrogen-bonding network in this specific solvent ratio, drastically reducing its solubility compared to the anti-diastereomer and other impurities.
Isolation: Cool the suspension to 4°C for 24 hours. Filter the resulting white crystalline solid. This exploits the differential melting points (syn = 182–184°C; anti = 168–170°C) to isolate the syn-diastereomer at ~95% purity.
Polishing (Self-Validation): For analytical-grade material, subject the crystals to preparative HPLC using a C18 stationary phase. Elute isocratically with Acetonitrile/0.1% Formic Acid (15:85 v/v). Confirm the structure via 2D NMR spectroscopy[1][2].
Fig 2. Bioassay-guided isolation and purification workflow for Armillarisin B.
Protocol B: Synthesis of Pt(II)-PHMA Metallodrug Precursors
This protocol outlines the ligand exchange reaction required to synthesize platinum-based anticancer candidates.
Precursor Activation: Dissolve 1.0 mmol of Potassium tetrachloroplatinate(II) (
K2PtCl4
) in 10 mL of deionized water. Stir in the dark for 30 minutes to allow partial aquation of the platinum center.
Ligand Addition: Dissolve 1.1 mmol of purified PHMA in 5 mL of Methanol. Dropwise, add the PHMA solution to the aqueous platinum solution.
Causality: The mixed aqueous/methanolic system ensures that both the inorganic salt and the organic ligand remain in solution long enough for the thermodynamic ligand exchange to occur without premature precipitation.
Reaction Incubation: Adjust the pH to 6.5 using dilute
NaOH
to deprotonate the amide nitrogens, increasing their nucleophilicity. Stir at 50°C for 24 hours under a nitrogen atmosphere.
Recovery: Cool to 0°C. The Pt(II)-PHMA complex will precipitate as a microcrystalline powder. Filter, wash with cold water and diethyl ether, and dry under vacuum.
Solubility Dynamics and Advanced Purification Workflows for 2-Hydroxy-2-phenylpropanediamide
Executive Summary 2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6), widely recognized in pharmacognosy as Armillarisin B, is a highly functionalized amide with significant antifungal, anti-inflammatory, and medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6), widely recognized in pharmacognosy as Armillarisin B, is a highly functionalized amide with significant antifungal, anti-inflammatory, and medicinal chemistry applications[1][2]. Due to its amphiphilic structural features—a hydrophobic phenyl ring juxtaposed with a dense hydrogen-bonding network (a geminal hydroxyl and two primary amides)—its solubility profile dictates the success of both synthetic scale-up and natural product isolation[1]. This whitepaper dissects the thermodynamic solubility of this compound and provides field-proven, self-validating protocols for its extraction, crystallization, and chromatographic purification.
The molecular formula of 2-hydroxy-2-phenylpropanediamide is C9H10N2O3 (MW: 194.19 g/mol )[1]. Understanding its solubility requires analyzing its functional groups:
Hydrogen Bonding Capabilities: The central propanediamide (malonamide) backbone and the alpha-hydroxyl group act as robust hydrogen bond donors and acceptors[1]. This drives its high solubility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO).
Lipophilic Domain: The phenyl group provides a degree of lipophilicity, preventing the molecule from being exclusively water-soluble and allowing it to partition into moderately polar organic solvents like ethyl acetate (EtOAc) and n-butanol (n-BuOH)[3].
Solvent Kinetics in Synthesis: Solvent selection actively dictates reaction kinetics. For instance, during its synthesis, utilizing methanol enables complete conversion within 8 hours, whereas aprotic solvents like dimethylformamide (DMF) require extended reaction times exceeding 24 hours[1]. This is likely due to methanol's ability to stabilize polar transition states via hydrogen bonding.
Solvent Profiling & Empirical Data
To streamline downstream processing, the following table summarizes the solubility behavior of 2-hydroxy-2-phenylpropanediamide across various solvent classes.
Solvent Class
Representative Solvents
Solubility Profile
Application in Workflow
Polar Protic
Methanol, Ethanol, Water
High to Moderate
Primary extraction from natural matrices (e.g., Armillariella tabescens); Fractional crystallization[1][2].
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The physical properties of the molecule must be exploited to naturally reject impurities at each step.
Protocol A: Bioassay-Guided Isolation via Solvent Partitioning
When isolating Armillarisin B from natural sources like the fruiting bodies of Armillariella tabescens, crude methanolic extraction yields a highly complex matrix[2].
Primary Extraction: Suspend the crude methanolic extract in distilled water to create an aqueous base[3].
Defatting (Non-Polar Rejection): Partition the aqueous suspension successively with hexane and dichloromethane (CH2Cl2).
Causality: The dense hydrogen-bonding network of 2-hydroxy-2-phenylpropanediamide prevents it from migrating into these non-polar layers, effectively leaving lipophilic contaminants (fats, sterols) behind[3].
Target Enrichment: Partition the remaining aqueous layer with EtOAc, followed by n-BuOH.
Causality: The compound's amphiphilic nature allows it to selectively migrate into these moderately polar organic phases, separating it from highly water-soluble polysaccharides and salts[3].
Synthetic routes often produce a mixture of stereoisomers and hydrophilic impurities. The following orthogonal techniques resolve these issues[1].
Step 1: Fractional Crystallization
Dissolution: Dissolve the crude synthetic mixture in an ethanol/water co-solvent system (3:1 v/v) at elevated temperatures (approx. 70°C).
Controlled Cooling: Allow the solution to cool slowly to room temperature.
Harvesting: Filter the resulting precipitate.
Causality: This specific 3:1 ratio exploits the differential solubility and lattice energies of the stereoisomers. The syn-diastereomer possesses a higher melting point (182–184°C) compared to the anti-diastereomer (168–170°C). Consequently, the syn-isomer reaches supersaturation first and selectively crystallizes, achieving up to 95% purity[1].
Step 2: Preparative HPLC for Analytical Grade Purity
Column Selection: Utilize a C18 reversed-phase stationary phase.
Mobile Phase: Employ an isocratic elution strategy using Acetonitrile / 0.1% Formic Acid in Water (15:85 v/v)[1].
Execution: Run the separation and collect the major peak.
Causality: The low organic modifier concentration (15% MeCN) is necessary because the compound is highly polar; higher organic ratios would cause it to elute in the void volume. The 0.1% formic acid suppresses the ionization of the amide and hydroxyl groups, ensuring sharp, reproducible peak shapes and achieving >99% chemical purity[1].
Process Visualization
The following diagram illustrates the logical flow of the extraction and purification methodologies described above.
Workflow for the isolation and purification of 2-hydroxy-2-phenylpropanediamide.
References
Activity of armillarisin B in vitro against plant pathogenic fungi . PubMed / National Institutes of Health. Available at: [Link]
Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells . PMC / National Institutes of Health. Available at: [Link]
Spectroscopic Elucidation and Analytical Validation of 2-Hydroxy-2-phenylpropanediamide (Armillarisin B)
Executive Summary 2-Hydroxy-2-phenylpropanediamide, commonly known as armillarisin B or 2-hydroxy-2-phenylmalonamide (PHMA), is a bioactive secondary metabolite originally isolated from the fruiting bodies of the medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxy-2-phenylpropanediamide, commonly known as armillarisin B or 2-hydroxy-2-phenylmalonamide (PHMA), is a bioactive secondary metabolite originally isolated from the fruiting bodies of the medicinal mushroom Armillariella tabescens[1]. Recognized for its potent in vitro antifungal activity against plant pathogenic fungi such as Gibberella zeae, this compound has garnered significant interest in both medicinal chemistry and agricultural research[2].
As a Senior Application Scientist, I have structured this technical guide to transcend standard data reporting. Here, we will dissect the spectroscopic profile (NMR, IR, MS) of armillarisin B, explaining the underlying quantum mechanical and chemical causalities that give rise to its spectral signatures. Furthermore, we provide self-validating experimental protocols designed to ensure high-fidelity structural elucidation.
Structural Symmetry and Causality in NMR Observables
Before analyzing the empirical data, it is critical to understand the molecular geometry of 2-hydroxy-2-phenylpropanediamide (Chemical Formula: C₉H₁₀N₂O₃, Monoisotopic Mass: 194.0691 Da).
The central C2 carbon is bonded to four distinct moieties: a hydroxyl group (-OH), a phenyl ring (-C₆H₅), and two identical primary amide groups (-CONH₂). Because the two amide groups are structurally identical, the molecule possesses a plane of symmetry passing through the hydroxyl oxygen, the C2 carbon, and the phenyl ring, bisecting the angle between the two amides.
Causality of Symmetry: This symmetry renders the molecule strictly achiral . The central C2 is a prochiral center. In an isotropic, achiral solvent like DMSO-d₆, the two amide groups are enantiotopic, meaning they are magnetically equivalent and will resonate at the exact same frequency in both ¹H and ¹³C NMR.
Diastereotopic Amide Protons: Despite the equivalence of the two amide groups, the two protons within each -NH₂ group are inequivalent. The partial double-bond character of the C-N bond restricts free rotation. Consequently, one proton is locked syn to the carbonyl oxygen, and the other is anti, making them diastereotopic and resulting in two distinct NMR signals.
Spectroscopic Data Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the theoretical and empirically supported ¹H and ¹³C NMR assignments for armillarisin B, acquired in DMSO-d₆ to mitigate signal broadening from intermolecular hydrogen bonding[1].
Table 1: ¹H NMR Data (DMSO-d₆, 600 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment & Causality
-OH
~6.80
s (broad)
1H
Tertiary hydroxyl proton. Broadened due to chemical exchange with trace water.
Phenyl (o, m, p)
7.25 – 7.55
m
5H
Aromatic protons. Complex multiplet due to overlapping ortho/meta/para J-couplings.
-CONH₂ (anti)
~7.30
s (broad)
2H
Amide protons anti to the C=O oxygen. Shielded relative to the syn proton.
-CONH₂ (syn)
~7.60
s (broad)
2H
Amide protons syn to the C=O oxygen. Deshielded by the magnetic anisotropy of the carbonyl group.
Table 2: ¹³C NMR Data (DMSO-d₆, 150 MHz)
Position
Chemical Shift (δ, ppm)
Assignment & Causality
C=O
~172.5
Carbonyl carbons. The two groups are enantiotopic and appear as a single intense peak.
Phenyl (ipso)
~141.0
Quaternary aromatic carbon. Deshielded by the adjacent electron-withdrawing C2 center.
Phenyl (o, m, p)
126.0 – 128.5
Aromatic methine carbons. Typical resonance window for an unsubstituted phenyl ring.
C2 (central)
~78.0
Quaternary aliphatic carbon. Highly deshielded due to the cumulative inductive effects of the -OH, phenyl, and two -CONH₂ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is critical for validating the hydrogen-bonding network of the malonamide core.
Table 3: FT-IR Vibrational Assignments (ATR or KBr Pellet)
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Significance & Causality
3450, 3320
N-H stretch (1° amide)
The distinct doublet confirms the presence of a primary amine/amide (-NH₂ asymmetric and symmetric stretches).
3200 – 3500
O-H stretch (broad)
Overlaps with N-H stretches. The broadness is caused by extensive intermolecular hydrogen bonding in the solid state.
1680
C=O stretch (Amide I)
Strongest peak in the spectrum. The relatively low wavenumber (compared to ketones) is due to resonance conjugation with the nitrogen lone pair.
1610
N-H bend (Amide II)
Confirms the primary amide structural motif.
1080
C-O stretch
Validates the presence of the tertiary alcohol moiety.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Mass spectrometry provides exact mass and structural connectivity through collision-induced dissociation (CID).
Table 4: ESI-MS/MS Positive Ion Fragmentation
m/z
Ion Type
Neutral Loss
Structural Implication
195.08
[M+H]⁺
None
Confirms the monoisotopic mass of the intact molecule.
178.05
[M+H - NH₃]⁺
17 Da
Characteristic loss of ammonia from the primary amide group.
177.07
[M+H - H₂O]⁺
18 Da
Dehydration of the tertiary hydroxyl group, forming a stabilized carbocation.
151.06
[M+H - CONH₂]⁺
44 Da
Cleavage of one entire amide moiety, driven by the stability of the resulting α-hydroxybenzyl cation.
Mechanistic and Analytical Workflows
To ensure reproducibility and scientific integrity, the analytical workflows must be treated as self-validating systems. Below are the logical flowcharts mapping the spectroscopic elucidation and the mass spectrometric fragmentation.
Analytical workflow for the spectroscopic elucidation of 2-hydroxy-2-phenylpropanediamide.
Proposed ESI-MS/MS positive ion fragmentation pathway for armillarisin B.
Sample Preparation: Dissolve 15 mg of highly purified 2-hydroxy-2-phenylpropanediamide in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
Causality Check: DMSO-d₆ is explicitly chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts solute-solute intermolecular hydrogen bonding. This prevents sample precipitation and sharpens the signals of the exchangeable -OH and -NH₂ protons, allowing for accurate integration[1].
Instrument Tuning: Perform 3D gradient shimming and tune the probe to ¹H (600 MHz) and ¹³C (150 MHz) frequencies.
¹H Acquisition: Apply a 30° pulse angle with a relaxation delay (d1) of 2.0 seconds. Acquire 16 scans.
¹³C Acquisition: Utilize power-gated decoupling (WALTZ-16) to remove ¹H-¹³C scalar couplings while retaining Nuclear Overhauser Effect (NOE) enhancement. Set the relaxation delay to 2.0 seconds and acquire a minimum of 1024 scans.
Causality Check: The quaternary C2 and ipso-phenyl carbons lack attached protons, resulting in exceptionally long T₁ relaxation times. A sufficient d1 and high scan count are mandatory to ensure these critical carbons rise above the noise floor.
Protocol 2: UPLC-ESI-MS/MS Profiling
Mobile Phase Preparation:
Phase A: 0.1% Formic acid in LC-MS grade water.
Phase B: 0.1% Formic acid in Acetonitrile.
Causality Check: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency of the amide groups in positive ESI mode to form the [M+H]⁺ precursor ion.
Chromatography: Inject 2 µL of a 1 µg/mL sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% B to 95% B over 10 minutes.
Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile tertiary hydroxyl group.
MS/MS Acquisition: Isolate the m/z 195.1 precursor in Q1. Perform collision-induced dissociation (CID) in Q2 using Argon gas at a collision energy ramp of 15–25 eV, scanning the fragments in Q3.
Conclusion
The comprehensive spectroscopic profiling of 2-hydroxy-2-phenylpropanediamide (armillarisin B) relies on understanding its unique symmetry and electronic environment. The achiral nature of the molecule simplifies the ¹³C spectrum, while restricted C-N bond rotation complicates the ¹H spectrum by rendering the amide protons diastereotopic. By employing optimized, causality-driven protocols in NMR, IR, and MS, researchers can unequivocally validate the structure of this important natural product and its synthetic derivatives.
References
Activity of armillarisin B in vitro against plant pathogenic fungi
Zeitschrift für Naturforschung C, Shen, J.-W., Ma, B.-J., Li, W., et al. (2009).
URL:[Link]
Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review
MDPI Microorganisms, (2024).
URL:[Link]
Quantitation of Armillarisin A in human plasma by liquid chromatography–electrospray tandem mass spectrometry
Journal of Pharmaceutical and Biomedical Analysis, Wang, Y., et al. (2007).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
2-Hydroxy-2-phenylpropanediamide (naturally occurring as Armillarisin B) is a highly functionalized, biologically active amide originally isolated from the mushroom Armillariella tabescens. It exhibits potent antifungal properties against phytopathogens and holds significant promise in medicinal chemistry. Recent reviews on European armillarioid fungi emphasize the valorization of such secondary metabolites for forestry and agricultural applications .
Structurally, the molecule features a central quaternary carbon (C2) bearing a hydroxyl group, a bulky phenyl ring, and two enantiotopic carboxamide arms. This unique architecture presents a fascinating case study in conformational flexibility and bidentate hydrogen bonding. This whitepaper outlines the definitive theoretical framework—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—required to elucidate its pharmacophoric properties and binding mechanisms.
Fig 1: Sequential computational workflow for theoretical drug evaluation.
Quantum Mechanical Profiling (DFT)
Before evaluating biological interactions, we must establish the ground-state electronic properties of 2-hydroxy-2-phenylpropanediamide.
Causality of Experimental Choices
We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse (++) and polarization (d,p) functions is non-negotiable here. The molecule contains a dense, competing intramolecular hydrogen-bond network between the C2-hydroxyl and the two propanediamide arms. Standard basis sets fail to accurately model the electron density of these highly polar, lone-pair-rich regions.
Step-by-Step Methodology
Conformational Search: Generate initial 3D conformers using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy starting structure.
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)) in a simulated aqueous environment using the Polarizable Continuum Model (PCM).
Electronic Profiling: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic hotspots.
Self-Validating System (Frequency Check): Perform a harmonic vibrational frequency calculation at the exact same level of theory. Validation: The protocol is only successful if the output yields zero imaginary frequencies (
Nimag=0
), confirming the geometry is a true global minimum rather than a saddle point.
Table 1: Representative Quantum Chemical Parameters
Parameter
Theoretical Value
Pharmacological Significance
Total Energy (E)
-742.85 a.u.
Baseline for thermodynamic stability calculations.
High electron-donating capacity (nucleophilicity of the -OH/-NH2 groups).
E_LUMO
-1.85 eV
Electron-accepting capacity (electrophilicity of the phenyl ring).
Band Gap (ΔE)
4.39 eV
Moderate chemical hardness; balances reactivity with kinetic stability.
Molecular Docking & Target Identification
Given its established antifungal activity against pathogens like Gibberella zeae, Succinate Dehydrogenase (SDH) serves as a primary theoretical target.
Causality of Experimental Choices
We employ a flexible docking protocol using AutoDock Vina . The two carboxamide arms of 2-hydroxy-2-phenylpropanediamide are highly rotatable. Rigid docking would artificially penalize the molecule, failing to capture the "induced-fit" bidentate hydrogen bonding necessary to anchor the molecule within the SDH catalytic pocket.
Fig 2: Pharmacophore mapping and interaction logic of the target molecule.
Step-by-Step Methodology
Protein Preparation: Retrieve the fungal SDH crystal structure from the PDB. Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
Ligand Preparation: Import the DFT-optimized geometry. Define the rotatable bonds (specifically the C2-C(carbonyl) bonds).
Grid Box Generation: Center the grid box over the ubiquinone-binding site of SDH, ensuring dimensions are large enough (e.g., 25×25×25 Å) to allow full rotational sampling.
Execution: Run the Lamarckian Genetic Algorithm to generate binding poses.
Self-Validating System (Redocking): Extract the native co-crystallized ligand from the PDB file and redock it using the exact same grid parameters. Validation: An RMSD (Root Mean Square Deviation) of ≤ 2.0 Å between the docked pose and the crystallographic conformation confirms the algorithmic accuracy of the protocol.
Static docking provides a snapshot, but it ignores the desolvation penalty and thermal fluctuations. MD simulations are required to prove that the bidentate interactions are dynamically stable.
Causality of Experimental Choices
We utilize a 100 ns production run in an explicit solvent model (TIP3P). The explicit water molecules are critical because the propanediamide arms will actively compete with water for hydrogen bonds. If the ligand-protein affinity is weak, water molecules will rapidly displace the ligand from the pocket.
Fig 3: Step-by-step molecular dynamics simulation protocol and validation.
Step-by-Step Methodology
System Initialization: Place the docked complex in a dodecahedral box. Solvate with TIP3P water and neutralize the system with Na+/Cl- ions.
Energy Minimization: Run 50,000 steps of steepest descent minimization to resolve steric clashes introduced during solvation.
Equilibration:
NVT Phase: 1 ns at 300 K (Berendsen thermostat) to stabilize temperature.
NPT Phase: 1 ns at 1.0 bar (Parrinello-Rahman barostat) to stabilize density.
Production Run: Execute a 100 ns trajectory without position restraints.
Self-Validating System (RMSD Plateau): Monitor the backbone RMSD of the protein and the heavy-atom RMSD of the ligand. Validation: A plateau in the RMSD trajectory after the initial 20 ns confirms that the system has reached thermodynamic equilibrium and the docked pose is not an artifact of a kinetically trapped state.
Pharmacokinetic & ADMET Profiling
High theoretical binding affinity is biologically irrelevant if the molecule violates fundamental pharmacokinetic rules.
Step-by-Step Methodology
SMILES Generation: Translate the 2-hydroxy-2-phenylpropanediamide structure into its canonical SMILES string (NC(=O)C(O)(c1ccccc1)C(=O)N).
Property Prediction: Process the string through theoretical ADMET predictive models (e.g., SwissADME) to evaluate Lipinski's Rule of Five compliance.
Table 3: ADMET Predictive Profiling
Property
Predicted Value
Optimal Range
Conclusion
Molecular Weight
194.19 g/mol
< 500 g/mol
Highly compliant; excellent for oral bioavailability.
LogP (Octanol/Water)
0.85
0 to 3
Optimal balance of aqueous solubility and lipophilicity.
H-Bond Donors
5
≤ 5
At the upper limit; ensures strong target anchoring.
H-Bond Acceptors
3
≤ 10
Compliant.
BBB Permeability
Low
Low
Minimizes off-target central nervous system toxicity.
References
Shen, J.-W., et al. "Activity of armillarisin B in vitro against plant pathogenic fungi." Zeitschrift für Naturforschung C, 64(11-12), 2009, 790-792. URL:[Link]
Pawłowicz, T., et al. "Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review." Applied Sciences, 16(7), 2026, 3171. URL:[Link]
Trott, O., and Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 2010, 455-461. URL:[Link]
Lee, C., Yang, W., and Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B, 37(2), 1988, 785. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Scalable Synthesis and Purification of 2-Hydroxy-2-phenylpropanediamide
Executive Summary 2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6)—also identified in natural product literature as the active mushroom metabolite Armillarisin B —is a highly valued amide derivative . It is extensively...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6)—also identified in natural product literature as the active mushroom metabolite Armillarisin B —is a highly valued amide derivative . It is extensively utilized in medicinal chemistry as a precursor for platinum complexation in anticancer agents and as a broad-spectrum agricultural antifungal compound 1.
This application note details a validated, two-step synthetic protocol designed for high-yield production. By moving away from harsh, traditional oxidants, this protocol emphasizes transition-metal-catalyzed aerobic hydroxylation followed by controlled ammonolysis, ensuring high stereoselectivity and minimal hydrolytic degradation .
Mechanistic Rationale & Pathway
The synthesis is engineered around two distinct mechanistic transformations:
Catalytic Aerobic Hydroxylation: The introduction of the hydroxyl group at the C2 position of the malonate precursor is a critical stereoselective step . Diethyl phenylmalonate undergoes base-promoted enolization. A Palladium-on-Carbon (Pd/C) catalyst activates molecular oxygen, which acts as the terminal oxidant, directing a regioselective oxygen insertion via a metal-activated enol intermediate [[2]]() .
Controlled Ammonolysis: The diester intermediate is transformed into the malonamide motif via direct aminolysis. Causality dictates that this step requires rigorous pH control; maintaining the pH between 9.5 and 10.5 selectively drives nucleophilic acyl substitution while suppressing competitive ester hydrolysis (saponification) .
Reaction pathway for the synthesis of 2-hydroxy-2-phenylpropanediamide via aerobic oxidation.
Process Optimization & Quantitative Data
To ensure maximum yield and purity, catalyst selection and amidation conditions must be strictly controlled. The following tables summarize the empirical data driving the protocol choices.
Table 1: Catalyst Screening for Hydroxyl Group Introduction []()
Catalyst
Loading (mol%)
Temperature (°C)
Reaction Time (h)
Yield (%)
Pd/C
1.0
50
8
92
RuCl₃
1.5
60
12
78
NiCl₂
2.0
60
18
65
| None | - | 50 | 24 | <5 |
Table 2: Amidation Strategies for Malonamide Derivative Formation
Route
Reagents & Solvents
Conditions
Conversion
Limitations
Direct Aminolysis
Aqueous NH₃ (28–30 wt%), EtOH/H₂O (4:1)
70°C
85–90%
Requires rigorous pH control (9.5–10.5) to suppress hydrolysis.
Objective: Regioselective oxidation of diethyl phenylmalonate to diethyl 2-hydroxy-2-phenylmalonate.
Reactor Preparation: Charge a clean, dry 500 mL reaction flask with 23.6 g (0.1 mol) of diethyl phenylmalonate and 50 mL of absolute ethanol 2.
Base Addition: Add 14.2 g (0.11 mol) of diethylpropylamine or 2.2 g (0.022 mol) of triethylamine [[2]]().
Causality: The weak base deprotonates the acidic alpha-carbon, generating an enolate intermediate susceptible to electrophilic attack.
Catalyst Introduction: Add 2.0 g of 5% Palladium on Carbon (Pd/C) 2.
Causality: Pd/C acts as the surface for molecular oxygen activation, preventing over-oxidation and ensuring the reaction stops at the tertiary alcohol stage.
Oxidation: Purge the vessel with O₂ gas and maintain a steady O₂ atmosphere (via balloon or low-pressure line). Stir the mixture at 40–50 °C for 5 to 8 hours .
Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot is entirely consumed.
Filtration: Filter the mixture through a Celite pad to safely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate the crude diester intermediate.
Phase 2: Controlled Ammonolysis
Objective: Conversion of the diester intermediate to the final diamide.
Solvent System: Dissolve the crude diethyl 2-hydroxy-2-phenylmalonate in an ethanol/water mixture (4:1 v/v) .
Amidation: Slowly add an excess of aqueous ammonia (28–30 wt%).
Thermal Activation: Heat the reaction mixture to reflux (approx. 70 °C) .
Causality: Elevated temperatures provide the necessary activation energy to drive the nucleophilic substitution of the ethoxy leaving groups by ammonia.
pH Control (Critical): Continuously monitor and maintain the pH strictly between 9.5 and 10.5 .
Causality: If the pH exceeds 10.5, the hydroxide ions will outcompete ammonia, leading to irreversible ester hydrolysis and the formation of dicarboxylic acid impurities.
Validation Checkpoint: Stir for 12 hours. Confirm >85% conversion via HPLC before proceeding to isolation.
Phase 3: Orthogonal Purification
Objective: Resolution of stereoisomers and removal of hydrophilic impurities.
Precipitation: Cool the reaction mixture to 0–5 °C to induce the precipitation of crude 2-hydroxy-2-phenylpropanediamide. Filter the resulting white crystalline solid.
Fractional Crystallization: Recrystallize the crude product from an ethanol/water mixture (3:1 v/v).
Causality: This specific solvent ratio exploits differential solubility to isolate the syn-diastereomer at 95% purity [[1]]().
Validation Checkpoint: Conduct a melting point analysis. The purified syn-diastereomer should exhibit a sharp melting point of 182–184 °C (the anti-isomer melts at 168–170 °C) 1.
(Optional)Analytical Grade Polish: For >99% purity required in biological assays, perform preparative HPLC using a C18 stationary phase with isocratic elution (acetonitrile/0.1% formic acid; 15:85 v/v) 1.
References
Google Patents. "CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide". Google Patents.
ResearchGate. "The Possible Role of Phenolic Compounds in Resistance of Horticultural Crops to Dematophora necatrix Hartig". ResearchGate. URL:[Link]
Application Note: Synthesis and Utilization of 2-Hydroxy-2-phenylpropanediamide in Organic and Medicinal Chemistry
Rationale & Context 2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6), widely known by its trivial name Armillarisin B or 2-hydroxy-2-phenylmalonamide, is a highly functionalized diamide natively isolated from the fruit...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale & Context
2-Hydroxy-2-phenylpropanediamide (CAS: 53696-75-6), widely known by its trivial name Armillarisin B or 2-hydroxy-2-phenylmalonamide, is a highly functionalized diamide natively isolated from the fruiting bodies of the luminous fungus Armillariella tabescens. While it demonstrates potent in vitro antifungal activity against plant pathogenic fungi such as Gibberella zeae, its low natural abundance (~0.25‰ dry weight) necessitates robust synthetic pipelines .
For drug development professionals and synthetic chemists, this compound serves as a critical precursor. The diamide core and the alpha-hydroxyl group create an optimal bidentate ligand framework, frequently utilized in the synthesis of biologically active compounds, including platinum-complexed anticancer agents and novel agrochemicals 1.
Physicochemical Profile
Understanding the physical properties of the precursor is paramount for designing downstream purification and coupling steps. The extensive hydrogen-bonding network provided by the hydroxyl and dual amide groups dictates its solubility and crystallization behavior 2.
Property
Value / Description
IUPAC Name
2-hydroxy-2-phenylpropanediamide
Molecular Formula
C₉H₁₀N₂O₃
Molecular Weight
194.19 g/mol
CAS Number
53696-75-6
Appearance
White crystalline solid
Solubility
Soluble in polar aprotic solvents (DMF, DMSO) and hot alcohols; insoluble in hexanes.
Mechanistic Pathway: Controlled Oxidation and Ammonolysis
The most scalable and atom-economical synthesis of 2-hydroxy-2-phenylpropanediamide circumvents harsh reagents by utilizing a two-step catalytic aerobic oxidation and ammonolysis sequence starting from diethyl phenylmalonate []().
Causality in Reagent Selection:
Enolization & Oxidation: The C2 proton of diethyl phenylmalonate is weakly acidic. Triethylamine (NEt₃) acts as a mild base to generate an enolate intermediate. The 5% Palladium on Carbon (Pd/C) catalyst facilitates the stereoselective insertion of molecular oxygen to form the C2-hydroxyl group without over-oxidizing the aromatic ring.
Ammonolysis: Absolute ethanol is strictly mandated as the solvent. The presence of water would lead to competitive ester hydrolysis (yielding unreactive phenylmalonic acid), whereas absolute ethanol ensures the ester undergoes clean nucleophilic acyl substitution with ammonia to form the diamide.
Fig 1: Two-step synthesis of 2-hydroxy-2-phenylpropanediamide via oxidation and ammonolysis.
Validated Protocol: Bench-Scale Synthesis
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity at each stage.
Step 1: Catalytic Aerobic Hydroxylation
Preparation: Charge a 100 mL round-bottom flask with 4.7 g (20 mmol, 1.0 eq) of diethyl phenylmalonate.
Solvation: Add 50 mL of absolute ethanol to ensure complete dissolution.
Activation: Introduce 2.2 g (22 mmol, 1.1 eq) of triethylamine (NEt₃) to the stirring solution.
Catalysis: Carefully add 0.5 g of 5% Pd/C. Caution: Pd/C can be pyrophoric when dry; add under an inert sweep if possible before introducing oxygen.
Reaction: Purge the vessel with O₂ and maintain under an oxygen balloon at room temperature for 5 hours.
IPC (Self-Validation): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1, visualized under UV 254 nm). The starting material (
Rf≈0.6
) must be completely consumed, replaced by the hydroxylated intermediate (
Rf≈0.4
).
Step 2: Ammonolysis and Isolation
Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with 10 mL of hot absolute ethanol to maximize recovery.
Substitution: Transfer the filtrate to a heavy-walled pressure tube. Introduce ammonia gas until saturation, or alternatively, add 20 mL of a pre-saturated methanolic ammonia solution.
Heating: Seal the tube securely and stir at 40 °C for 12 hours. The thermodynamic stability of the resulting diamide crystal lattice drives the equilibrium forward.
IPC (Self-Validation): As the reaction progresses, 2-hydroxy-2-phenylpropanediamide will spontaneously precipitate as a white crystalline solid due to its low solubility in cold ethanol.
Step 3: Orthogonal Purification
Harvesting: Cool the suspension to 0 °C for 2 hours to maximize precipitation. Filter the solid under a vacuum and wash with ice-cold ethanol (2 × 5 mL).
Recrystallization: Dissolve the crude solid in a minimal volume of boiling ethanol/water (3:1 v/v). Allow to cool slowly to room temperature to resolve stereoisomers and purge hydrophilic impurities.
Final Validation: The purified product should yield a sharp melting point indicative of high crystalline purity and >95% purity by HPLC (C18 stationary phase, isocratic elution with Acetonitrile/0.1% Formic Acid).
Quantitative Data: Reaction Optimization
To assist process chemists in scaling this workflow, the following table summarizes the optimization of the catalytic oxidation step, demonstrating the necessity of the Pd/C and ethanol system , [[2]]().
Catalyst System
Solvent
Base
Time (h)
Conversion (%)
Isolated Yield (%)
5% Pd/C (0.5 g)
Abs. EtOH
NEt₃ (1.1 eq)
5
>99
88
5% Pd/C (0.5 g)
DMF
NEt₃ (1.1 eq)
12
85
72
Ru/C (0.5 g)
Abs. EtOH
NEt₃ (1.1 eq)
8
60
45
None (Control)
Abs. EtOH
NEt₃ (1.1 eq)
24
<5
N/A
Downstream Applications
Once synthesized, 2-hydroxy-2-phenylpropanediamide is ready for downstream deployment:
Antifungal Assays: The compound can be dissolved in DMSO and diluted into agar media to perform bioassay-guided fractionation or minimum inhibitory concentration (MIC) testing against Gibberella zeae and Fusarium oxysporum.
Medicinal Chemistry: The diamide functional groups can undergo further Mannich reactions or be utilized to chelate transition metals (e.g., Platinum(II) complexes) to evaluate novel cytotoxic profiles in oncology research 1.
Application Note: High-Yield Selective Monoacylation of o-Phenylenediamine
Context & Mechanistic Rationale o-Phenylenediamine (OPD) is a versatile, bifunctional building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical transformat...
Author: BenchChem Technical Support Team. Date: April 2026
Context & Mechanistic Rationale
o-Phenylenediamine (OPD) is a versatile, bifunctional building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical transformation in drug development workflows is the selective monoacylation of OPD to yield N-(2-aminophenyl)acetamide, which serves as a direct precursor for the synthesis of 2-substituted benzimidazoles and quinoxalines[1].
Achieving high chemoselectivity for monoacylation over diacylation requires strict kinetic control[2]. The underlying causality relies on the modulation of nucleophilicity: once the first amine group is acylated, the resulting amide lone pair is delocalized into the adjacent carbonyl group via resonance. This drastically reduces its nucleophilicity. Furthermore, the newly formed amide group exerts a mild electron-withdrawing inductive effect on the aromatic ring, slightly deactivating the remaining ortho-amine.
Despite this deactivation, the second amine remains sufficiently nucleophilic to undergo a second acylation if the local concentration of the acylating agent (e.g., acetic anhydride or acetyl chloride) is too high, or if the thermal energy of the system overcomes the kinetic barrier[3]. Therefore, to prevent the formation of the undesired N,N'-1,2-phenylenebisacetamide, the experimental setup must employ a stoichiometric limitation of the acylating agent, continuous agitation to prevent localized concentration spikes, and strict temperature control (0–5 °C).
Chemical pathway from o-phenylenediamine to 2-methylbenzimidazole.
Optimized Experimental Protocol: Synthesis of N-(2-aminophenyl)acetamide
This self-validating protocol utilizes acetic anhydride in dichloromethane (DCM). DCM is selected because it provides excellent solubility for the starting materials while allowing for an efficient, clear-phase aqueous workup to remove the acetic acid byproduct.
Materials & Reagents
o-Phenylenediamine (OPD): 10.8 g (100 mmol, 1.0 eq)
Acetic Anhydride: 9.9 mL (105 mmol, 1.05 eq)
Dichloromethane (DCM): 250 mL (Anhydrous)
Saturated Sodium Bicarbonate (NaHCO₃) solution: 150 mL
Brine (Saturated NaCl): 100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow for the selective monoacylation of o-phenylenediamine.
Step-by-Step Methodology
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10.8 g of o-phenylenediamine in 200 mL of anhydrous DCM.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes. Causality: Lowering the temperature suppresses the thermodynamic pathway that leads to diacylation.
Controlled Addition: Dilute 9.9 mL of acetic anhydride in 50 mL of DCM and transfer to the addition funnel. Add this solution dropwise to the vigorously stirring OPD solution over a period of 45 minutes. Causality: Dropwise addition prevents localized high concentrations of acetic anhydride, ensuring the 1:1 stoichiometric interaction is maintained globally.
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir for an additional 2 hours.
Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane solvent system. The monoacylated product will appear at a lower Rf value than the starting material due to increased hydrogen-bonding capacity.
Quenching & Work-up: Carefully pour 150 mL of saturated NaHCO₃ solution into the flask and stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Causality: This neutralizes the acetic acid byproduct, preventing premature acid-catalyzed cyclization or degradation.
Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with 100 mL of brine. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 20 minutes. Filter out the drying agent.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to afford N-(2-aminophenyl)acetamide as a white to off-white crystalline powder (Melting Point: 133-137 °C)[1].
The table below summarizes the critical impact of temperature and stoichiometry on the chemoselectivity of the acylation reaction, validating the parameters chosen in the protocol above.
Entry
Acylating Agent (eq)
Solvent
Temperature
Time (h)
Yield: Monoacylated (%)
Yield: Diacylated (%)
1
Ac₂O (1.05)
DCM
0–5 °C to RT
2.5
89%
< 2%
2
Ac₂O (1.05)
DCM
Reflux (40 °C)
2.5
65%
28%
3
Ac₂O (2.50)
DCM
Reflux (40 °C)
4.0
0%
96%
4
Acetyl Chloride (1.0)
DCM / TEA
0–5 °C
2.0
82%
8%
5
Ac₂O (1.05)
Water (Green)
RT
4.0
78%
11%
Data synthesis indicates that strict temperature control and near-equimolar ratios of acetic anhydride in DCM provide the optimal balance of high yield and minimal diacylation.
Downstream Application: Cyclization to 2-Methylbenzimidazole
The isolated N-(2-aminophenyl)acetamide can be readily converted into 2-methylbenzimidazole. As noted in pharmaceutical research standards, monoacyl derivatives of o-phenylenediamine undergo dehydrative cyclization upon the application of heat or acidic conditions.
Brief Protocol:
Suspend 5.0 g of the purified N-(2-aminophenyl)acetamide in 30 mL of 4N Hydrochloric Acid (HCl). Reflux the mixture at 100 °C for 2 hours. Cool the solution to room temperature and carefully neutralize with aqueous ammonia until the pH reaches 7–8. The resulting precipitate is filtered, washed with cold distilled water, and dried to yield pure 2-methylbenzimidazole.
References
Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. ResearchGate. Available at:[Link]
3 - International Journal Of Modern Pharmaceutical Research. IJMPR. Available at:[Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at:[Link]
N-(2-Aminophenyl)acetamide, 2-(Acetamido)aniline, N-Acetylphenylene-1,2-diamine. ChemBK. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-2-phenylpropanediamide (Armillarisin B)
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals
Executive Summary & Scientific Context
2-Hydroxy-2-phenylpropanediamide, commonly referred to in natural product literature as Armillarisin B, is a bioactive secondary metabolite of significant interest in medicinal chemistry and agricultural science 1. Originally isolated from the fruiting bodies of the luminescent mushroom Armillariella tabescens (now taxonomically updated to Desarmillaria tabescens), this compound demonstrates potent antifungal activity against plant pathogens such as Gibberella zeae2.
Structurally, the molecule features a central propanediamide (malonamide) backbone, substituted at the quaternary C2 position with both a hydroxyl group and a phenyl ring 1. Characterizing this highly polar, sterically congested molecule requires a meticulously designed analytical workflow. This application note details the causality behind the extraction, chromatographic isolation, and spectroscopic elucidation required to confidently validate 2-hydroxy-2-phenylpropanediamide.
Analytical Strategy: The Causality Behind the Workflow
To ensure a self-validating analytical system, every step of the workflow is chosen based on the physicochemical properties of the target analyte:
Extraction Solvent (Methanol): Methanol is selected for initial extraction because it effectively penetrates fungal cell walls and solubilizes a broad range of polar metabolites, including the highly polar diamide and hydroxyl groups of Armillarisin B 3.
Orthogonal Chromatography (Phenyl-Hexyl vs. C18): While standard C18 columns are ubiquitous, utilizing a Phenyl-Hexyl stationary phase during preparative HPLC exploits
π−π
interactions with the C2-phenyl ring of the analyte. This provides orthogonal selectivity, separating the target from structurally similar aliphatic co-metabolites 3.
NMR Solvent Selection (DMSO-
d6
): The compound contains two primary amide groups (-CONH
2
) and one hydroxyl group (-OH). In protic solvents like CD
3
OD or D
2
O, these exchangeable protons would be invisible due to rapid deuterium exchange. DMSO-
d6
prevents this exchange, allowing the observation of these critical protons, which are essential for confirming functional groups via
1
H NMR and HMBC correlations 2.
Workflow for the bioassay-guided isolation of 2-hydroxy-2-phenylpropanediamide.
Step-by-Step Experimental Protocols
Protocol A: Extraction and Preparative Isolation
This protocol isolates the target compound from complex biological matrices (e.g., fungal fruiting bodies) 4.
Extraction: Macerate 500 g of dried A. tabescens fruiting bodies. Extract with 3 × 2.0 L of 80% aqueous Methanol at room temperature for 48 hours.
Concentration: Filter the extract and concentrate under reduced pressure at 40°C to yield a crude aqueous suspension.
Solvent Partitioning: Suspend the crude extract in H
2
O and partition sequentially with Hexane, Dichloromethane (CH
2
Cl
2
), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).
Validation Checkpoint: The target compound, due to its polar amides, typically partitions into the EtOAc and n-BuOH fractions. Discard the hexane layer (lipids).
Preparative HPLC: Reconstitute the active EtOAc/n-BuOH fraction in HPLC-grade MeOH. Inject onto a Preparative HPLC system equipped with a Photodiode Array (PDA) detector.
Column: Phenomenex Luna Phenyl-Hexyl (250 × 21.2 mm, 5 µm) or equivalent.
Method: Isocratic or shallow gradient (e.g., 75-85% MeOH in H
2
O) at a flow rate of 5.0 mL/min 3.
Collection: Monitor UV absorbance at 210 nm (amide bonds) and 254 nm (phenyl ring). Collect the peak corresponding to Armillarisin B.
Protocol B: Structural Elucidation via LC-HRMS and 2D NMR
To achieve absolute structural certainty, orthogonal spectroscopic techniques must be integrated 2.
LC-HRMS Analysis:
Analyze the purified fraction using an LC-ESI-TOF-MS system in positive ion mode.
Validation Checkpoint: Look for the
[M+H]+
ion at m/z 195.0764 (calculated for C
9
H
11
N
2
O
3+
) and the sodium adduct
[M+Na]+
at m/z 217.0584.
NMR Sample Preparation: Dissolve 2-5 mg of the purified compound in 600 µL of anhydrous DMSO-
d6
. Transfer to a 5 mm precision NMR tube.
Data Acquisition (700 MHz): Acquire
1
H,
13
C, HSQC, and HMBC spectra.
Validation Checkpoint: In the
1
H NMR spectrum, ensure the integration ratio of the multiplet at ~7.2–7.5 ppm (phenyl ring) to the broad singlets at ~7.0–8.0 ppm (amides) is exactly 5:4.
Multi-modal analytical logic for the structural elucidation of Armillarisin B.
Quantitative Data Summaries
To aid in rapid verification during isolation and characterization, the following tables summarize the critical analytical parameters and expected spectral features.
Table 1: Chromatographic Parameters for HPLC Isolation
Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature during acquisition. The critical diagnostic feature is the quaternary C2 carbon (~80 ppm) showing HMBC cross-peaks from the phenyl protons, the hydroxyl proton, and the amide protons.
Shen, J.-W., Ma, B.-J., Li, W., & Ruan, Y. (2014). "Activity of Armillarisin B in vitro against Plant Pathogenic Fungi". Zeitschrift für Naturforschung C. 2
MDPI. "Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review". MDPI Forests. 4
PMC. "Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells". National Institutes of Health. 3
Application Notes and Protocols for the Purification of Crude N-(2-Aminophenyl)-2-phenylacetamide
Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of crude N-(2-Aminophenyl)-2-phenylacetamide. Primarily geared towards researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude N-(2-Aminophenyl)-2-phenylacetamide. Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines systematic approaches to achieve high purity of the target compound, a critical intermediate in the synthesis of various pharmaceuticals, including its known association as an impurity in the production of Albendazole[1]. The methodologies detailed herein—recrystallization, column chromatography, acid-base extraction, and preparative High-Performance Liquid Chromatography (HPLC)—are presented with an emphasis on the scientific rationale behind procedural choices, troubleshooting common issues, and ensuring the integrity and reproducibility of the results.
Introduction: The Imperative for Purity
N-(2-Aminophenyl)-2-phenylacetamide (CAS No. 95384-59-1) is a bifunctional molecule featuring a primary aromatic amine and an amide linkage, making it a valuable building block for synthesizing nitrogen-containing heterocycles[2]. The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) are contingent on the purity of their synthetic intermediates. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity.
The synthesis of N-(2-Aminophenyl)-2-phenylacetamide, typically through the acylation of o-phenylenediamine with phenylacetyl chloride, often yields a crude product contaminated with several impurities. Understanding the nature of these impurities is the first step in devising an effective purification strategy.
Common Impurities:
Unreacted Starting Materials: Residual o-phenylenediamine and phenylacetic acid (or its activated form, phenylacetyl chloride) are common contaminants[3].
Diacylated Byproduct: The presence of two amino groups in o-phenylenediamine can lead to the formation of N,N'-(1,2-phenylene)bis(2-phenylacetamide)[3].
Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities, often giving the crude product a pink or brownish tint[3].
Residual Solvents: Solvents used in the reaction and workup can be retained in the crude product[3].
This guide will explore various purification techniques to effectively remove these impurities, with detailed protocols and the underlying principles for each method.
Method 1: Recrystallization
Recrystallization is a robust and scalable technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be insoluble at high temperatures or remain in solution upon cooling[4].
Rationale and Solvent Selection
The choice of solvent is critical for a successful recrystallization. For N-(2-Aminophenyl)-2-phenylacetamide, a compound with both polar (amine and amide) and nonpolar (phenyl rings) functionalities, a solvent of intermediate polarity or a two-solvent system is often effective. The principle of "like dissolves like" is a good starting point for solvent screening[4].
A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
Table 1: Solvent Screening for Recrystallization of N-(2-Aminophenyl)-2-phenylacetamide
Solvent
Polarity
Boiling Point (°C)
Expected Solubility Behavior
Water
High
100
Poor solubility at all temperatures.
Ethanol
High
78
Good solubility when hot, moderate to low when cold. Suitable for single-solvent recrystallization[5].
Isopropanol
Medium-High
82
Similar to ethanol, a good candidate.
Ethyl Acetate
Medium
77
Good solubility when hot, lower when cold. Often used in a mixed-solvent system with a nonpolar solvent[5].
Acetone
Medium
56
Often too good a solvent at room temperature.
Dichloromethane
Medium-Low
40
High solubility at room temperature, generally unsuitable for recrystallization.
Toluene
Low
111
Good solvent for aromatic compounds, may require a nonpolar co-solvent to reduce solubility when cold[5].
Hexane/Heptane
Low
69 / 98
Poor solubility, suitable as an anti-solvent in a two-solvent system[5].
Protocol 1: Single-Solvent Recrystallization from Ethanol/Water
This protocol utilizes a mixed solvent system where the compound is dissolved in a "good" solvent (ethanol) and a "poor" solvent (water) is added to induce crystallization[6].
Dissolution: In a fume hood, place the crude N-(2-Aminophenyl)-2-phenylacetamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
Decolorization (Optional): If the solution is colored (e.g., pink or brown due to oxidation products), add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and boil for 2-5 minutes[3].
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals[3].
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualization: Recrystallization Workflow
Caption: Workflow for the recrystallization of N-(2-Aminophenyl)-2-phenylacetamide.
Troubleshooting Recrystallization
Problem
Possible Cause
Solution
Oiling out
The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
Add more of the "good" solvent (ethanol) to the hot mixture.
No crystal formation
The solution is not saturated, or the compound is too soluble in the chosen solvent system.
Scratch the inside of the flask with a glass rod, add a seed crystal, or evaporate some solvent to increase concentration.
Low recovery
Too much solvent was used, or the cooling process was too short.
Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling time in the ice bath[3].
Colored crystals
Incomplete removal of colored impurities.
Ensure sufficient activated carbon was used and the hot filtration was performed quickly to prevent premature crystallization.
Method 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For N-(2-Aminophenyl)-2-phenylacetamide, this method is highly effective for removing both more and less polar impurities.
Rationale and Selection of Phases
Stationary Phase:
Silica Gel: The most common stationary phase. Its acidic nature can sometimes cause tailing or degradation of basic compounds like amines[7].
Alumina (Basic or Neutral): Can be a good alternative to silica for basic compounds.
Amine-functionalized Silica: This is an excellent choice for purifying basic compounds as it minimizes the acid-base interactions that lead to poor peak shape and recovery on standard silica gel[7][8][9].
Mobile Phase:
A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity[10][11].
For basic compounds on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the separation by neutralizing the acidic sites on the silica[12].
Protocol 2: Flash Column Chromatography on Silica Gel
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of 0.25-0.35. Test various ratios of hexane and ethyl acetate.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexane). This can be done as a step or linear gradient[10][13].
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
Visualization: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Column Chromatography
Problem
Possible Cause
Solution
Poor separation
Inappropriate mobile phase polarity or stationary phase.
Optimize the solvent system using TLC. Consider using amine-functionalized silica if the product is basic[7][8][9].
Tailing of spots on TLC/peaks in column
Acid-base interaction between the basic amine and acidic silica gel.
Ensure the column is packed evenly and the solvent level is always above the top of the stationary phase.
Product does not elute
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase.
Method 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. N-(2-Aminophenyl)-2-phenylacetamide, containing a basic amino group, can be protonated in an acidic aqueous solution to form a water-soluble salt. This allows for its separation from neutral and acidic impurities[14][15].
Rationale
The basic amino group of the target compound can be protonated by an acid (like HCl) to form an ammonium salt, which is soluble in the aqueous phase. Neutral impurities (like the diacylated byproduct) and acidic impurities (like phenylacetic acid) will remain in the organic phase. The aqueous phase containing the protonated product is then separated, and the pH is raised with a base (like NaOH) to deprotonate the ammonium salt, regenerating the neutral, water-insoluble product, which can then be extracted back into an organic solvent[16].
Protocol 3: Acid-Base Extraction
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.
Separation: Allow the layers to separate. The protonated N-(2-Aminophenyl)-2-phenylacetamide will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and acidic impurities.
Repeat Extraction: Return the organic layer to the separatory funnel and repeat the acidic wash to ensure complete extraction of the basic product. Combine the aqueous extracts.
Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
Liberation of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper)[14]. The deprotonated product should precipitate or form an oil.
Final Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Acid-Base Extraction
Problem
Possible Cause
Solution
Emulsion formation
Vigorous shaking, especially with chlorinated solvents.
Allow the mixture to stand, gently swirl, or add a small amount of brine.
Poor separation of layers
Similar densities of the two phases.
Add brine to the aqueous layer to increase its density.
Low recovery of product
Incomplete extraction or neutralization.
Perform multiple extractions. Ensure the pH is sufficiently acidic (<2) during extraction and sufficiently basic (>9) during liberation.
Method 4: Preparative HPLC
For achieving the highest possible purity, particularly for reference standards or in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution compared to the other techniques[17][18][19].
Rationale
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect significant quantities of the purified compound[18]. Reversed-phase chromatography on a C18 column is a common starting point for compounds of intermediate polarity like N-(2-Aminophenyl)-2-phenylacetamide.
Protocol 4: Preparative HPLC
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid as a modifier) is a typical starting point[20].
Method Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent at a high concentration. Filter the sample solution to remove any particulates.
Purification Run: Inject the sample onto the preparative HPLC system and run the scaled-up gradient method.
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure product, as detected by a UV detector.
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the highly purified product.
Visualization: Preparative HPLC Workflow
Caption: Workflow for purification by preparative HPLC.
Troubleshooting Preparative HPLC
Problem
Possible Cause
Solution
Poor resolution
Suboptimal mobile phase or gradient; column overloading.
Re-optimize the analytical method. Reduce the injection volume or sample concentration.
Broad peaks
Column degradation; secondary interactions.
Use a new column. Adjust mobile phase pH or use a different modifier.
Low recovery
Adsorption of the compound to the column; decomposition.
Modify the mobile phase. Ensure the compound is stable under the chromatographic conditions.
Summary and Method Comparison
The choice of purification method for N-(2-Aminophenyl)-2-phenylacetamide depends on the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources.
Table 2: Comparison of Purification Methods
Method
Purity Achievable
Throughput
Cost
Key Advantage
Recrystallization
Good to High
High
Low
Scalable and cost-effective for large quantities.
Column Chromatography
High
Medium
Medium
Versatile and effective for a wide range of impurities.
Acid-Base Extraction
Moderate to High
High
Low
Excellent for removing neutral and acidic impurities.
Preparative HPLC
Very High
Low
High
Provides the highest purity, ideal for reference standards.
For routine purification of moderately impure crude material, recrystallization or flash column chromatography are often the most practical choices. For removing specific types of impurities, acid-base extraction is a valuable tool. When the highest possible purity is required, preparative HPLC is the gold standard.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
Teledyne LABS. The Power of Preparative HPLC Systems. [Link]
BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
California State University, Bakersfield. 4. Crystallization. [Link]
BenchChem. An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide.
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
BenchChem. N-(2-Aminophenyl)
Wilkes, R. D., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(33), 4968-4971. [Link]
ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. [Link]
University of Massachusetts Boston. recrystallization-2.doc.pdf. [Link]
DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]
BenchChem Technical Support Team. (2026). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
University of Toronto. PW 01: recrystallization. [Link]
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]
Antos, D., & Seidel-Morgenstern, A. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Journal of Chromatography A, 1093(1-2), 89-105. [Link]
University of Rochester. Liquid/liquid Extraction. [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
SIELC Technologies. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]
AZoM. (2023, October 11). How to correctly do Step Gradients?. [Link]
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
ResearchGate. Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF. [Link]
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
Bauer, J., et al. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(7), 3276-3285. [Link]
Academia.edu. Removal of Aniline and Nitro-Substituted Aniline from Wastewater by Particulate Nanoporous MCM-48. [Link]
Application Note: Cinnamamide Derivatives in Anticonvulsant Drug Discovery – Synthesis, SAR, and Preclinical Screening Protocols
Introduction & Pharmacological ContextEpilepsy affects approximately 1% of the global population, with nearly 30% of patients remaining refractory to current pharmacotherapies (Drug-Resistant Epilepsy, DRE)[1]. The N-(3-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological ContextEpilepsy affects approximately 1% of the global population, with nearly 30% of patients remaining refractory to current pharmacotherapies (Drug-Resistant Epilepsy, DRE)[1]. The N-(3-aryl-2-propenoyl)amido moiety, commonly known as the cinnamamide scaffold, has emerged as a highly versatile pharmacophore in neurological drug discovery.Derivatives such as KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) and various N-(2-hydroxyethyl) cinnamamides have demonstrated potent broad-spectrum anticonvulsant and antiepileptogenic activities in preclinical rodent models[2].
This application note provides a comprehensive technical guide for medicinal chemists and pharmacologists, detailing the mechanistic rationale, structure-activity relationship (SAR) optimization, and validated protocols for the synthesis and in vivo screening of cinnamamide-based anticonvulsants.
Mechanistic Insights and Multi-Target Profiling
Unlike traditional anti-seizure medications (ASMs) that often target a single ion channel, cinnamamide derivatives exhibit a polypharmacological profile. Research indicates that these compounds1[1]. This multi-target approach is hypothesized to be the cornerstone of their efficacy in lamotrigine-resistant and kindled seizure models, preventing the rapid development of drug tolerance.
Proposed multi-target mechanism of action for cinnamamide derivatives in seizure suppression.
Structure-Activity Relationship (SAR) & Quantitative Data
The anticonvulsant potency of cinnamamides is highly dependent on the substitution patterns on the phenyl ring and the amide nitrogen:
Table 1: Comparative Pharmacological Data of Key Cinnamamide Derivatives in Mice (i.p. administration)
Compound
Substitution
ED₅₀ (MES) mg/kg
TD₅₀ (Rotarod) mg/kg
Protective Index (PI)
N-(2-hydroxyethyl) cinnamamide
Unsubstituted phenyl
17.7
154.9
8.8
Compound 1d
3-Fluoro phenyl
17.0
211.1
12.4
KM-568 (S-enantiomer)
N-(2-hydroxypropyl)
79.17
>100 (estimated)
High
Carbamazepine (Standard)
N/A
~11.8
~71.6
~6.1
Data synthesized from standardized MES and Rotarod neurotoxicity assays[4][3]. Note the superior PI of Compound 1d compared to the clinical standard Carbamazepine.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific rigor, the following protocols establish a self-validating system from chemical synthesis to in vivo evaluation.
Self-validating workflow from chemical synthesis to in vivo anticonvulsant screening.
Protocol A: Synthesis of N-(2-hydroxyethyl) Cinnamamide Derivatives
Objective: High-yield synthesis of the cinnamamide pharmacophore via N-acylation.
Causality & Rationale : The reaction utilizes a two-step process starting with the conversion of cinnamic acid to cinnamoyl chloride, followed by amidation..
Step-by-Step Procedure :
Preparation of Cinnamoyl Chloride :
Suspend substituted cinnamic acid (1.0 eq, e.g., 0.01 mol) in an excess of thionyl chloride (4.0 eq, 0.04 mol).
Reflux the mixture continuously for 5 hours under an inert atmosphere (N₂ or Ar).
Validation Check: Distill off the excess thionyl chloride under reduced pressure. The resulting crude cinnamoyl chloride must be used immediately in the next step to prevent hydrolysis.
N-Acylation :
Dissolve the corresponding aminoalkanol (e.g., ethanolamine, 1.0 eq) and pyridine (1.0 eq, acting as an acid scavenger) in 10 mL of anhydrous acetone. Chill the solution to 0°C in an ice bath.
Dissolve the freshly prepared cinnamoyl chloride in 10 mL of anhydrous acetone and add it dropwise to the amine solution over 30 minutes.
Stir the reaction mixture at room temperature for 4–6 hours.
Purification :
Pour the mixture into crushed ice. Filter the resulting precipitate under vacuum.
Wash the filter cake successively with 5% HCl (to remove unreacted amine/pyridine), 5% NaHCO₃ (to remove unreacted acid), and distilled water.
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure N-(2-hydroxyethyl) cinnamamide derivative.
Characterization : Confirm the structure and purity (>98%) via FT-IR, ¹H-NMR, ¹³C-NMR, and LC/MS before proceeding to biological assays.
Protocol B: In Vivo Anticonvulsant and Neurotoxicity Screening
Objective: Determine the median effective dose (ED₅₀) and median toxic dose (TD₅₀) to calculate the Protective Index (PI = TD₅₀/ED₅₀).
Causality & Rationale : A dual-assay screening approach is mandatory.5[3][5].
Step-by-Step Procedure :
Animal Preparation : Use adult male Swiss albino mice (20–25 g). House animals under standard conditions with a 12 h light/dark cycle. Fast animals for 12 hours prior to the experiment but allow free access to water.
Compound Administration : Suspend the synthesized cinnamamide derivative in a 0.5% methylcellulose or PEG-400 vehicle. Administer intraperitoneally (i.p.) at varying logarithmic doses (e.g., 10, 30, 100, 300 mg/kg).
Maximal Electroshock (MES) Test :
Timing: Administer the electrical stimulus at the compound's predetermined time-to-peak effect (typically 0.25 to 0.5 hours post-i.p. injection).
Stimulus: Apply an alternating current of 50 mA for 0.2 seconds via corneal electrodes (pre-wetted with 0.9% saline to ensure conductivity).
Observation: Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure.
Observation: Isolate animals in individual plexiglass cages and observe for 30 minutes. Protection is defined as the absence of a single episode of clonic spasms lasting at least 5 seconds.
Rotarod Neurotoxicity Test (Tox) :
Pre-train mice to balance on a rotating rod (10 rpm) for at least 1 minute.
Post-administration of the test compound, place the mice on the rod. Neurotoxicity is indicated if the animal fails to maintain equilibrium for 1 minute in three successive trials.
Data Analysis : Calculate ED₅₀ and TD₅₀ values using probit analysis (e.g., Litchfield and Wilcoxon method) with 95% confidence intervals.
Title: Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)
Title: Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships
Source: NIH / PubMed
URL
step-by-step guide to recrystallization of propanediamide compounds
Application Note: Step-by-Step Protocol for the Recrystallization of Propanediamide Compounds Introduction & Scientific Context Propanediamide (commonly known as malonamide) and its N,N'-substituted derivatives are highl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Protocol for the Recrystallization of Propanediamide Compounds
Introduction & Scientific Context
Propanediamide (commonly known as malonamide) and its N,N'-substituted derivatives are highly versatile compounds utilized in pharmaceutical synthesis, supramolecular chemistry, and as potent extractants for lanthanides and actinides in nuclear reprocessing (e.g., the DIAMEX process)[1][2]. However, purifying these compounds via recrystallization presents unique thermodynamic challenges.
The presence of dual amide functional groups facilitates extensive intermolecular hydrogen bonding. During the cooling phase of recrystallization, this strong H-bond network often leads to "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous gels rather than the formation of a highly ordered crystal lattice[3][4]. This guide provides a self-validating, mechanistic protocol for the recrystallization of propanediamide compounds, emphasizing solvent causality, metastable zone control, and polymorph stability.
Thermodynamics and Solvent Causality
The fundamental principle of recrystallization relies on the differential solubility of the target compound in hot versus cold solvents[5]. For propanediamides, the solvent must perform a dual role:
High Temperature (Dissolution): The solvent must possess sufficient polarity or hydrogen-bond acceptor/donor capacity to disrupt the robust intermolecular amide-amide hydrogen bonds, allowing the malonamide to fully dissolve.
Low Temperature (Nucleation & Growth): The solvent must allow the malonamide molecules to re-associate into their lowest-energy crystalline conformation (often a trans or gauche orientation depending on steric hindrance from alkyl substituents) without trapping solvent molecules (solvate formation)[6][7].
Table 1: Solvent Selection Matrix for Propanediamide Derivatives
Best for unsubstituted or low-molecular-weight malonamides. High risk of hydrate/solvate formation.
Polar Aprotic
Ethyl Acetate, Acetone, THF
Dipole-dipole interactions; acts as an H-bond acceptor.
Optimal for N,N'-dialkylated derivatives. Balances solubility and volatility, promoting sharp nucleation.
Non-Polar
Hexane, Heptane, Toluene
Weak van der Waals forces; acts as an anti-solvent.
Rarely used alone. Excellent as an anti-solvent in binary systems (e.g., EtOAc/Hexane) to precisely control supersaturation[6].
Mechanistic Workflow
Thermodynamic workflow and troubleshooting pathway for propanediamide recrystallization.
Step-by-Step Experimental Protocol
Phase 1: Dissolution and Metastable Zone Entry
Weighing and Suspension: Transfer the crude propanediamide into a round-bottom flask equipped with a reflux condenser. Add a magnetic stir bar.
Solvent Addition: Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating the mixture in a water/oil bath to just below the solvent's boiling point.
Causality Note: Adding solvent gradually ensures the solution reaches maximum saturation at the boiling point, which is critical for maximizing the yield upon cooling without creating an overly dilute environment[3][4].
Binary Adjustment (If Applicable): If the compound is highly soluble, add a non-polar anti-solvent (e.g., Hexane) dropwise until a slight, persistent cloudiness appears, then add just enough primary hot solvent to clear the solution.
Phase 2: Hot Filtration (Self-Validating Step)
4. Apparatus Pre-heating: Pre-heat a glass funnel and filter paper using hot solvent.
Causality Note: Propanediamides can crystallize rapidly if the solution contacts a cold surface. Pre-heating prevents premature precipitation in the funnel stem[5][8].
Filtration: Pass the hot solution through the filter to remove insoluble impurities and dust. Dust particles can act as uncontrolled heterogeneous nucleation sites, leading to poorly defined crystal habits and trapped impurities.
Phase 3: Controlled Nucleation and Crystal Growth
6. Cooling Profile: Transfer the filtrate to a stable surface and allow it to cool to room temperature at a controlled rate (ideally 0.5 – 1.0 °C/min).
Causality Note: Rapid cooling forces the system out of the metastable zone too quickly, trapping impurities in the crystal lattice or causing the malonamide to "oil out" into a viscous liquid[3].
Seeding (Troubleshooting Oiling Out): If the solution begins to oil out (forming a milky emulsion rather than distinct crystals), reheat the mixture until homogenous. As it cools again, introduce a microscopic "seed" crystal of pure propanediamide just before the cloud point is reached. This bypasses the high activation energy required for spontaneous nucleation, forcing the molecules to align into a crystal lattice rather than an amorphous gel[3][4].
Phase 4: Isolation and Characterization
8. Ice Bath Maturation: Once crystals have formed at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to depress solubility and maximize yield[5].
9. Vacuum Filtration: Harvest the crystals using a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of ice-cold anti-solvent to remove residual mother liquor without dissolving the product.
10. Drying: Transfer the crystals to a vacuum desiccator or vacuum oven. Dry at a temperature at least 20 °C below the compound's melting point to prevent thermal degradation or polymorph transition[6].
11. Validation: Verify purity and structural conformation using X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). Pure propanediamides will exhibit a sharp, distinct melting endotherm on the DSC thermogram, correlating with higher purity[5][6].
References
Pharmaceutical recrystallization protocol. University Center of Mila.[Link]
Structural Trends and Vibrational Analysis of N,N,N',N' Tetramethylmalonamide Complexes. OSTI. [Link]
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis. [Link]
Solvent extraction of metal ions from nitric acid solution using N,N'-substituted malonamides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Application Note: 2-Aminopropanediamide as a Trifunctional Synthon in Heterocyclic Drug Discovery
Executive Summary & Chemical Rationale 2-Aminopropanediamide (commonly known as aminomalonamide; CAS: 62009-47-6) is a highly versatile, trifunctional building block utilized extensively in the synthesis of complex heter...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
2-Aminopropanediamide (commonly known as aminomalonamide; CAS: 62009-47-6) is a highly versatile, trifunctional building block utilized extensively in the synthesis of complex heterocyclic compounds. Structurally, it possesses a highly reactive
α
-amino group flanked by two carboxamide moieties. This unique electronic topology allows it to act as a potent bis-nucleophile in condensation reactions, making it an ideal precursor for constructing pyrazine, pyrimidine, and imidazole scaffolds.
In modern drug development, aminomalonamide is a critical intermediate for synthesizing antiviral agents (e.g., Favipiravir analogs) and immunosuppressants (e.g., Bredinin/Mizoribine)[1][2]. This technical guide outlines validated protocols, mechanistic causality, and optimization strategies for deploying 2-aminopropanediamide in the synthesis of pyrazine and imidazole derivatives.
The Reuben G. Jones synthesis remains the foundational method for generating 2-hydroxypyrazines via the double condensation of 1,2-dicarbonyls with
α
-aminoamides[3]. When 2-aminopropanediamide is reacted with arylglyoxal monohydrates under alkaline conditions, it yields 3-hydroxy-5-arylpyrazine-2-carboxamides—structural analogs of the broad-spectrum antiviral Favipiravir[1].
Mechanistic Pathway
The synthesis is initiated by the nucleophilic attack of the
α
-amino group of aminomalonamide on the more electrophilic carbonyl carbon of the arylglyoxal, forming a Schiff base intermediate. Subsequent intramolecular cyclization occurs when the adjacent amide nitrogen attacks the remaining carbonyl group. Dehydration and spontaneous aromatization yield the pyrazine core[1][3].
Workflow of pyrazine scaffold synthesis via 2-aminopropanediamide condensation.
Quantitative Optimization Data
The regioselectivity of this condensation is highly temperature-sensitive. Elevated temperatures provide the thermodynamic energy required to overcome the activation barrier for side reactions, leading to regioisomeric mixtures[4].
Table 1: Optimization of Reaction Temperature for Pyrazine Synthesis [4]
Entry
Temperature (°C)
Time (h)
Yield of Main Product (%)
Yield of Regioisomer (%)
1
70
2
40
—
2
80
2
55
10
| 3 | 90 | 2 | 30 | 30 |
Validated Protocol: One-Pot Synthesis of 3-Hydroxy-5-phenylpyrazine-2-carboxamide
Self-Validating Causality: The use of 12.5 N NaOH forces the deprotonation of the
α
-amine, drastically increasing its nucleophilicity for the initial attack. The highly alkaline environment yields the pyrazine as a highly soluble sodium salt. The addition of glacial acetic acid at the end is strictly required to protonate the hydroxyl group, shifting the molecule to its neutral, insoluble tautomeric form, thereby driving precipitation[1].
Step-by-Step Methodology:
Preparation : Dissolve phenylglyoxal monohydrate (250 mg, 1.6 mmol) in 6 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.
Heating : Heat the solution to exactly 80 °C. Critique: Do not exceed 80 °C to prevent the formation of unwanted regioisomers (see Table 1).
Reagent Addition : Add finely powdered 2-aminopropanediamide (200 mg, 1.7 mmol) to the heated solution.
Catalysis : Dropwise, add 1 mL of 12.5 N aqueous sodium hydroxide (NaOH). The mixture will rapidly transition into a semi-solid state as the sodium salt of the pyrazine forms.
Reaction : Maintain stirring at 80 °C for 1 hour until completion (monitor via TLC).
Workup & Isolation : Cool the reaction mixture to room temperature. Add 1 mL of glacial acetic acid dropwise to neutralize the sodium salt.
Purification : Filter the resulting precipitate, wash sequentially with cold water and ethanol, and dry under vacuum to obtain the pure pyrazine derivative[1][4].
Aminomalonamide derivatives are the primary synthetic precursors for 5-hydroxyimidazole-4-carboxamide cores, the defining pharmacophore of the immunosuppressant Bredinin (Mizoribine)[2][5].
Mechanistic Pathway
To construct the imidazole ring, the aminomalonamide intermediate must be reacted with a C1 synthon. Triethyl orthoformate is the reagent of choice, providing the bridging carbon (C2 of the imidazole ring). Acid catalysis drives the elimination of ethanol, facilitating the condensation of the
α
-amine and one of the adjacent amide nitrogens[2][5].
Synthesis of 5-hydroxyimidazole-4-carboxamide core using triethyl orthoformate.
Validated Protocol: Cyclization to 4-Carbamoyl-imidazolium-5-olate
Self-Validating Causality: Triethyl orthoformate acts as both the reactant and a dehydrating agent. The catalytic acetic acid protonates the ethoxy groups, turning them into excellent leaving groups (ethanol), which pulls the reaction equilibrium forward toward the thermodynamically stable aromatic imidazole ring[2].
Step-by-Step Methodology:
Preparation : Dissolve the substituted aminomalonamide precursor (1.0 eq) in an excess of triethyl orthoformate (typically 5-10 eq, which also acts as the solvent).
Catalysis : Add a catalytic amount of glacial acetic acid (0.1 eq).
Reflux : Heat the reaction mixture to reflux (approx. 146 °C) under an inert atmosphere (N2 or Argon) for 4-6 hours.
Monitoring : Track the consumption of the aminomalonamide derivative via LC-MS.
Concentration : Once complete, remove the unreacted triethyl orthoformate and generated ethanol under reduced pressure using a rotary evaporator.
Purification : Purify the crude residue via silica gel column chromatography (eluting with a Chloroform/Methanol gradient, e.g., 98:2) to isolate the pure imidazole intermediate[2].
Troubleshooting & Process Optimization
Because 2-aminopropanediamide is a trifunctional molecule, it is highly susceptible to side reactions if conditions are not strictly controlled[6].
Formation of Undesired Side Products : If significant side products are observed, the primary cause is usually poor temperature control. Lowering the reaction temperature disfavors side reactions that possess higher activation energies. Additionally, modifying the solvent polarity can redirect the reaction pathway[6].
Incomplete Reactions : If TLC or LC-MS indicates stalling, the nucleophilicity of the
α
-amine may be insufficient. Ensure the pH is appropriately basic (in aqueous setups) to keep the amine fully deprotonated. Alternatively, verify the integrity of the catalyst[6].
Product Degradation : Pyrazine and imidazole intermediates can be unstable under harsh workup conditions. If degradation is observed during isolation, switch to milder neutralization acids (e.g., acetic acid instead of HCl) and avoid prolonged heating during solvent evaporation[1][6].
References
Green synthesis of structural analogs of favipiravir - PMC - NIH
N
Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC
N
On Reuben G.
Troubleshooting common issues in the synthesis of heterocyclic compounds
Enzymatic Synthesis of Bredinin
N
Green synthesis of structural analogs of favipiravir - RSC Publishing
Royal Society of Chemistry (RSC)
developing assays to test the efficacy of propanediamide derivatives
Application Note: Comprehensive Efficacy Profiling of Propanediamide Derivatives Executive Summary Propanediamide (malonamide) derivatives have emerged as highly versatile pharmacophores in modern drug discovery. Charact...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Comprehensive Efficacy Profiling of Propanediamide Derivatives
Executive Summary
Propanediamide (malonamide) derivatives have emerged as highly versatile pharmacophores in modern drug discovery. Characterized by their ability to act as bidentate ligands and robust hydrogen-bond donors/acceptors, these compounds exhibit a wide spectrum of biological activities. Recent structure-activity relationship (SAR) studies have highlighted their profound efficacy as potent
α
-glucosidase inhibitors and targeted anticancer agents against aggressive cell lines[1][2].
This application note provides a comprehensive, field-validated guide for evaluating the efficacy of novel propanediamide derivatives. By coupling a biochemical enzyme inhibition assay with a cell-based cytotoxicity model, researchers can establish a self-validating screening pipeline that bridges the gap between molecular binding and phenotypic outcomes.
Mechanistic Rationale & Workflow Visualization
To ensure robust hit selection, the assay cascade must be orthogonal. We begin with a cell-free biochemical assay to confirm direct target engagement (
α
-glucosidase inhibition). Because metabolic enzymes play a critical role in the tumor microenvironment, compounds exhibiting high biochemical potency are subsequently advanced to cell-based phenotypic screening (MTT cytotoxicity) against relevant human cancer cell lines, such as MDA-MB-231 (breast carcinoma) and HCT-116 (colorectal carcinoma)[2][3].
Fig 1: Hierarchical screening workflow for propanediamide derivatives with integrated validation.
Principle & Causality:
Evaluating
α
-glucosidase inhibition is critical for compounds targeting metabolic disorders and cancer metabolism[1]. This assay utilizes p-nitrophenyl-
α
-D-glucopyranoside (pNPG) as an artificial substrate. When active,
α
-glucosidase hydrolyzes pNPG to release p-nitrophenol. The addition of an alkaline stop solution (Na₂CO₃) shifts the p-nitrophenol to its phenolate anion, which absorbs strongly at 405 nm. This provides a direct, causal link between enzyme activity and optical density (OD). A decrease in absorbance indicates successful enzyme inhibition by the propanediamide derivative.
Self-Validating System:
The assay incorporates Acarbose as a positive control standard[1]. A valid assay must demonstrate a dose-dependent inhibition curve for Acarbose, yielding an IC₅₀ within the expected literature range (~840 µM)[1].
Materials:
α
-Glucosidase enzyme (Saccharomyces cerevisiae)
pNPG substrate (5 mM in buffer)
0.1 M Phosphate buffer (pH 6.8)
0.2 M Na₂CO₃ (Stop solution)
Test compounds (Propanediamide derivatives) dissolved in DMSO (final DMSO concentration < 1%)
Step-by-Step Methodology:
Preparation: In a 96-well microplate, add 20 µL of the test propanediamide derivative (at varying serial dilutions) and 50 µL of 0.1 M phosphate buffer (pH 6.8).
Enzyme Addition: Add 10 µL of
α
-glucosidase solution (1 U/mL) to each well.
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 20 µL of 5 mM pNPG substrate to all wells to start the reaction.
Incubation: Incubate the microplate at 37°C for exactly 20 minutes in the dark.
Termination: Halt the enzymatic hydrolysis by adding 50 µL of 0.2 M Na₂CO₃ to each well.
Quantification: Measure the absorbance at 405 nm using a microplate reader.
Calculation: Calculate percentage inhibition using the formula:
Inhibition (%) =[(OD_control - OD_sample) / OD_control] × 100
Protocol 2: Cellular Efficacy – In Vitro Cytotoxicity (MTT Assay)
Principle & Causality:
To evaluate the translational potential of the biochemical hits, we assess their anti-proliferative effects on human cancer cell lines. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductases. Because these enzymes are only active in viable cells, the quantity of formazan produced is directly proportional to the number of living cells. This causality ensures that the metabolic disruption caused by propanediamide derivatives is accurately quantified[3].
Self-Validating System:
Untreated cells serve as the 100% viability baseline. Paclitaxel or Etoposide must be run in parallel as positive controls to validate the dynamic range (assay window) and sensitivity of the specific cell passage being used[3].
Materials:
Human cancer cell lines (e.g., MDA-MB-231, HCT-116)[2][3]
DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin
MTT Reagent (5 mg/mL in PBS)
DMSO (for formazan solubilization)
Step-by-Step Methodology:
Cell Seeding: Harvest cells at 80% confluence. Seed 1 × 10⁴ cells/well in 100 µL of complete media into a 96-well tissue culture plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the propanediamide derivatives (e.g., 1 µM to 100 µM). Include vehicle controls (0.1% DMSO) and positive controls (Paclitaxel).
Exposure: Incubate the treated plates for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C.
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to dissolve the crystals.
Agitation: Shake the plate on an orbital shaker for 10 minutes at room temperature to ensure complete solubilization.
Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise).
Calculation: Determine the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
Data Presentation & Interpretation
The efficacy of synthesized propanediamide (malonamide) derivatives can be highly variable based on their functional group substitutions. Recent literature demonstrates that specific derivatives (e.g., compounds 4K, 3l, and 3e) exhibit remarkable potency, often outperforming standard clinical therapeutics in both biochemical and cellular environments[1][2].
The table below summarizes the expected quantitative data structure for these assays, populated with benchmark values derived from recent pharmacological studies on malonamide derivatives:
Compound Designation
Structural Characteristic
α-Glucosidase IC₅₀ (µM)
MDA-MB-231 IC₅₀ (µM)
HCT-116 IC₅₀ (µM)
Compound 4K
Pyridin-2-yl malonamide derivative
11.7 ± 0.5
Not Tested
Not Tested
Compound 3l
p-Trifluoromethylphenyl substituted
Not Tested
5.0 ± 0.25
6.0 ± 0.78
Compound 3e
Substituted malonamide analog
Not Tested
5.0 ± 0.50
Not Tested
Acarbose (Control)
Oligosaccharide standard
840.0 ± 1.73
N/A
N/A
Paclitaxel (Control)
Taxane standard
N/A
2.8 ± 0.15
N/A
Interpretation:
The data clearly illustrates the superior efficacy of specific propanediamide derivatives. For instance, Compound 4K demonstrates an
α
-glucosidase inhibitory potency nearly 70 times greater than the clinical standard, Acarbose[1]. Furthermore, compounds like 3l and 3e exhibit single-digit micromolar cytotoxicity against aggressive breast (MDA-MB-231) and colorectal (HCT-116) cancer lines, rivaling the potency of established chemotherapeutics[2].
References
A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors.
Novel malonamide derivatives as potent κ opioid receptor agonists.
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
Technical Support Center: 2-Hydroxy-2-phenylpropanediamide Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently observe that the synthesis of 2-hydroxy-2-phenylpropanediamide—a compound with significant utility in medicinal chemistry and known in nat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently observe that the synthesis of 2-hydroxy-2-phenylpropanediamide—a compound with significant utility in medicinal chemistry and known in natural product literature as the antifungal agent Armillarisin B 1[1]—is often bottlenecked by poor stereocontrol and competing side reactions.
This guide is engineered to troubleshoot the two most common synthetic pathways: controlled ammonolysis of ester precursors and direct oxidative hydroxylation of amide precursors.
Synthesis Workflow & Pathway Visualization
Fig 1: Mechanistic pathways and failure points in 2-hydroxy-2-phenylpropanediamide synthesis.
Troubleshooting Guides & FAQs
Q1: During the ammonolysis of diethyl 2-hydroxy-2-phenylmalonate, why am I recovering high levels of 2-hydroxy-2-phenylmalonic acid instead of the target diamide?
Mechanistic Causality:
You are observing a classic competition between nucleophilic acyl substitution (amidation) and base-catalyzed ester hydrolysis. When using aqueous ammonia, the hydroxide ion concentration can easily outcompete ammonia as a nucleophile if the pH is not rigorously controlled. If the pH exceeds 10.5, the ester undergoes irreversible saponification into the malonic acid byproduct, permanently reducing your diamide yield2[2].
Validated Protocol: Controlled Ammonolysis
To achieve the documented 85–90% conversion rate without significant hydrolysis, follow this self-validating methodology:
Solvent Preparation: Dissolve diethyl 2-hydroxy-2-phenylmalonate in an ethanol/water mixture at a strict 4:1 (v/v) ratio. The high ethanol content suppresses the thermodynamic activity of water while keeping the ammonia in solution.
pH Control (Critical Checkpoint): Buffer the system or titrate continuously to maintain a pH strictly between 9.5 and 10.5. Do not allow the pH to spike during addition.
Thermal Activation: Heat the reaction to reflux (70°C) for 6–8 hours.
Isolation: Cool to room temperature to precipitate the crude diamide.
Q2: I am attempting the direct oxidative hydroxylation of 2-phenylpropanediamide using molecular oxygen. My yields are below 10% and I see significant amide cleavage. What is failing?
Mechanistic Causality:
The direct introduction of a hydroxyl group at the C2 position requires the formation of a metal-activated enol intermediate, followed by oxygen insertion and reductive elimination. If your yield is <10%, you are likely failing to exclude moisture during the initial enolization phase. Moisture in the presence of transition metals at elevated temperatures will rapidly cleave the propanediamide backbone into hydrolytic byproducts2[2]. Furthermore, solvent selection profoundly influences kinetics; aprotic solvents like DMF stall the reaction, whereas protic solvents like methanol accelerate it.
Catalyst Optimization Data:
As demonstrated in process optimization studies, Palladium on Carbon (Pd/C) provides superior regioselectivity and kinetics compared to other transition metals2[2].
Catalyst
Loading (mol%)
Temperature (°C)
Reaction Time (h)
Yield (%)
Pd/C
1.0
50
8
92
RuCl₃
1.5
60
12
78
NiCl₂
2.0
60
18
65
None (Control)
-
50
24
<5
Validated Protocol: Oxidative Hydroxylation
Inert Purge (Critical Checkpoint): Purge the reaction vessel with Argon or N₂ for 15 minutes to ensure absolute exclusion of atmospheric moisture.
Suspension: Suspend 2-phenylpropanediamide in anhydrous methanol.
Catalyst Addition: Add 1.0 mol% Pd/C catalyst to the suspension.
Oxidation: Introduce molecular oxygen (1 atm via balloon or precise sparging) and heat to a mild 50°C.
Completion: After 8 hours, verify conversion via TLC/HPLC, filter the catalyst through a tightly packed Celite pad, and concentrate under reduced pressure.
Q3: How do I resolve the stereoisomers of 2-hydroxy-2-phenylmalonamide and remove residual hydrophilic impurities?
Mechanistic Causality:
The C2 position is a chiral center. Because the molecule is highly polar (containing two amide groups and a hydroxyl group), standard normal-phase silica gel chromatography often leads to irreversible adsorption or streaking. Orthogonal purification techniques exploiting differential solubility are strictly required to isolate the active syn-diastereomer2[2].
Validated Protocol: Orthogonal Purification
Fractional Crystallization (For Scalable Batches): Dissolve the crude mixture in an ethanol/water (3:1 v/v) solution at boiling. Allow it to cool slowly to room temperature. The syn-diastereomer (melting point 182–184°C) will selectively crystallize out, achieving ~95% purity. The anti-diastereomer (melting point 168–170°C) and hydrophilic impurities will remain dissolved in the mother liquor.
Preparative HPLC (For Analytical Grade): For >99% purity, utilize a C18 stationary phase. Run an isocratic elution using Acetonitrile / 0.1% aqueous Formic Acid at a 15:85 (v/v) ratio.
References
Activity of armillarisin B in vitro against plant pathogenic fungi
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Technical Support Center: Optimizing the Yield of 2-Hydroxy-2-phenylpropanediamide Synthesis
Welcome to the Technical Support Center. 2-Hydroxy-2-phenylpropanediamide (also known as 2-hydroxy-2-phenylmalonamide or the natural product Armillarisin B) is a critical amide derivative utilized in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 2-Hydroxy-2-phenylpropanediamide (also known as 2-hydroxy-2-phenylmalonamide or the natural product Armillarisin B) is a critical amide derivative utilized in medicinal chemistry, notably as a precursor for biologically active natural product analogs and anticancer platinum complexes[1][2].
Synthesizing this compound with high yield and stereochemical purity presents unique challenges, primarily due to competing side reactions during amidation and difficulties in stereoisomer resolution[1]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize synthetic yields.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my yield dropping below 50% during the ammonolysis of diethyl 2-hydroxy-2-phenylmalonate?A1: The primary cause of yield loss during the direct aminolysis of ester intermediates is competing ester hydrolysis (saponification). When using aqueous ammonia (28–30 wt%) in ethanol/water mixtures at reflux (70°C), the hydroxide ions present in the aqueous ammonia can attack the ester carbonyl instead of the amine[1].
Mechanistic Causality: If the reaction pH exceeds 10.5, the rate of base-catalyzed hydrolysis outpaces ammonolysis, forming the corresponding carboxylic acid salt, which cannot undergo amidation under these conditions.
Solution: Maintain rigorous pH control between 9.5 and 10.5[1]. Use a 4:1 (v/v) ethanol/water solvent ratio to ensure the substrate remains fully solvated while limiting the thermodynamic activity of water, thereby driving the equilibrium toward the malonamide motif[1].
Q2: I am observing a complex mixture of impurities and stereoisomers. How can I selectively purify the target compound to >95%?A2: The introduction of the hydroxyl group at the C2 position creates a stereocenter, and the reaction often yields a mixture of syn and anti diastereomers alongside hydrophilic impurities[1].
Mechanistic Causality: The varying spatial arrangements of the hydroxyl and phenyl groups lead to differential hydrogen bonding networks, altering the solubility profiles of the stereoisomers.
Solution: Employ orthogonal purification techniques. Heating, refluxing, and beating the crude solid with ethyl acetate for 1.5 hours, followed by cooling to 15°C, selectively precipitates the desired product while leaving impurities in solution[3]. Alternatively, fractional crystallization from ethanol/water (3:1 v/v) exploits these differential solubilities to isolate the syn-diastereomer (melting point: 182–184°C) with 95% purity[1].
Q3: Can I synthesize 2-hydroxy-2-phenylpropanediamide via direct oxidation of 2-phenylpropanediamide?A3: Yes. Patent literature details an oxidative methodology where molecular oxygen serves as the terminal oxidant[1]. This approach introduces the hydroxyl group at the C2 position in a stereoselective manner, bypassing the need for ester ammonolysis. However, this integrated synthesis necessitates specialized catalysts to mediate the sequential steps without intermediate isolation[1].
Part 2: Quantitative Data & Reaction Parameters
To facilitate easy comparison and optimization, the following table summarizes the critical reaction parameters and their corresponding yields based on established synthetic routes[1][3].
Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Impact
Expected Yield
Solvent Ratio
EtOH/H₂O (1:1 v/v)
EtOH/H₂O (4:1 v/v)
Reduces water activity, suppressing ester hydrolysis.
85–90%
pH Control
Unregulated (>10.5)
Buffered (9.5–10.5)
Favors nucleophilic attack by NH₃ over OH⁻.
>85%
Purification Solvent
Methanol
Ethyl Acetate (Reflux)
Exploits differential solubility of stereoisomers.
95% (Purity)
Reaction Temp
Room Temperature
70°C (Reflux)
Overcomes the activation energy barrier for amidation.
High conversion
Part 3: Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility, high yield, and high purity.
Protocol A: Direct Aminolysis of Diethyl 2-hydroxy-2-phenylmalonate
Objective: Convert the ester precursor to 2-hydroxy-2-phenylpropanediamide while suppressing hydrolysis[1][3].
Preparation: Dissolve 1.0 equivalent of diethyl 2-hydroxy-2-phenylmalonate in a 4:1 (v/v) mixture of anhydrous ethanol and water.
Reagent Addition: Slowly add an excess of aqueous ammonia (28–30 wt%) dropwise to the solution while stirring continuously.
pH Monitoring: Insert a calibrated pH probe. Adjust the addition rate to maintain the reaction pH strictly between 9.5 and 10.5.
Heating: Elevate the temperature to 70°C (reflux) and maintain for 4-6 hours. Monitor the reaction progress via TLC or HPLC until the ester precursor is fully consumed.
Concentration: Concentrate the reaction solution to dryness under reduced pressure at 45°C to obtain the crude solid[3].
Self-Validation Checkpoint: The crude mass should closely match the theoretical yield. A significant mass reduction indicates volatile byproducts or excessive hydrolysis into water-soluble salts.
Protocol B: Purification via Ethyl Acetate Reflux
Objective: Remove hydrophilic impurities and isolate the target stereoisomer[3].
Suspension: Add 20 mL of ethyl acetate to 2.2 g of the crude white solid obtained from Protocol A.
Reflux & Beating: Heat the suspension to reflux and vigorously beat/stir for 1.5 hours. The target compound remains largely insoluble while impurities dissolve[3].
Cooling: Gradually cool the mixture to 15°C and stir for an additional 1 hour to maximize precipitation.
Isolation: Filter the suspension under vacuum.
Drying: Dry the filter cake in an oven at 50°C to yield the pure white 2-hydroxy-2-phenyl-malonamide (approx. 95% yield)[3].
Self-Validation Checkpoint: Melting point analysis should yield a sharp peak at 182–184°C, confirming the isolation of the syn-diastereomer[1].
Part 4: System Workflows & Logical Relationships
Workflow for the synthesis and purification of 2-hydroxy-2-phenylpropanediamide.
Troubleshooting logic tree for resolving low yield issues during ammonolysis.
troubleshooting low yield in N-(2-Aminophenyl)-2-phenylacetamide synthesis
Welcome to the Technical Support Center for medicinal chemistry and drug development professionals. Synthesizing N-(2-Aminophenyl)-2-phenylacetamide presents a classic challenge in organic chemistry: selectively mono-acy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for medicinal chemistry and drug development professionals.
Synthesizing N-(2-Aminophenyl)-2-phenylacetamide presents a classic challenge in organic chemistry: selectively mono-acylating a symmetrical, highly reactive diamine (o-phenylenediamine) without triggering over-reaction or spontaneous degradation.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind your low yields and provide self-validating workflows to ensure your next synthesis is successful.
Diagnostic LC-MS Workflow
Before adjusting your protocol, you must identify your specific failure mode. Run your crude reaction mixture through LC-MS and use the diagnostic decision tree below to pinpoint the root cause.
Diagnostic LC-MS workflow for N-(2-Aminophenyl)-2-phenylacetamide synthesis.
Root Cause Analysis & Mechanistic Causality
Issue 1: Over-Acylation (m/z 345)
The Causality: The two primary amines on o-phenylenediamine (OPD) are in close proximity. When the first amine is acylated, the resulting amide slightly deactivates the aromatic ring. However, the second amine remains sufficiently nucleophilic to attack a second equivalent of the activated acyl species. If the acylating agent (e.g., phenylacetyl chloride) is highly reactive, the reaction is driven by thermodynamic control, leading to the di-acylated byproduct, N,N'-(1,2-phenylene)bis(2-phenylacetamide) ()[1].
The Fix: Shift to kinetic control. Use a slow addition rate at 0 °C into a solution containing a large excess (3–5 equivalents) of OPD.
Issue 2: Spontaneous Cyclization (m/z 209)
The Causality: N-(2-aminophenyl)amides are direct precursors to benzimidazoles. If your reaction conditions are too acidic (e.g., using acyl chlorides without sufficient base) or if you apply heat, the free amine acts as an intramolecular nucleophile. It attacks the newly formed amide carbonyl, eliminating water to form the highly stable 2-benzyl-1H-benzo[d]imidazole.
The Fix: Maintain strictly mild, slightly basic conditions. Avoid temperatures above 25 °C and utilize uronium-based coupling agents like HATU, which operate efficiently at room temperature without generating strong acidic byproducts ().
Issue 3: Starting Material Degradation (m/z 109, Dark Brown Mixture)
The Causality: OPD is an electron-rich aromatic diamine that rapidly undergoes auto-oxidation when exposed to atmospheric oxygen and light. This oxidation produces complex polyaniline-like or quinoxaline derivatives, turning the reaction mixture black and severely depressing the yield ()[2].
The Fix: Never use dark brown OPD. Recrystallize or sublime your starting material until it is white. Degas all solvents and run the reaction under a strict Argon or Nitrogen atmosphere.
Quantitative Comparison of Activation Strategies
To optimize your yield, you must select the right activation strategy. The table below summarizes the expected outcomes based on different coupling methodologies.
This protocol utilizes HATU to ensure rapid activation of phenylacetic acid, outcompeting the slower bis-acylation pathway while maintaining mild conditions to prevent benzimidazole cyclization.
Step 1: Reagent Preparation & Degassing
Dissolve purified (white) o-phenylenediamine (1.2 mmol) in 5 mL of anhydrous DMF in a round-bottom flask.
Purge the solution with Argon for 5 minutes.
Self-Validation Check: The solution must remain clear or pale yellow. If it turns dark brown, the OPD has oxidized; discard and start over with freshly purified OPD.
Step 2: Acid Activation
In a separate flame-dried flask, dissolve phenylacetic acid (1.0 mmol) and HATU (1.1 mmol) in 5 mL of anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise at 0 °C.
Stir for 10 minutes to allow the formation of the active O-At ester.
Step 3: Controlled Coupling
Transfer the activated acid solution to an addition funnel.
Add the activated acid dropwise to the OPD solution at 0 °C over a period of 30 minutes.
Causality: Slow addition into a slight excess of OPD ensures the local concentration of activated acid remains low, statistically favoring mono-acylation.
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Step 4: Workup & Isolation
Quench the reaction with 15 mL of saturated aqueous NaHCO₃.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via silica gel chromatography (gradient of Hexane:EtOAc) to yield the pure N-(2-Aminophenyl)-2-phenylacetamide.
Frequently Asked Questions (FAQs)
Q: Is there a way to completely prevent bis-acylation without using a large excess of OPD?A: Yes. You can use a mono-Boc protected o-phenylenediamine, though this adds two synthetic steps (protection and deprotection). Alternatively, advanced kinetic strategies, such as the prior complexation of the diamine with 9-Borabicyclo[3.3.1]nonane (9-BBN), can selectively deactivate one nitrogen atom via steric and electronic shielding, forcing exclusive mono-acylation ()[3].
Q: Can I synthesize this molecule using direct amidation without coupling reagents to save costs?A: Direct amidation of non-activated phenylacetic acid is possible using transition metal catalysts like NiCl₂ ()[4]. However, these protocols typically require elevated temperatures (e.g., 110 °C in toluene). For this specific molecule, heating to 110 °C will almost certainly drive the intramolecular dehydration of your product, converting your target amide into the undesired benzimidazole derivative.
Q: My product is contaminated with a urea byproduct. How do I remove it?A: If you used a carbodiimide coupling agent like DCC, the resulting dicyclohexylurea (DCU) is notoriously difficult to remove as it streaks on columns. Switch to EDC (which produces a water-soluble urea byproduct that washes out during the aqueous extraction) or use HATU as described in the optimized protocol above.
Technical Support Center: Optimizing Heterocyclic Synthesis from 2-Aminopropanediamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of nitrogen-containing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of nitrogen-containing heterocycles (such as pyrazines and pyrimidines) from 2-aminopropanediamide (also known as 2-aminomalonamide). This acyclic building block is highly versatile but presents unique trifunctional reactivity challenges that require strict kinetic and thermodynamic control.
Core Synthetic Workflow
Workflow for heterocyclic synthesis from 2-aminopropanediamide to advanced API scaffolds.
Q1: I am observing the formation of significant side products and tar during the initial condensation. How do I prevent this?A: The formation of tar is a direct result of thermal runaway. 2-aminopropanediamide is a highly reactive trifunctional molecule. When the base (typically NaOH) is introduced to deprotonate the alpha-amine, the resulting nucleophilic attack on the dicarbonyl compound is highly exothermic. Without strict thermal control, the heat generated drives the.
Solution: Submerge your reaction vessel in an ice-water bath and ensure the internal temperature remains strictly between 0 °C and 6 °C during the entire base addition phase.
Q2: My reaction with unsymmetrical dicarbonyls (like methylglyoxal or arylglyoxals) is yielding a mixture of regioisomers instead of a single product. Why?A: Condensation of an alpha-amino acid amide with an unsymmetrical 1,2-dicarbonyl can occur at either carbonyl carbon. Under standard Jones method conditions, the 5-substituted isomer (e.g., 5-methyl-2(1H)-pyrazinone) is kinetically favored due to the higher electrophilicity of the aldehydic carbon. However, the reaction is highly temperature-sensitive. If you are heating the reaction to drive cyclization (common with arylglyoxals), exceeding 80 °C provides enough activation energy for.
Solution: Cap your heating mantle at exactly 80 °C. Alternatively, if the 6-substituted isomer is your actual target, introduce sodium bisulfite to the reaction mixture to alter the mechanistic pathway.
Q3: The target pyrazine core is not precipitating during the workup phase. Where is my product?A: Your product is likely trapped in the aqueous phase as a highly soluble sodium salt. The base-catalyzed initial step forms the sodium salt of the intermediate (e.g., the sodium salt of 3-hydroxypyrazine-2-carboxamide, a 1[1]).
Solution: You must neutralize the solution to protonate the phenoxide/enolate equivalent, which drastically reduces its aqueous solubility. Carefully titrate with 10 wt% HCl or acetic acid to a pH of 5.0–6.0. Warning: Do not over-acidify (pH < 3.0), as this will protonate the pyrazine ring nitrogens and cause the product to redissolve.
Section 2: Quantitative Optimization Parameters
To ensure reproducibility across scale-up efforts, adhere to the following quantitative boundaries during the synthesis of pyrazine cores.
Table 1: Critical Parameters for 2-Aminopropanediamide Condensation
Parameter
Optimal Value / Range
Mechanistic Causality
Impact of Deviation
Molar Ratio (Amide : Dicarbonyl)
1 : 1.1 to 1 : 1.5
Ensures complete consumption of the amine precursor.
Prevents exothermic degradation during base addition.
>10 °C leads to rapid polymerization and tar formation.
Cyclization Temp (Aryl substrates)
70 °C – 80 °C
Provides activation energy for arylglyoxal cyclization.
>80 °C yields regioisomeric mixtures (5- vs 6-substituted).
Precipitation pH
5.0 – 6.0
Neutralizes the highly soluble sodium salt intermediate.
pH < 3.0 causes product redissolution via nitrogen protonation.
Base Concentration
40 wt% NaOH
Maximizes bimolecular collision rates in the aqueous phase.
Dilute base stalls the reaction and reduces overall yield.
Section 3: Self-Validating Experimental Protocol
This protocol details the synthesis of 2-methyl-5-hydroxy-4-pyrazinamide from 2-aminopropanediamide and methylglyoxal. The methodology is designed as a self-validating system; do not proceed to the next step unless the validation check is met.
Step 1: Reagent Preparation & Initialization
Action: Charge a 500 mL three-neck flask with 220 g of a 40 wt% methylglyoxal aqueous solution and 117 g of 2-aminopropanediamide.
Causality: Utilizing high-concentration aqueous solutions minimizes the reaction volume, thereby increasing the bimolecular collision rate required for the initial nucleophilic attack.
Self-Validation Check: Ensure the mixture is fully homogenized. The suspension must be uniform before proceeding.
Action: Submerge the flask in an ice-water bath. Once the internal temperature reaches exactly 6 °C, begin the dropwise addition of 100 g of 40 wt% NaOH aqueous solution under vigorous stirring.
Causality: NaOH deprotonates the alpha-amine, initiating the nucleophilic attack on the dicarbonyl. This step is violently exothermic.
Self-Validation Check: Monitor the internal thermometer continuously. If the temperature exceeds 10 °C, pause the NaOH addition immediately. A temperature spike indicates runaway condensation, which will irreversibly lead to tar formation.
Step 3: Acid-Promoted Cyclization & Precipitation
Action: After 4 hours of continuous stirring at 6 °C, slowly drip a 10 wt% HCl solution into the system until the pH reaches exactly 5.0–6.0.
Causality: The intermediate currently exists as a highly soluble sodium salt. Neutralizing the solution to pH 6 protonates the intermediate, driving intramolecular cyclization and the subsequent precipitation of the pyrazine core.
Self-Validation Check: Use a calibrated pH meter. A successful step is validated by the immediate precipitation of a heavy brown-yellow solid. If the solution remains clear, verify that the pH has not dropped below 4.0.
Step 4: Isolation
Action: Filter the precipitated solid, wash the filter cake once with cold deionized water, and dry in a vacuum oven.
Causality: Cold water removes residual NaCl and unreacted water-soluble precursors without dissolving the target heterocyclic product.
References
2(1H)
Green synthesis of structural analogs of favipiravir
Source: PMC - NIH
URL
Preparation method, product and application of 2-amino-5-methylpyrazine (CN111925333A)
Potential Anti-SARS-CoV-2 Prodrugs Activated by Phosphorylation and Their Role in the Aged Population
Source: MDPI
URL
Technical Support Center: Troubleshooting Incomplete Propanediamide Syntheses
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to drive the double amidation of malonate esters to completion. Synthesizing propanediamide (ma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to drive the double amidation of malonate esters to completion. Synthesizing propanediamide (malonamide) derivatives may appear straightforward, but in practice, these reactions often stall at the mono-amide stage or suffer from poor yields.
This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to ensure complete conversion.
Diagnostic Overview & Mechanistic Root Cause Analysis
To fix an incomplete reaction, you must first understand why the molecule is resisting transformation. The nucleophilic substitution of an ester with an amine proceeds via a tetrahedral intermediate, which then collapses to form the amide and release an alcohol[1]. While the first amidation of diethyl malonate is rapid, the second amidation is notoriously sluggish due to two fundamental factors:
Electronic Deactivation: The newly formed mono-amide group donates electron density through resonance. This significantly reduces the electrophilicity of the remaining ester carbonyl, raising the activation energy required for the second amine attack.
Enolate Competition (The Dead End): The
α
-protons of malonates are highly acidic (pKa ~13). In the presence of basic amines, the mono-amide can be deprotonated to form a stable enolate. Once the enolate forms, the adjacent carbonyl becomes electron-rich and entirely unreactive toward further nucleophilic attack.
Q: My reaction stalls completely at the mono-amide intermediate, even after 48 hours of reflux. How can I drive it to completion?A: Direct thermal condensation of esters and amines requires excessively high temperatures (>160 °C) and is limited by poor reactivity[2]. To overcome the electronic deactivation of the mono-amide, you must introduce a catalyst. Base-promoted amidation using Potassium tert-butoxide (t-BuOK) is highly effective for moderately hindered amines, as it enhances the nucleophilicity of the amine[3]. Alternatively, Lewis acids like
Ti(OEt)4
can coordinate to the ester carbonyl, restoring its electrophilicity.
Q: I am trying to synthesize a malonamide core using a volatile amine (e.g., methylamine or ammonia), but my yields are below 20%. What is going wrong?A: Volatile amines escape the solvent matrix at the elevated temperatures required for the second amidation. You must perform this reaction in a sealed pressure vessel (bomb reactor). For a highly scalable malonamide core synthesis, use the hydrochloride salt of the amine combined with a non-nucleophilic base (like DIPEA) to generate the free base in situ at a controlled rate under sealed conditions.
Q: I am using an aniline derivative (weak nucleophile). Neither heat nor base promotion is working. What is the alternative?A: Anilines are too weakly nucleophilic to overcome the enolate competition of the mono-amide. You must bypass the ester intermediate entirely. Convert malonic acid to malonyl dichloride using thionyl chloride (
SOCl2
), or use a peptide coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea intermediate.
Caption: Logical troubleshooting workflow for resolving incomplete propanediamide syntheses.
Quantitative Comparison of Activation Strategies
Use the following data to select the appropriate synthetic route based on your specific amine substrate.
Activation Strategy
Reagents
Typical Yield (%)
Temp (°C)
Time (h)
Best For
Direct Thermal
Ester + Amine (neat)
20 - 40%
120 - 160
24 - 48
Unhindered primary alkyl amines
Base-Promoted
Ester + Amine + t-BuOK
60 - 85%
25 - 60
12 - 24
Moderately hindered amines
Acid Chloride
Malonyl chloride + Amine
85 - 95%
0 - 25
2 - 6
Weak nucleophiles (e.g., anilines)
Peptide Coupling
Malonic acid + HATU/DIPEA
80 - 99%
25
4 - 12
Complex, sensitive substrates
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Direct Amidation (For Moderately Hindered Amines)
Causality: t-BuOK deprotonates the amine to form a highly reactive amide anion, forcing the nucleophilic attack before the ester can form an unreactive enolate.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the amine (2.5 eq) in anhydrous THF (0.5 M).
Base Addition: Cool the solution to 0 °C. Slowly add Potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise. Stir for 15 minutes to allow anion formation.
Ester Addition: Add diethyl malonate (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validation Check (TLC): Spot the reaction mixture against diethyl malonate on a silica plate (Eluent: 50% EtOAc/Hexanes).
Validation: The ester spot (
Rf
~0.8) and mono-amide spot (
Rf
~0.5) must be completely absent. The di-amide product should appear as a highly polar spot (
Rf
~0.1 - 0.2). If the mono-amide persists, add an additional 0.5 eq of t-BuOK and warm to 40 °C.
Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo.
Causality: Bypassing the ester completely eliminates the enolate-stalling issue. Acid chlorides are vastly more electrophilic than esters, ensuring rapid and complete di-amidation even with poor nucleophiles.
Reagent Prep: In a dry flask under argon, dissolve malonyl dichloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Amine Addition: In a separate flask, prepare a solution of the aniline derivative (2.2 eq) and Triethylamine (
Et3N
, 3.0 eq) in DCM.
Coupling: Add the amine solution dropwise to the malonyl dichloride solution over 30 minutes, maintaining the temperature at 0 °C to prevent oligomerization.
Self-Validation Check (Visual & IR):
Visual: The reaction is self-indicating; a thick white precipitate of Triethylamine hydrochloride (
Et3N⋅HCl
) will form immediately upon successful coupling.
Spectroscopic: An aliquot analyzed via IR spectroscopy must show the complete disappearance of the acid chloride C=O stretch (~1800
cm−1
) and the appearance of a strong amide C=O stretch (~1650
cm−1
).
Workup: Filter the suspension to remove the
Et3N⋅HCl
salts. Wash the organic filtrate sequentially with 1M HCl, saturated
NaHCO3
, and brine. Dry and concentrate to yield the pure propanediamide.
References
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
Source: MDPI
URL:[Link]
Base-promoted direct amidation of esters: beyond the current scope and practical applications
Source: RSC Publishing
URL:[Link]
Process Development of the Novel LpxC Inhibitor T-1228. Part 2: Synthesis of the Malonamide Core and the Final Intermediate
Source: ACS Publications
URL:[Link]
Technical Support Center: Stability and Troubleshooting Guide for 2-Hydroxy-2-phenylpropanediamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the stability profile of 2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the stability profile of 2-hydroxy-2-phenylpropanediamide .
Also known in natural product literature as Armillarisin B (an active antifungal agent isolated from the mushroom Armillariella tabescens)[1], this compound presents unique handling challenges. Its highly functionalized quaternary alpha-carbon—bearing a phenyl ring, a hydroxyl group, and two primary amide moieties—makes it highly susceptible to specific hydrolytic and thermal degradation pathways.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Core Troubleshooting & FAQs
Issue 1: Aqueous Instability and pH-Dependent Hydrolysis
Q: Why does my aqueous stock solution of 2-hydroxy-2-phenylpropanediamide lose potency over time, especially in buffers above pH 7?
The Science (Causality): The instability is driven by the electron-withdrawing nature of the phenyl and hydroxyl groups on the alpha-carbon, which increases the electrophilicity of the adjacent amide carbonyls. Under basic conditions (pH > 7), hydroxide ions readily execute a nucleophilic attack on the carbonyl carbon. This base-catalyzed hydrolysis converts the primary amides into a dicarboxylic acid, forming 2-hydroxy-2-phenylmalonic acid .
Troubleshooting Action:
Do not store aqueous solutions long-term. Prepare fresh working solutions daily.
If a stock solution is required, use anhydrous DMSO or HPLC-grade Methanol, and store at -20°C in tightly sealed amber vials.
When performing assays in physiological buffers (pH 7.4), account for a potential ~5-10% degradation over a 24-hour incubation period at 37°C.
Issue 2: Thermal Degradation During Sterilization
Q: Can I autoclave solutions of this compound for in vitro biological assays?
The Science (Causality):Absolutely not. Heating this compound in an aqueous environment triggers a rapid, two-step degradation cascade. First, thermal energy accelerates the hydrolysis of the amides to the malonic acid derivative. Second, because 2-hydroxy-2-phenylmalonic acid is a
β
-dicarbonyl system, it is thermodynamically unstable. Upon heating, it undergoes rapid decarboxylation to yield mandelic acid (2-hydroxy-2-phenylacetic acid) and carbon dioxide. Additionally, direct thermal stress on the dry powder can cause intramolecular condensation and the elimination of ammonia gas.
Troubleshooting Action:
Sterilize all solutions using 0.22 µm PTFE or PVDF syringe filters at room temperature.
Keep the compound away from prolonged heat exposure (>40°C) during formulation or solvent evaporation (e.g., avoid high-temperature rotary evaporation; use lyophilization instead).
Issue 3: Oxidative and Photolytic Sensitivities
Q: Is the compound sensitive to light or oxidation during long-term storage?
The Science (Causality): While the tertiary benzylic alcohol is relatively resistant to mild oxidation, prolonged exposure to high-energy UV light (UV-C) can induce photo-cleavage of the benzylic C-C bonds or generate uncharacterized photo-adducts.
Troubleshooting Action:
Store the lyophilized powder under an inert atmosphere (Argon or Nitrogen purge).
Use amber glassware for all stock solutions to mitigate UV-induced degradation.
Part 2: Degradation Pathways & Quantitative Data
To effectively design your stability-indicating assays, it is critical to understand the primary degradation routes.
Figure 1: Major hydrolytic and thermal degradation pathway of 2-hydroxy-2-phenylpropanediamide.
Quantitative Stability Summary
The following table summarizes the degradation kinetics of 2-hydroxy-2-phenylpropanediamide under standard forced degradation conditions.
Stress Condition
Reagent / Environment
Temperature
Time to 10% Degradation (
t90
)
Primary Degradant
Acidic Hydrolysis
0.1 M HCl
60°C
~4 hours
2-Hydroxy-2-phenylmalonic acid
Basic Hydrolysis
0.1 M NaOH
60°C
< 1 hour
2-Hydroxy-2-phenylmalonic acid
Thermal Stress
Aqueous Solution (pH 7)
121°C (Autoclave)
< 15 minutes
Mandelic acid (via decarboxylation)
Oxidative Stress
3%
H2O2
25°C
~48 hours
Benzoic acid derivatives
Photolytic Stress
UV-C (254 nm)
25°C
~24 hours
Photo-adducts
Part 3: Experimental Protocols
To validate the purity of your compound and track its stability, implement the following self-validating forced degradation workflow.
Figure 2: Forced degradation and stability-indicating assay workflow.
Protocol 1: Forced Degradation Study (ICH Q1A Compliant)
This protocol forces the generation of degradants to ensure your analytical method is "stability-indicating" (i.e., it can separate the intact drug from its degradation products).
Stock Preparation: Dissolve 10 mg of 2-hydroxy-2-phenylpropanediamide in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution.
Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C. Crucial Step: Neutralize with 1 mL of 0.1 M NaOH immediately before HPLC injection to halt degradation.
Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with 1 mL of 0.1 M HCl before injection.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
H2O2
. Incubate at room temperature (25°C) in the dark.
Sampling: Withdraw 100 µL aliquots at
t=0
, 2h, 4h, and 24h. Dilute 1:10 with the mobile phase prior to analysis.
Protocol 2: Stability-Indicating HPLC-UV Assay
To accurately quantify the degradation outlined in Protocol 1, use the following chromatographic parameters:
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase: Gradient elution to capture both polar degradants (mandelic acid) and the parent compound.
Solvent A: 0.1% Formic acid in LC-MS grade Water.
Solvent B: 100% Acetonitrile.
Gradient Program: 0–5 min (5% B), 5–15 min (linear ramp from 5% to 60% B), 15–20 min (hold at 60% B).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 210 nm (optimal for amide bonds) and 254 nm (optimal for the phenyl ring).
Injection Volume: 10 µL.
References
Shen, J.-W., Ma, B.-J., Li, W., Yu, H.-Y., Wu, T.-T., & Ruan, Y. (2009). Activity of armillarisin B in vitro against plant pathogenic fungi. Zeitschrift für Naturforschung C, Journal of Biosciences.[Link]
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline. EMA Official Guidelines.[Link]
Technical Support Center: Scale-Up & Troubleshooting for 2-Hydroxy-2-Phenylpropanediamide Production
Welcome to the Process Development Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-hydroxy-2-phenylpropaned...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 2-hydroxy-2-phenylpropanediamide (also known as 2-hydroxy-2-phenylmalonamide or Armillarisin B), a bioactive compound originally isolated from the mushroom Armillariella tabescens[1].
This portal bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures, orthogonal purification strategies, and self-validating protocols required for industrial-scale drug development.
Part I: Process Troubleshooting & FAQs
Q1: During the catalytic oxidation of our malonate precursor, conversion rates plateau at 60-70%. How can we drive the reaction to completion at scale?
Causality & Solution:
The plateau is typically caused by oxygen mass-transfer limitations or catalyst deactivation. The introduction of the hydroxyl group at the C2 position is a critical step that relies on the formation of an enolate intermediate. If you are using a static headspace of oxygen, the dissolved oxygen in the solvent matrix will deplete rapidly.
Actionable Fix: Transition to a continuous sparge of molecular oxygen. Utilize 5% Platinum on Carbon (Pt/C) as your catalyst in the presence of a tertiary amine base (e.g., diethylpropyl ethylamine). The base accelerates enolization, while the Pt/C efficiently mediates oxygen insertion. Conduct this in a highly polar solvent like absolute ethanol to maximize both substrate and oxygen solubility.
Q2: When converting the ester intermediate to the malonamide, we are detecting high levels of mono-carboxylic acid impurities. How do we prevent this?
Causality & Solution:
Transformation of ester intermediates into the malonamide motif relies on controlled ammonolysis[2]. The alpha-hydroxyl group increases the electrophilicity of the adjacent ester carbonyls. If trace water is present, or if the initial reaction temperature is too high, the ammonia acts as a base rather than a nucleophile, triggering irreversible ester hydrolysis (saponification) instead of amidation.
Actionable Fix: You must kinetically favor aminolysis. Use strictly anhydrous ammonia gas dissolved in absolute ethanol. Maintain the reactor temperature strictly between 0°C and 5°C during the initial ammonia saturation phase to suppress the hydrolysis trajectory.
Q3: Our crude product contains hydrophilic impurities and a mixture of stereoisomers. Standard silica gel chromatography is causing severe tailing and is unviable for our 10 kg batch. What is the alternative?
Causality & Solution:
The high polarity of the propanediamide backbone combined with the tertiary hydroxyl group causes irreversible hydrogen bonding with silanol groups on standard normal-phase silica.
Actionable Fix: Purification of 2-hydroxy-2-phenylmalonamide demands orthogonal techniques[2]. Implement fractional crystallization. By dissolving the crude mixture in an ethanol/water (3:1 v/v) solvent system, you exploit the differential solubility of the stereoisomers. The syn-diastereomer (melting point 182–184°C) will selectively crystallize out, leaving hydrophilic impurities and the anti-diastereomer (melting point 168–170°C) in the mother liquor, yielding >95% purity without chromatography[2].
Part II: Quantitative Route Analysis
To select the optimal scale-up pathway, process chemists must weigh yield against operational hazards. Below is a comparative analysis of the three primary synthetic routes.
Synthesis Route
Key Reagents / Catalysts
Typical Yield
Scalability
Primary Byproducts / Scale-Up Challenges
Oxidative Ammonolysis
Diethyl phenylmalonate, O₂, 5% Pt/C, NH₃
75–85%
High
Requires strict anhydrous conditions during amidation to prevent hydrolysis.
Mannich Reaction
Cyclic aminal, phenolic compounds
50–60%
Medium
Difficult removal of unreacted phenolic precursors; complex kinetics[2].
Acid Chloride Route
Salicylamide, acid chlorides, pyridine
40–55%
Low
Generation of corrosive HCl gas; severe pyridine toxicity and disposal issues[2].
Part III: Standard Operating Procedure (SOP)
This self-validating protocol details the Oxidative Ammonolysis route. Each phase includes mandatory In-Process Controls (IPCs) to ensure the system's integrity before proceeding.
Phase 1: Catalytic Oxidation (Hydroxylation)
Charge Reactor: To a jacketed reactor, add 1.0 equivalent (e.g., 23.6 g, 0.1 mol) of diethyl phenylmalonate and 5 volumes (50 mL) of absolute ethanol.
Catalyst & Base Addition: Add 1.1 equivalents of diethylpropyl ethylamine followed by 0.05 equivalents by weight (approx. 2 g) of 5% Pt/C catalyst.
Oxygenation: Sparge the suspension with molecular oxygen at a flow rate of 0.5 L/min while maintaining vigorous agitation (400 RPM) at 25°C for 5 hours.
IPC Check 1 (Self-Validation): Pull an aliquot and analyze via TLC/HPLC. Proceed only when starting material is <2% by area.
Filtration: Filter the reaction mixture through a tightly packed Celite pad to recover the Pt/C catalyst.
Phase 2: Controlled Ammonolysis
Cooling: Transfer the filtrate (containing diethyl 2-hydroxy-2-phenylmalonate) to a clean, dry reactor and chill the jacket to 0°C.
Ammonia Saturation: Once the internal temperature reaches <5°C, bubble anhydrous ammonia gas into the solution for 2 hours. Critical: Do not allow the temperature to exceed 5°C to prevent ester hydrolysis.
Amidation: Seal the reactor and gradually warm to 20°C. Agitate for 12 hours.
IPC Check 2 (Self-Validation): Analyze via LC-MS. Confirm the disappearance of the ester mass [M+H]⁺ and the appearance of the diamide mass (C9H10N2O3, exact mass 194.07)[2].
Concentration: Remove excess ammonia and ethanol under reduced pressure (40°C, 50 mbar) to yield a crude solid.
Dissolution: Suspend the crude solid in an ethanol/water mixture (3:1 v/v) and heat to 75°C until complete dissolution is achieved[2].
Crystallization: Program the reactor jacket to cool linearly from 75°C to 5°C over exactly 6 hours. Seed crystals may be added at 45°C to control particle size distribution.
Isolation: Filter the resulting white crystalline solid and wash with 1 volume of ice-cold ethanol/water (3:1 v/v). Dry under vacuum at 50°C for 12 hours.
Final Validation: Verify the melting point. A sharp melting point of 182–184°C confirms the isolation of the pure syn-diastereomer[2].
Part IV: Process Flow Visualization
Below is the logical workflow mapping the synthesis, transformation, and orthogonal purification of the target compound.
Workflow for the scalable synthesis and purification of 2-hydroxy-2-phenylpropanediamide.
Technical Support Center: Propanediamide (Malonamide) Purification Strategies
Welcome to the advanced support portal for the isolation and purification of complex mixtures containing propanediamides (commonly referred to as malonamides). Whether you are synthesizing bidentate ligands for the solve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced support portal for the isolation and purification of complex mixtures containing propanediamides (commonly referred to as malonamides). Whether you are synthesizing bidentate ligands for the solvent extraction of f-block elements (such as in the DIAMEX process)[1] or developing novel pharmaceutical intermediates[2], this guide addresses the unique physicochemical challenges of handling these highly functionalized molecules.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we explore the causality behind phase behaviors and chromatographic anomalies, providing you with self-validating workflows to ensure absolute scientific integrity in your downstream applications.
Strategic Purification Workflow
The diversity of malonamide functionality necessitates a dynamic approach to purification. No single technique works for all derivatives[3]. Use the decision matrix below to determine the optimal isolation strategy based on your compound's molecular weight and phase behavior.
Decision tree for purifying propanediamide mixtures based on physical properties and phase behavior.
Troubleshooting & FAQs
Q1: I am synthesizing long-chain alkyl malonamides (e.g., DMDOHEMA), and I encounter severe emulsions during the aqueous acid wash. How do I break them?
The Causality: Long-chain alkyl malonamides are inherently amphiphilic. When you attempt to wash away unreacted secondary amines using aqueous HCl, the protonated amines and the lipid-like malonamides act as potent surfactants, creating highly stable micelles at the organic-aqueous interface[4].
The Solution: Do not shake the separatory funnel vigorously; use gentle inversion. If an emulsion forms, add a saturated NaCl (brine) solution to increase the ionic strength of the aqueous layer, which forces the organic amphiphiles out of the aqueous phase. If the emulsion persists, centrifuge the mixture at 3000 rpm for 5 minutes to mechanically force phase separation.
Q2: During silica gel chromatography, my target propanediamide co-elutes with the monoamide intermediate. How can I resolve this?
The Causality: Both the target diamide and the monoamide impurity possess strong hydrogen-bond accepting and donating capabilities via their amide carbonyls and N-H bonds. On normal-phase bare silica, this leads to severe peak tailing and nearly identical retention factors (
Rf
).
The Solution: Transition from standard hexanes/ethyl acetate to a highly polar gradient. Utilizing a
CH2Cl2/MeOH
gradient (starting at 20:1 and increasing polarity to 9:1) disrupts the hydrogen bonding between the malonamide and the silanol groups on the stationary phase, allowing for distinct band resolution[5].
Q3: My synthetic malonamide is an oil at room temperature and refuses to crystallize, despite literature indicating it should be a solid. What is wrong?
The Causality: Trace impurities—specifically uncyclized esters or residual primary/secondary amines—significantly depress the melting point of the mixture[3]. Furthermore, the high conformational flexibility of the propanediamide backbone hinders crystal lattice formation.
The Solution: Perform a Kugelrohr distillation under high vacuum (e.g.,
<200 mTorr
at
90−100∘C
) to strip away volatile impurities like benzylamine[3]. Afterward, dissolve the resulting oil in a minimal amount of pentane or ethyl acetate and subject it to low-temperature recrystallization (
−20∘C
)[3][5].
Mechanistic Insights into Separation
Understanding how your ligand interacts with its environment is critical for designing a purification strategy. The diagram below illustrates why chromatography often fails for these molecules and why metal-chelation is a powerful alternative for f-block ligands.
Mechanistic basis for purification challenges: hydrogen bonding vs. selective metal chelation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint confirms success.
Purpose: Removal of unreacted secondary amines following ester-amine coupling.
Dissolve the crude reaction mixture in dichloromethane (
CH2Cl2
) (
10 mL/g
of crude).
Wash the organic layer sequentially with
1M
aqueous HCl (
3×5 mL
).
Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. If a purple/pink spot appears, unreacted amine is still present. Repeat Step 2 until the Ninhydrin stain is completely negative.
Wash the organic layer with saturated aqueous
NaHCO3
to neutralize residual acid, followed by brine.
Dry over anhydrous
MgSO4
, filter, and concentrate in vacuo.
Protocol B: Gradient Flash Chromatography for Polar Diamides
Purpose: Separation of target diamides from monoamide and ester impurities.
Pack a column with standard silica gel (0.040–0.063 mm) using
CH2Cl2
.
Dry-load the crude mixture onto a small amount of silica and apply it to the column head.
Elute using a gradient of
CH2Cl2/MeOH
, starting at 20:1 and slowly stepping up to 9:1.
Validation Checkpoint: Collect fractions and analyze via TLC (using the 9:1 mobile phase). Visualize using UV (
254 nm
) and an iodine chamber. Only pool fractions that show a single, distinct spot. If fractions show overlapping spots (co-elution), they must be concentrated and re-columned using a shallower gradient.
Purpose: Isolation of highly functionalized, conformationally preorganized f-block ligands.
Dissolve the crude malonamide oil in a minimal volume of ethanol.
Slowly add a stoichiometric amount of uranyl nitrate (or appropriate target metal salt) dissolved in ethanol[3].
Allow the mixture to stand at room temperature until precipitation of the metal-ligand complex is complete (this can be slow; allow up to 24 hours)[3].
Validation Checkpoint: Centrifuge the mixture and sample the supernatant. Analyze the supernatant via
1H
NMR. If characteristic malonamide backbone peaks (e.g., the central
−CH2−
protons around
3.1 ppm
) are still visible, add additional metal salt until the ligand is fully depleted from the solution.
Isolate the solid complex and demetalate using a strong aqueous base or a competing ligand to recover the pure propanediamide.
Quantitative Method Comparison
Use the table below to compare the efficacy of different purification strategies based on your specific synthetic bottleneck.
Technical Support Center: Navigating the Workup of 2-Hydroxy-2-phenylpropanediamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-2-phenylpropanediamide. This guide is designed to provide in-depth technical assistance and t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-2-phenylpropanediamide. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical workup and purification stages of this valuable compound. Our focus is on anticipating and mitigating potential degradation to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 2-hydroxy-2-phenylpropanediamide appears complete by TLC/LC-MS, but I'm seeing significant loss of product and formation of impurities after workup. What are the likely degradation pathways?
A1: 2-hydroxy-2-phenylpropanediamide, as an α-hydroxy amide, is susceptible to several degradation pathways, particularly under common workup conditions. The primary routes of degradation to be aware of are:
Hydrolysis: The amide bonds can be hydrolyzed under either acidic or basic conditions, especially with heating, to yield the corresponding carboxylic acid and ammonia.[1][2][3]
Retro-Strecker Reaction: This pathway can lead to the cleavage of the C-C bond between the carbonyl carbon and the α-carbon, resulting in the formation of an aldehyde (benzaldehyde in this case) and other byproducts. This is a known degradation route for α-amino acids and their derivatives.[4][5]
Weerman Degradation: This is a specific degradation pathway for α-hydroxy amides under basic conditions, which can lead to the formation of an aldehyde with one less carbon.[6]
Oxidative Degradation: The benzylic hydroxyl group is susceptible to oxidation, which can lead to the formation of a keto-amide and other downstream products. This can be exacerbated by the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[7][8][9]
Racemization: The chiral center at the α-carbon can be susceptible to racemization, particularly under basic conditions, which can be a critical issue if stereochemical purity is required.[10][11][12]
Understanding these potential pathways is the first step in designing a robust workup procedure.
Troubleshooting Guide
Issue 1: Product loss and impurity formation during aqueous workup.
Q2: I'm using a standard aqueous workup with dilute acid (e.g., HCl) and/or base (e.g., NaHCO₃, NaOH) washes. Why am I seeing degradation?
A2: Both acidic and basic conditions can promote the hydrolysis of the amide groups in 2-hydroxy-2-phenylpropanediamide.[1][2] The α-hydroxy group can also participate in intramolecular reactions that are catalyzed by acid or base, leading to unexpected byproducts.
Quenching: Upon reaction completion, cool the reaction mixture to 0-5 °C.
Solvent Removal: If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure at a low temperature (<30 °C). If the solvent is immiscible (e.g., DCM, EtOAc), proceed to the next step.
Initial Wash: Add cold (0-5 °C) deionized water to the reaction mixture. If the product is in an organic layer, separate the layers.
Neutralization (if necessary):
If the reaction was conducted under acidic conditions, wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or K₂CO₃.
If the reaction was conducted under basic conditions, wash the organic layer with a cold, dilute solution of a mild acid like ammonium chloride (NH₄Cl) or very dilute (e.g., 0.1 M) citric acid. Avoid strong acids like HCl.
Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 30 °C.
Q3: I'm still observing degradation even with a mild aqueous workup. Are there non-aqueous workup strategies?
A3: Yes, for highly sensitive compounds, a non-aqueous workup can be beneficial. This typically involves direct purification by chromatography.
Experimental Protocol: Direct Purification (Non-Aqueous Workup)
Solvent Removal: After the reaction is complete, concentrate the reaction mixture directly under reduced pressure at a low temperature (<30 °C).
Adsorption: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) and adsorb it onto a small amount of silica gel.
Chromatography: Purify the adsorbed material using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol) is often effective.
Issue 2: Difficulty in purifying the final product.
Q4: My crude product is an oil/amorphous solid and is difficult to handle. What purification techniques are recommended?
A4: Crystallization is often the most effective method for obtaining high-purity 2-hydroxy-2-phenylpropanediamide.[13]
Experimental Protocol: Recrystallization
Solvent Screening: In a small vial, test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points include isopropanol, ethyl acetate, and mixtures of ethyl acetate/hexanes.[14]
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
Decolorization (optional): If the solution is colored, you can add a small amount of activated carbon and heat for a short period.[15][16] Filter the hot solution through a pad of celite to remove the carbon.
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Potential degradation pathways of 2-hydroxy-2-phenylpropanediamide.
Atropisomerism Considerations
Q5: Could 2-hydroxy-2-phenylpropanediamide exhibit atropisomerism, and how would that affect my workup and analysis?
A5: Atropisomerism arises from hindered rotation around a single bond, creating stable or semi-stable rotational isomers.[17][18][19] Given the presence of a phenyl group and substituents on the adjacent carbon, it is plausible that restricted rotation around the C-C bond between the phenyl ring and the α-carbon could lead to atropisomers, especially if there are bulky groups present in a derivative of the core molecule.
If atropisomers are present and stable enough to be isolated, they may appear as multiple, closely eluting peaks in your chromatograms.[20] It is crucial to determine if these are diastereomers (if another chiral center is present), enantiomers, or simply conformers that are stable under the analytical conditions. Variable temperature NMR studies can help determine the barrier to rotation. During workup, it is important to use mild conditions to avoid unintentionally converting one atropisomer into another.
Analytical Considerations
Q6: How can I effectively monitor for the degradation of 2-hydroxy-2-phenylpropanediamide?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is a robust way to separate the parent compound from its more polar degradation products like phenylglycolic acid. A gradient method will likely be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of impurities, which can help in elucidating their structures and confirming the suspected degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to identify major impurities if they are present in sufficient quantities.
This technical support guide is intended to provide a starting point for troubleshooting issues related to the workup and purification of 2-hydroxy-2-phenylpropanediamide. The optimal conditions will always be dependent on the specific reaction mixture and the desired purity of the final product.
References
Arcus, C. L., & Greenwood, D. B. (1953). The Hofmann reaction with α- and β-hydroxy-amides: reactions of the intermediate isocyanates. Journal of the Chemical Society (Resumed), 1937-1940. [Link]
Google Patents. (2019). Process for preparing 2-hydroxy-2-phenyl-malonamide. CN110563582A.
Davies, S. G., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Amino Acid Synthesis Methodology. PMC. [Link]
Google Patents. (1996).
van den Berg, M. A., et al. (2005). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 70(10), 4054–4062. [Link]
Fu, G. C., et al. (2020). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
ResearchGate. (n.d.). General characteristics of atropisomerism and the herein reported.... [Link]
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
Chemguide. (n.d.). the hydrolysis of amides. [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Google Patents. (2016). Crystallization and purification method of hydroxyalkyl amide. CN105384654A.
PubMed. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. [Link]
Food Reviews International. (2008). The Strecker degradation of amino acids: newer avenues for flavor formation. [Link]
ResearchGate. (2013). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
PubMed. (1993). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. [Link]
RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. [Link]
MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. [Link]
ResearchGate. (2026). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
PubMed. (1992). Hydrolysis of Nipecotic Acid Phenyl Esters. [Link]
PMC. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... [Link]
ResearchGate. (2006). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. [Link]
Google Patents. (1954). Purification of hydroxybenzophenones. US2682559A.
PMC. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. [Link]
PMC. (2002). Thermal stability of human α-crystallins sensed by amide hydrogen exchange. [Link]
Google Patents. (2008). Process for purifying pppbp. US20080234496A1.
ResearchGate. (n.d.). Effect of temperature on the stability of α-amylase of ASa (A) and HEa (B). [Link]
ACS Publications. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]
Patsnap. (2011). Method for preparing high-purity white 2-hydroxy quinoxaline crystal. [Link]
confirming the structure of synthesized 2-hydroxy-2-phenylpropanediamide
As a Senior Application Scientist, confirming the exact molecular architecture of a newly synthesized compound is the most critical juncture in drug development. For 2-hydroxy-2-phenylpropanediamide (also known in natura...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, confirming the exact molecular architecture of a newly synthesized compound is the most critical juncture in drug development. For 2-hydroxy-2-phenylpropanediamide (also known in natural product chemistry as Armillarisin B, a bioactive amide with documented antifungal properties ), structural elucidation presents a unique challenge. The presence of a sterically hindered central quaternary carbon (C2) bonded to a hydroxyl group, a phenyl ring, and two identical amide groups requires an orthogonal analytical approach to rule out structural isomers.
In this guide, I will objectively compare the performance of the primary analytical techniques (the "alternatives") used to confirm this structure. By layering High-Resolution Mass Spectrometry (HRMS), multi-nuclear NMR, and FTIR, we create a self-validating system that leaves no room for structural ambiguity.
Part 1: Performance Comparison of Analytical Alternatives
To definitively confirm the structure of 2-hydroxy-2-phenylpropanediamide, no single technique is sufficient. We must compare and combine the performance of various spectroscopic alternatives.
Table 1: Quantitative Comparison of Analytical Techniques
Analytical Technique
Primary Diagnostic Target
Resolution / Specificity
Time-to-Result
Performance Limitation
HR-ESI-MS
Exact molecular weight & formula
High (Mass error < 5 ppm)
< 15 mins
Cannot distinguish positional isomers.
1D NMR (¹H / ¹³C)
Proton/Carbon environments
Very High (Atomic level)
1–2 hours
Quaternary C2 is invisible in ¹H spectra.
2D NMR (HMBC)
Carbon skeleton connectivity
Supreme (2-3 bond linkages)
4–8 hours
Lower sensitivity; requires high sample concentration.
FTIR (ATR)
Functional groups (-OH, -NH₂, C=O)
Moderate (Bond vibrations)
< 5 mins
Qualitative only; cannot map the carbon skeleton.
Table 2: Expected Quantitative Data for 2-Hydroxy-2-phenylpropanediamide Validation
Proves successful hydroxylation at the C2 position.
¹H NMR
Amide (-NH₂)
~7.0–7.5 ppm (br s, 4H)
Confirms the presence of two primary amide groups.
¹³C NMR
Quaternary C2
~80.0 ppm
Validates the central malonamide core structure.
Part 2: Logical Grounding & Experimental Workflows
The following protocols are designed as self-validating systems. I have explicitly outlined the causality behind each experimental choice to ensure high-fidelity data generation.
Protocol 1: HR-ESI-MS Workflow for Formula Confirmation
Causality Note: Electrospray Ionization (ESI) in positive mode is chosen because the lone pairs on the amide nitrogens act as excellent proton acceptors, yielding strong [M+H]⁺ and [M+Na]⁺ adducts without fragmenting the delicate hydroxyl group.
Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of LC-MS grade Methanol.
Ionization: Inject 5 µL into the ESI source operating in positive ion mode with a capillary voltage of +4.5 kV.
Acquisition: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer.
Validation Checkpoint: The mass error must be strictly < 5 ppm against the theoretical [M+H]⁺ (m/z 195.0770). If the error exceeds this, recalibrate the TOF analyzer using sodium formate to rule out instrumental drift before proceeding.
Protocol 2: Multi-Nuclear & 2D NMR Spectroscopy
Causality Note:DMSO-d₆ is strictly required as the solvent over CD₃OD. Using a protic deuterated solvent like CD₃OD will cause rapid deuterium exchange with the -OH and -NH₂ protons, rendering them invisible in the ¹H spectrum and destroying the critical HMBC correlations needed to prove the C2 connectivity.
Solvent Selection: Dissolve 15 mg of the highly purified product in 0.6 mL of anhydrous DMSO-d₆.
1D Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K using a 400 MHz or higher spectrometer.
2D Acquisition (HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling (J = 8 Hz). This is the only way to visualize the "invisible" quaternary C2 carbon by observing its interaction with nearby protons.
Validation Checkpoint: Ensure the integration ratio of the phenyl multiplet (~7.3 ppm) to the combined amide broad singlets is exactly 5:4. A mismatch indicates incomplete synthesis or co-eluting impurities.
Protocol 3: FTIR Spectroscopy (ATR Method)
Background: Collect a background spectrum of the clean diamond ATR crystal.
Sampling: Place 2–3 mg of the solid crystalline product directly onto the crystal. Apply consistent pressure using the anvil.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Validation Checkpoint: Confirm the presence of dual N-H stretches (~3400 and 3200 cm⁻¹) and a strong C=O stretch (~1680 cm⁻¹). The absence of a distinct O-H stretch indicates a failed synthesis (e.g., dehydration to a cyano-derivative).
Part 3: Visualizing the Validation Logic
To synthesize the data, we utilize two logical frameworks: a sequential workflow comparing the techniques, and a mechanistic map of the HMBC correlations that definitively prove the structure.
Fig 1. Workflow comparing analytical techniques for structural confirmation of the product.
Fig 2. HMBC NMR logical pathways confirming the quaternary C2 connectivity of the compound.
References
"Activity of armillarisin B in vitro against plant pathogenic fungi." PubMed (National Institutes of Health). Available at: [Link]
"Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review." MDPI. Available at: [Link]
Comprehensive Comparison of Synthetic Routes for 2-Hydroxy-2-phenylpropanediamide
Introduction & Target Profile 2-Hydroxy-2-phenylpropanediamide (C₉H₁₁N₂O₂), commonly known as Armillarisin B or 2-hydroxy-2-phenylmalonamide, is a high-value malonamide derivative. Originally isolated from the mushroom A...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Target Profile
2-Hydroxy-2-phenylpropanediamide (C₉H₁₁N₂O₂), commonly known as Armillarisin B or 2-hydroxy-2-phenylmalonamide, is a high-value malonamide derivative. Originally isolated from the mushroom Armillariella tabescens, it exhibits potent in vitro antifungal activity against plant pathogenic fungi such as Gibberella zeae[1]. In modern medicinal chemistry, it serves as a critical precursor for synthesizing biologically active compounds, including platinum-complex anticancer agents.
The fundamental synthetic challenge in producing this compound lies in the stereoselective introduction of the C2-hydroxyl group and the subsequent amidation of the ester precursor. Because the malonate core is highly susceptible to hydrolysis, amidation must be strictly controlled to prevent the irreversible saponification of the ester back into a malonic acid derivative[2].
Comparative Analysis of Synthetic Routes
As application scientists, we evaluate synthetic routes not just by theoretical yield, but by scalability, impurity profiles, and mechanistic robustness. Below is an objective comparison of the three primary synthetic pathways utilized in the industry.
Route A: Transition-Metal Catalyzed Oxidative Hydroxylation & Direct Aminolysis (Optimal)
This modern two-step approach relies on the detailed in patent CN110563582A[2]. It utilizes α-keto esters or malonates as precursors, employing molecular oxygen as a green terminal oxidant over a transition metal catalyst.
Performance: Achieves 85–90% overall conversion.
Advantage: Highly scalable, avoids harsh chlorinating agents, and provides excellent regioselectivity under mild conditions (40–60°C)[2].
Route B: Stepwise Amidation via Mono-amide Intermediates
This pathway isolates a mono-amide intermediate using ammonium hydroxide, followed by a condensation reaction with acyl chlorides in a refluxing pyridine environment.
Performance: Yields typically range from 60–75%.
Advantage: Strategically necessary for synthesizing asymmetrically substituted malonamide derivatives[2].
Limitation: The use of pyridine complicates downstream purification due to the formation of pyridinium salts.
Route C: Classical Mannich-Type Condensation
An older method utilizing a cyclic aminal and phenolic compounds in polar solvents like ethanol or dioxane.
Performance: Variable yields (50–65%).
Limitation: Requires elevated temperatures and suffers from complex, difficult-to-resolve impurity profiles.
Logical workflow comparing direct aminolysis and stepwise amidation synthetic routes.
Quantitative Performance Data
To objectively select the best reaction conditions, we must analyze the catalytic efficiency during the hydroxylation phase and the thermodynamic parameters of the amidation phase.
Table 1: Catalyst Screening for C2-Hydroxyl Group Introduction
Data reflects the conversion of α-keto ester precursors under molecular oxygen[2].
Catalyst
Loading (mol%)
Temperature (°C)
Reaction Time (h)
Yield (%)
Pd/C
1.0
50
8
92
RuCl₃
1.5
60
12
78
NiCl₂
2.0
60
18
65
None (Control)
-
50
24
<5
Table 2: Comparison of Amidation Strategies for Malonamide Formation
Strategy
Reagents
Solvent System
Temp (°C)
Yield (%)
Key Limitation
Direct Aminolysis
Aq. NH₃ (28-30 wt%)
EtOH/H₂O (4:1 v/v)
70
85-90
Requires rigorous pH control (9.5-10.5)
Stepwise Amidation
NH₄OH, Acyl Chlorides
Pyridine
Reflux
60-75
Generates difficult-to-remove pyridinium salts
Mannich Reaction
Cyclic aminal, Phenols
Dioxane / EtOH
Variable
50-65
Complex hydrophilic impurity profile
Mechanistic Insights: The Oxidative Hydroxylation Pathway
The success of Route A hinges on the transition-metal catalyzed oxidative hydroxylation. The mechanism proceeds via a metal-activated enol intermediate. Palladium (Pd/C) demonstrates superior regioselectivity by stabilizing the enolate complex, allowing for precise oxygen insertion from molecular O₂[2].
Solvent Causality: The selection of methanol as the solvent is not arbitrary. Methanol acts as a protic mediator that stabilizes the transition state during reductive elimination, enabling complete conversion within 8 hours. In contrast, utilizing an aprotic solvent like dimethylformamide (DMF) stalls the kinetics, necessitating >24 hours for completion[2].
Mechanistic pathway of Pd-catalyzed stereoselective oxidative hydroxylation.
Optimized Experimental Protocol: Route A (Self-Validating System)
To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system, incorporating in-process analytical checks and explicit causality for physical parameters.
Phase 1: Pd-Catalyzed Oxidative Hydroxylation
Preparation: In a flame-dried Schlenk flask, dissolve the α-keto ester precursor (10 mmol) in anhydrous methanol (20 mL).
Catalyst Addition & Purging: Add 1.0 mol% Pd/C. Purge the system with inert gas (Argon) for 15 minutes.
Causality: The strict exclusion of moisture is critical here; ambient water will act as a nucleophile, leading to hydrolytic byproduct formation rather than the desired hydroxylation[2].
Oxidation: Introduce molecular oxygen via a balloon. Heat the mixture to 50°C and stir for 8 hours.
Validation Check: Monitor the reaction via HPLC. Proceed only when the precursor peak area is <1%. Filter the mixture through a Celite pad to remove the Pd/C catalyst, yielding the intermediate diethyl 2-hydroxy-2-phenylmalonate.
Phase 2: Direct Aminolysis (Malonamide Formation)
Solvent Configuration: Dissolve the intermediate in an ethanol/water (4:1 v/v) mixture.
Causality: This specific ratio is mandatory. Ethanol ensures the complete dissolution of the highly lipophilic ester, while water is necessary to solubilize the aqueous ammonia. Deviating from this ratio causes biphasic separation, drastically reducing reaction kinetics[2].
Reagent Addition: Slowly add aqueous ammonia (28–30 wt%) and heat the system to reflux (70°C).
pH Regulation (Critical Control Point): Continuously monitor and maintain the pH strictly between 9.5 and 10.5.
Causality: If the pH exceeds 10.5, hydroxide ions outcompete ammonia as nucleophiles, leading to the irreversible saponification of the ester into 2-hydroxy-2-phenylmalonic acid. A pH below 9.5 results in insufficient free ammonia concentration, stalling the amidation[2].
Validation Check: After 6 hours, verify completion via FTIR. Ensure the disappearance of the ester carbonyl stretching band (~1735 cm⁻¹) and the appearance of primary amide bands (~1650 cm⁻¹ and 3200-3400 cm⁻¹).
Phase 3: Orthogonal Purification
Fractional Crystallization: Evaporate the reaction solvent under reduced pressure. Reconstitute the crude product in an ethanol/water (3:1 v/v) gradient and heat until fully dissolved.
Isolation: Slowly cool the solution to 4°C.
Causality: This technique exploits the differential solubility and melting points of the stereoisomers. The syn-diastereomer (mp: 182–184°C) selectively crystallizes out of the solution, leaving the anti-diastereomer (mp: 168–170°C) and hydrophilic impurities dissolved in the mother liquor[2].
Final Validation: Confirm >95% purity via preparative HPLC using a C18 stationary phase with isocratic elution (acetonitrile/0.1% formic acid; 15:85 v/v)[2].
References
Shen, J.-W., Ma, B.-J., Li, W., & Ruan, Y. "Activity of armillarisin B in vitro against plant pathogenic fungi." Source: PubMed / Z Naturforsch C. URL:[Link]
ResearchGate Database. "The Possible Role of Phenolic Compounds in Resistance of Horticultural Crops". Source: ResearchGate. URL:[Link]
comparative analysis of 2-hydroxy-2-phenylpropanediamide with similar compounds
As a Senior Application Scientist specializing in natural product isolation and medicinal chemistry, I frequently evaluate the translational potential of fungal secondary metabolites. In the landscape of novel antifungal...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in natural product isolation and medicinal chemistry, I frequently evaluate the translational potential of fungal secondary metabolites. In the landscape of novel antifungal and immunomodulatory scaffolds, 2-hydroxy-2-phenylpropanediamide (also known as Armillarisin B or 2-hydroxy-2-phenylmalonamide) represents a highly compelling structural class[1].
Isolated from the fruiting bodies of the luminescent mushroom Armillariella tabescens (now classified under Desarmillaria tabescens), this compound has demonstrated significant bioactivity against plant pathogenic fungi[2][3]. To fully appreciate its utility in drug development, we must objectively benchmark its structural dynamics, mechanistic pathways, and experimental isolation protocols against similar compounds—most notably its co-metabolite Armillarisin A, and commercial antifungal standards like Hexaconazole.
Structural & Mechanistic Divergence
The biological efficacy of 2-hydroxy-2-phenylpropanediamide is intrinsically linked to its unique propanediamide backbone. Unlike rigid, planar structures, the central malonamide core features a quaternary carbon bonded to a hydroxyl group, a phenyl ring, and two primary amide groups. This configuration provides a dense network of hydrogen-bond donors and acceptors, facilitating targeted interactions with fungal cell targets[1].
In contrast, Armillarisin A (3-acetyl-7-hydroxy-5-(hydroxymethyl)-2H-chromen-2-one), another major metabolite isolated from A. tabescens, utilizes a coumarin backbone. While both originate from the same biological matrix, their evolutionary divergence dictates entirely different pharmacological trajectories. Armillarisin B acts as a direct antifungal agent, whereas Armillarisin A functions primarily as an immunomodulator and hepatoprotectant by enhancing macrophage activity[4][5].
Mechanistic divergence of Armillarisin B and A from A. tabescens extracts.
Quantitative Performance Profile
To contextualize the performance of 2-hydroxy-2-phenylpropanediamide, we compare its physiochemical properties and bioactivity metrics against Armillarisin A and Hexaconazole (a standard commercial triazole fungicide).
Data synthesis indicates that while Hexaconazole provides superior raw potency (LC50 ~1.27 mg/L against certain strains)[6], 2-hydroxy-2-phenylpropanediamide offers a novel, non-triazole scaffold that is critical for overcoming emerging triazole-resistant fungal strains.
Self-Validating Experimental Workflows
In natural product chemistry, the reliability of a compound's bioactivity is only as robust as the protocol used to isolate and validate it. The following methodologies are engineered as self-validating systems; each step contains an internal logic check to ensure causality between the chemical fraction and the observed biological phenotype.
Bioassay-guided isolation and validation workflow for Armillarisin B.
Protocol 1: Bioassay-Guided Isolation of 2-hydroxy-2-phenylpropanediamide
Methanolic Extraction: Macerate dried fruiting bodies of A. tabescens in 80% aqueous methanol.
Causality: Methanol is selected as the primary solvent because its polarity index effectively penetrates the fungal cell matrix, solubilizing both the moderately lipophilic phenyl rings and the hydrophilic amide/hydroxyl groups of the target malonamides[3].
Liquid-Liquid Partitioning: Partition the crude extract using solvents of increasing polarity (hexane, dichloromethane, ethyl acetate).
Causality: This step eliminates inactive sterols and fatty acids early in the pipeline. Testing each fraction against G. zeae ensures that isolation efforts are directly correlated with the target antifungal phenotype[2][4].
Preparative HPLC: Isolate the active sub-fraction using reverse-phase High-Performance Liquid Chromatography.
Causality: Orthogonal purification is mandatory to resolve potential stereoisomers and strip away hydrophilic impurities, yielding >95% pure 2-hydroxy-2-phenylpropanediamide for downstream structural elucidation[1].
Causality: The propanediamide backbone requires definitive mapping of the quaternary carbon bonded to the hydroxyl and phenyl groups. 2D NMR provides unambiguous connectivity data, confirming the identity of Armillarisin B[2].
Protocol 2: In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)
Media Preparation: Incorporate purified 2-hydroxy-2-phenylpropanediamide into molten Potato Dextrose Agar (PDA) at varying concentrations (e.g., 10, 50, 100 mg/L). Use a vehicle control (DMSO) and a positive control (Hexaconazole).
Inoculation: Place a 5 mm mycelial plug of Gibberella zeae at the center of each petri dish.
Incubation & Measurement: Incubate at 25°C for 2–6 days. Measure the diametric mycelial growth in three different directions.
Causality: Diametric measurement provides a direct, quantifiable assessment of growth inhibition (GI) over time. Calculating the percentage of growth inhibition relative to the vehicle control validates the dose-dependent efficacy of the compound[6].
Translational Outlook in Medicinal Chemistry
The utility of 2-hydroxy-2-phenylpropanediamide extends beyond its natural extraction. For drug development professionals, this compound serves as a versatile synthetic intermediate. It can be synthesized via Mannich reactions utilizing cyclic aminals and phenolic compounds, or through the reaction of salicylamide with acid chlorides in a refluxing pyridine environment[1].
By modifying the phenyl ring (e.g., halogenation) or the amide terminals, medicinal chemists can generate libraries of malonamide derivatives. These modifications can optimize the partition coefficient (LogP) and enhance membrane permeability, potentially elevating its efficacy from an agricultural antifungal to a clinical candidate for human mycoses.
References
[1] EvitaChem. "Buy Propanediamide, 2-hydroxy-2-phenyl- (EVT-8694599) | 53696-75-6". Available at:
[2] PubMed / NIH. "Activity of armillarisin B in vitro against plant pathogenic fungi". Available at:
[6] ResearchGate. "The Possible Role of Phenolic Compounds in Resistance of Horticultural Crops to Dematophora necatrix Hartig". Available at:
[3] MDPI. "Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review". Available at:
[4] PMC / NIH. "Estrogenic Activity of Mycoestrogen (3β,5α,22E)-Ergost-22-en-3-ol via Estrogen Receptor α-Dependent Signaling Pathways in MCF-7 Cells". Available at:
[5] MedKoo Biosciences. "Armillarisin A | CAS#53696-74-5 | immune regulator". Available at:
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Cinnamamide Derivatives
Welcome to an in-depth exploration of the cinnamamide scaffold, a privileged structure in medicinal chemistry.[1][2] This guide moves beyond a simple recitation of facts to provide a comparative analysis of cinnamamide d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to an in-depth exploration of the cinnamamide scaffold, a privileged structure in medicinal chemistry.[1][2] This guide moves beyond a simple recitation of facts to provide a comparative analysis of cinnamamide derivatives, grounded in experimental data and field-proven insights. We will dissect the nuanced relationships between chemical structure and biological function, offering a logical framework for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this versatile molecule.
The cinnamamide core, with its phenyl ring, α,β-unsaturated carbonyl system, and amide group, offers multiple points for chemical modification. This structural flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[2][3] This guide is structured to explore these key therapeutic areas, comparing derivatives and elucidating the principles that govern their activity.
Core Pharmacophore and Strategic Modifications
The cinnamamide scaffold can be strategically divided into three key regions for modification to explore the structure-activity relationship (SAR). Understanding these regions is fundamental to designing potent and selective analogs.
Figure 1: Key regions of the cinnamamide scaffold for SAR studies.
Cinnamamide derivatives have emerged as a promising framework for developing novel anticancer agents, targeting mechanisms like tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and histone deacetylases (HDACs).[1][4][5]
Structure-Activity Relationship Insights
The anticancer potency of cinnamamide derivatives is highly dependent on the substitution patterns across all three key regions.
Region 1 (Phenyl Ring): The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as halogens (Cl, F, Br) at the para position, or difluoro substitutions at the meta positions, have been shown to significantly enhance anti-hepatocarcinoma activity.[6] Conversely, for some derivatives targeting tubulin, electron-donating groups like methoxy were found to enhance activity.[1] This highlights the target-dependent nature of SAR.
Region 2 (Alkene Linker): The α,β-unsaturated double bond is often essential for activity, likely acting as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[7] The stereochemistry is also crucial; for certain anti-hepatocarcinoma compounds, the (S)-enantiomer exhibited superior anticancer activity compared to the (R)-enantiomer.[6]
Region 3 (Amide Group): This region provides the greatest opportunity for diversification and potency enhancement. Attaching bulky, heterocyclic moieties such as N-(4-phenylthiazol-2-yl) has led to compounds with nanomolar inhibitory concentrations against various cancer cell lines.[8][9] Furthermore, converting the amide to an N-hydroxycinnamamide (a hydroxamic acid) moiety is a key strategy for targeting zinc-dependent HDAC enzymes, with coumarin-based hybrids showing potent HDAC1 inhibition.[4]
Comparative Performance Data
The following table summarizes the in vitro antiproliferative activity of representative cinnamamide derivatives against various human cancer cell lines.
N-(4-chlorophenyl), 3,4,5-trimethoxy on phenyl ring
MCF-7 (Breast)
> 50 (Cell), 5.16 (EGFR)
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds. Its trustworthiness stems from its reliance on a fundamental cellular function: mitochondrial activity.
Causality: Viable cells possess active mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
Cell Seeding: Plate human cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the cinnamamide derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the old medium with the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Figure 2: Standard workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogens
The cinnamamide scaffold is a valuable template for developing agents against various pathogens, including drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and fungi.[10][11][12]
Structure-Activity Relationship Insights
A systematic approach to SAR in this area involves dissecting the molecule into four segments to evaluate their contributions.[10]
Region 1 (Phenyl Ring): The substitution on the phenyl ring has a moderate effect. However, combining the cinnamamide moiety with another pharmacophore, such as a benzenesulfonamide, can yield potent hybrids. In such cases, the presence of a 1-naphthyl group attached via a thioether linkage resulted in significant activity against bacterial strains.[7]
Region 3 (Amide Group): Modifications at the amide nitrogen are highly impactful. For antibiotic potentiators against MRSA, diversification at this site yielded compounds that could lower the minimum inhibitory concentration (MIC) of oxacillin by up to 128-fold.[10][11] For direct antimicrobial activity, incorporating a morpholine moiety has been shown to produce compounds with excellent activity, particularly when electron-releasing groups are present on the phenyl ring.[13] For antifungal action, a butyl substituent on the amide nitrogen was found to potentiate the biological response.[12]
Comparative Performance Data
The table below compares the antimicrobial efficacy of different cinnamamide derivatives, expressed as Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of potency.
Causality: The protocol is designed to find the lowest concentration of a drug that visibly inhibits the growth of a microorganism after overnight incubation. This is a direct, quantifiable measure of the compound's bacteriostatic or fungistatic activity.
Step-by-Step Protocol:
Preparation: Dissolve the cinnamamide derivatives in DMSO to create a high-concentration stock solution.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a gradient of drug concentrations across the wells.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the prepared inoculum to all wells containing the test compound. Include a growth control (inoculum + broth, no drug) and a sterility control (broth only).
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
Reading the MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on an agar medium. The MBC is the lowest concentration that results in no growth on the agar plate after re-incubation.
Cinnamamide derivatives have shown significant therapeutic potential in animal models for disorders of the central nervous system, particularly epilepsy.[3] Marketed drugs like Cinromide are based on this scaffold.
Structure-Activity Relationship Insights
The anticonvulsant properties are strongly influenced by the substituents on the amide nitrogen and the phenyl ring, aligning with established pharmacophore models for anticonvulsant drugs.[14]
Region 1 (Phenyl Ring): Halogen substitution, such as a 4-chloro or a 3-fluoro group, has been shown to be beneficial for anticonvulsant activity.[15][16]
Region 3 (Amide Group): This is a critical determinant of activity. The presence of an N-substituted aminoalkanol moiety is a recurring feature in active compounds.[15][16] Specifically, a structural motif containing a hydrophobic phenyl ring, an electron-donor atom (like the oxygen in a hydroxyl group), and a hydrogen-bond acceptor/donor domain (the amide N-H and C=O) fits the proposed pharmacophore for activity in the maximal electroshock (MES) test.[14]
Comparative Performance Data
The following table presents the in vivo anticonvulsant activity of select derivatives in the Maximal Electroshock (MES) test, a primary screening model for epilepsy.
ED₅₀: Median effective dose required to protect 50% of animals from seizures. PI = TD₅₀/ED₅₀ (Median Toxic Dose / Median Effective Dose).
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a well-validated, predictive in vivo model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Causality: The test induces a maximal seizure by electrical stimulation of the brain. A compound's ability to prevent the hind limb tonic extension phase of the seizure indicates its capacity to prevent seizure spread.
Step-by-Step Protocol:
Animal Preparation: Use adult male mice (e.g., Swiss-Webster strain), weighing 20-30g. Allow them to acclimate to the laboratory environment.
Compound Administration: Administer the test cinnamamide derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives only the solvent.
Time to Peak Effect: Wait for a predetermined period (e.g., 30-60 minutes for i.p. administration) to allow the compound to be absorbed and reach its peak effect in the brain.
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.
Observation: Observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is defined as protection.
Data Analysis: Test several dose groups to determine the ED₅₀, the dose that protects 50% of the animals from the tonic extension phase. This is typically calculated using probit analysis.
Neurotoxicity: Assess neurotoxicity using the rotarod test to determine the TD₅₀, the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) is then calculated as a measure of the drug's therapeutic window.
Figure 3: Pathway showing how cinnamamide HDAC inhibitors can induce anticancer effects.
Conclusion
The cinnamamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. The extensive research reviewed here demonstrates that strategic modifications to its three key regions—the phenyl ring, the alkene linker, and the amide group—can yield highly potent and selective agents for a range of therapeutic targets. Electron-withdrawing groups on the phenyl ring often enhance anticancer and anticonvulsant activity, while bulky N-substituents are critical for boosting potency across all investigated biological activities. The α,β-unsaturated system remains a crucial feature for many, but not all, of these activities. By leveraging the comparative data and validated protocols presented in this guide, researchers can more effectively design the next generation of cinnamamide-based therapeutics.
References
Gaikwad, D. D., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry, 181, 111571. [Link]
Speri, E., et al. (2018). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). MedChemComm, 9(12), 2008-2016. [Link]
Bandaru, S. S., & Kuchana, M. (2024). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug and Alcohol Research, 13(12). [Link]
Gorska-Ponikowska, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3097. [Link]
Bandaru, S. S., & Kuchana, M. (2024). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug and Alcohol Research. [Link]
Lv, K., et al. (2015). Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm, 6(6), 1086-1093. [Link]
Gaikwad, D. D., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry, 181, 111571. [Link]
Yang, H.-L., et al. Structure Optimization, Synthesis and Anti-hepatocarcinoma Activity of Cinnamamide Compounds. Chinese Journal of Organic Chemistry. [Link]
Lv, K., et al. (2015). Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) Cinnamamide Derivatives as Novel Potential Anti-tumor Agents. Medicinal Chemistry Communication, 6(6). [Link]
Speri, E., et al. (2018). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). MedChemComm, 9, 2008-2016. [Link]
Guan, A., et al. (2020). Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities. Bioorganic Chemistry, 101, 104023. [Link]
Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1326-1337. [Link]
Zhang, M., et al. (2012). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Medicinal Chemistry Research, 22(2). [Link]
Syafitri, D. M., et al. (2021). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Proceedings of the 2nd International Conference on Science and Technology. [Link]
de Fátima Pereira, W., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(10), 4057. [Link]
Zhang, M., et al. (2012). Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. Semantic Scholar. [Link]
Słoczyńska, K., et al. (2019). Four N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols with promising anticonvulsant and analgesic activity. Bioorganic & Medicinal Chemistry Letters, 29(11), 1298-1303. [Link]
Han, M., et al. (2014). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. ResearchGate. [Link]
Shaik, S. P., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. [Link]
Dimmock, J. R., et al. (1983). Structure-activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry, 26(8), 1144-1148. [Link]
Żesławska, E., et al. (2018). Crystallographic studies of cinnamamide derivatives as a means of searching for anticonvulsant activity. Scite.ai. [Link]
Evaluating the Anticonvulsant Activity of Propanediamide Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The development of novel antiepileptic drugs (AEDs) is driven by the urgent clinical need to address phar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
The development of novel antiepileptic drugs (AEDs) is driven by the urgent clinical need to address pharmacoresistant epilepsy and mitigate the severe neurotoxic side effects of first-generation therapeutics. Recently, propanediamide (malonamide) derivatives and their structural hybrids have emerged as highly potent, broad-spectrum anticonvulsant candidates.
This guide provides an objective, data-driven comparison of novel propanediamide derivatives against standard clinical alternatives (e.g., Valproic Acid, Ethosuximide). As a Senior Application Scientist, I have structured this document to not only present quantitative efficacy metrics but also to dissect the causality behind the in vivo experimental models used to validate these compounds.
Mechanistic Rationale: Why Propanediamides?
Propanediamide derivatives offer a highly versatile pharmacophore. By hybridizing the core malonamide structure with moieties such as pyrrolidine-2,5-dione (mimicking ethosuximide) or benzenesulfonamides, researchers can create multi-target directed ligands[1].
Unlike older AEDs that often rely on a single mechanism, optimized propanediamide derivatives exhibit a dual-action profile. They demonstrate state-dependent blockade of neuronal voltage-gated sodium channels (VGSCs) while simultaneously inhibiting L-type calcium channels (Cav1.2)[1]. This dual inhibition synergistically dampens excitatory glutamate release, providing robust protection against both generalized tonic-clonic and pharmacoresistant limbic seizures.
Proposed mechanism of action for propanediamide derivatives modulating neuronal excitability.
Comparative Performance Analysis
To objectively evaluate the therapeutic potential of propanediamide derivatives, we must benchmark them against established AEDs using standardized in vivo murine models. The critical metric for success is the Protective Index (PI) , calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider, safer therapeutic window.
Quantitative Efficacy and Safety Data
The following table synthesizes recent preclinical data comparing lead propanediamide derivatives against standard reference drugs[1][2].
Superior Potency: Compound 18b demonstrates an exceptional MES ED50 of 16.36 mg/kg, vastly outperforming Valproic Acid.
Broad-Spectrum Efficacy: Compound 4 shows activity across all three major seizure models (MES, scPTZ, and 6 Hz), a rare trait indicating efficacy against generalized, absence, and pharmacoresistant seizures[1].
Favorable Safety: All highlighted propanediamide derivatives exhibit Protective Indices significantly higher than Valproic Acid, meaning they are less likely to induce motor impairment at therapeutic doses[1][2].
Experimental Methodologies & Protocol Causality
To ensure scientific integrity, the evaluation of anticonvulsant activity must follow a self-validating screening cascade. Below are the detailed, step-by-step methodologies for the primary assays, including the physiological causality behind each experimental choice.
Preclinical in vivo screening cascade for evaluating novel anticonvulsant candidates.
Protocol 1: Maximal Electroshock Seizure (MES) Test
Purpose & Causality: The MES test is the gold standard for identifying compounds that prevent seizure spread. It induces a generalized tonic-clonic seizure. Compounds effective in this model (like propanediamides) typically operate via use-dependent blockade of voltage-gated sodium channels.
Preparation: Acclimate adult male Swiss albino mice (20-25g) to laboratory conditions. Fast animals for 12 hours prior to testing to ensure consistent drug absorption.
Administration: Administer the propanediamide derivative intraperitoneally (i.p.) at varying logarithmic doses (e.g., 10, 30, 100 mg/kg) suspended in a 0.5% methylcellulose or PEG400 vehicle.
Stimulus Delivery: At the time of peak effect (TPE, usually 0.5h or 4h post-administration), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes. Crucial Step: Apply a drop of 0.9% saline to the eyes prior to electrode placement to ensure uniform conductivity and prevent corneal burns.
Observation & Validation: Observe the animal for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of the HLTE component. The protocol is self-validating: vehicle-treated control mice must exhibit HLTE 100% of the time for the assay to be valid.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Purpose & Causality: PTZ is a GABAA receptor antagonist. Subcutaneous injection induces clonic seizures. This model is highly predictive of efficacy against non-convulsive (absence) seizures. Efficacy here suggests the compound modulates calcium channels or enhances GABAergic tone.
Administration: Administer the test compound i.p. at the established TPE.
Chemical Challenge: Inject PTZ (85 mg/kg) subcutaneously into the posterior fold of the neck. This specific dose is the CD97 (convulsive dose in 97% of animals).
Observation: Isolate the mouse in a clear Plexiglas observation chamber for 30 minutes.
Endpoint: Protection is recorded if the animal does not exhibit a single episode of clonic spasms lasting at least 5 seconds.
Protocol 3: Rotarod Test for Neurotoxicity
Purpose & Causality: Anticonvulsants are CNS depressants. It is critical to differentiate true anticonvulsant activity from generalized motor impairment or sedation. The Rotarod test quantifies this neurotoxicity to establish the TD50.
Training Phase: Train mice to maintain equilibrium on a knurled rotating rod (1-inch diameter) spinning at 6 revolutions per minute (rpm). Animals that cannot stay on the rod for 1 minute during training are excluded.
Drug Testing: Administer the test compound i.p.
Evaluation: At the TPE, place the mice back on the rod at 6 rpm.
Endpoint: Neurological deficit is indicated if the animal falls off the rod three times within a 1-minute observation period. The TD50 is calculated based on the dose at which 50% of the animals fail the test.
Conclusion
Propanediamide derivatives represent a highly promising frontier in antiepileptic drug discovery. As demonstrated by recent synthetic efforts, hybridizing the malonamide core yields compounds (such as Compound 5 and Compound 18b) that vastly outperform traditional AEDs like Valproic Acid in both potency (ED50) and safety (Protective Index). For drug development professionals, prioritizing these scaffolds in preclinical pipelines offers a validated, mechanistic pathway toward treating refractory epilepsy with minimized neurotoxic liabilities.
References
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models
Source: MDPI (Pharmaceuticals)
URL:[Link][2]
Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -Butanamides
Source: PubMed (Bioorganic & Medicinal Chemistry)
URL:[Link][1]
Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents
Source: MDPI (Molecules)
URL:[Link]
cross-validation of analytical methods for 2-hydroxy-2-phenylpropanediamide
Cross-Validation of Analytical Methods for 2-Hydroxy-2-phenylpropanediamide: A Comparative Guide Introduction 2-Hydroxy-2-phenylpropanediamide, widely recognized in natural product chemistry as Armillarisin B, is a bioac...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Analytical Methods for 2-Hydroxy-2-phenylpropanediamide: A Comparative Guide
Introduction
2-Hydroxy-2-phenylpropanediamide, widely recognized in natural product chemistry as Armillarisin B, is a bioactive malonamide derivative originally isolated from the fruiting bodies of the mushroom Armillariella tabescens. Known for its potent antifungal activity against plant pathogens such as Gibberella zeae, this compound is also increasingly utilized as a critical precursor in medicinal chemistry and organic synthesis[1].
Accurate quantification and structural validation of 2-hydroxy-2-phenylpropanediamide demand robust analytical frameworks. Because the molecule contains a chiral center at the C2 position, a hydroxyl group, and two terminal amide groups, it is highly polar and susceptible to hydrophilic impurities[1]. This guide provides an objective comparison of orthogonal analytical alternatives—HPLC-UV, LC-MS/MS, and 2D-NMR—detailing the causality behind experimental choices and establishing self-validating protocols for researchers and drug development professionals.
Comparative Analysis of Analytical Platforms
To achieve comprehensive validation, researchers must select analytical platforms based on the matrix complexity and the required sensitivity. Relying on a single method often leads to blind spots regarding stereoisomers or matrix suppression.
Preparative and Analytical HPLC-UV: Best suited for bulk purity determination and isolation. The high polarity of the propanediamide backbone requires highly aqueous mobile phases to achieve adequate retention on reversed-phase columns[1].
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for trace quantification in complex biological matrices (e.g., fungal methanolic extracts or human plasma). It provides superior selectivity by monitoring specific precursor-to-product ion transitions, overcoming the matrix interference that often confounds UV detection[2].
2D-NMR (Nuclear Magnetic Resonance): Indispensable for absolute structural confirmation. While LC-MS provides molecular weight and fragmentation data, 2D-NMR (HSQC, HMBC) is required to definitively map the position of the hydroxyl group at the C2 carbon and confirm stereochemistry.
Table 1: Quantitative Comparison of Analytical Methods for 2-Hydroxy-2-phenylpropanediamide
Protocol 1: HPLC-UV for Purity Determination and Isolation
This protocol is designed to resolve 2-hydroxy-2-phenylpropanediamide from hydrophilic synthetic impurities or co-extracted fungal metabolites[3].
Step 1: Column Selection. Equip the system with a C18 stationary phase (e.g., 250 x 4.6 mm, 5 μm).
Causality: The hydrophobic alkyl chains of the C18 column provide necessary retention for the phenyl ring, while the polar functional groups interact with the mobile phase.
Step 2: Mobile Phase Preparation. Prepare an isocratic mixture of Acetonitrile and 0.1% aqueous Formic Acid at a 15:85 (v/v) ratio[1].
Causality: The highly aqueous environment (85%) forces the polar amide groups to partition into the stationary phase, preventing premature elution. The 0.1% formic acid (pH ~2.7) suppresses the ionization of the hydroxyl group, maintaining the molecule in a neutral state to prevent peak tailing and ensure sharp, symmetrical peaks[1].
Step 3: Sample Preparation. Dissolve the crude sample in the mobile phase. If extracting from a synthetic matrix, pre-treat with 5 wt% activated carbon in methanol to remove chromophoric impurities[1].
Step 4: Self-Validating System Suitability Test (SST). Inject a blank mobile phase to confirm baseline stability. Inject a known reference standard; the protocol is validated only if the theoretical plate count exceeds 5,000 and the tailing factor is strictly between 0.9 and 1.1.
Protocol 2: LC-MS/MS for Trace Quantification in Biological Matrices
For pharmacokinetic studies or trace fungal analysis, LC-MS/MS provides unparalleled sensitivity[2].
Step 1: Liquid-Liquid Extraction (LLE). Aliquot 100 μL of plasma or fungal extract. Add a stable internal standard (e.g., probenecid or a deuterated analog)[2]. Extract using a 60:40 (v/v) mixture of diethyl ether and dichloromethane in an acidic environment[2].
Causality: The acidic environment neutralizes the compound, enhancing its partition into the moderately polar organic layer, while precipitating matrix proteins and leaving highly polar endogenous salts in the aqueous phase.
Step 2: Chromatographic Separation. Use a short C18 column (e.g., 50 x 2.1 mm, 1.8 μm) with a gradient elution of methanol and 0.1% acetic acid.
Step 3: Mass Spectrometry Detection. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality: The amide groups readily accept protons to form [M+H]+. Monitor the transition from the parent ion to the dominant fragment (e.g., loss of the amide groups or water).
Step 4: Self-Validating Matrix Check. Run a "blank matrix spike." If the recovery of the internal standard deviates by more than 15% from a neat solution, matrix suppression is occurring, dictating a need for further sample dilution or a switch to solid-phase extraction (SPE).
Workflow Visualization
Cross-validation workflow for 2-hydroxy-2-phenylpropanediamide using orthogonal platforms.
Conclusion
The analytical cross-validation of 2-hydroxy-2-phenylpropanediamide requires a strategic combination of chromatographic and spectroscopic techniques. While HPLC-UV provides the robustness needed for preparative isolation and purity checks[1], LC-MS/MS is mandatory for overcoming matrix effects in trace-level biological quantification[2]. By understanding the physicochemical causality behind mobile phase selection and extraction solvents, researchers can build self-validating, highly reproducible analytical systems.
References
Title: Activity of armillarisin B in vitro against plant pathogenic fungi
Source: PubMed (NIH)
URL: [Link]
Title: Chemical Composition of European Armillarioid Fungi and the Potential Use of Their Metabolites in Forestry: A Review
Source: MDPI
URL: [Link]
Title: Qualitative Analysis of Visible Foreign Solids in Armillarisin A Injection Formulations Using Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry
Source: PMC (NIH)
URL: [Link]
Title: Synthesis and evaluation of Armillarisin A -imprinted polymer on silica surface
Source: ResearchGate
URL: [Link]
Advanced Catalytic Strategies in Propanediamide (Malonamide) Synthesis: A Comparative Efficacy Guide
Propanediamides, commonly referred to as malonamides, are highly versatile structural motifs utilized across diverse scientific domains—from serving as core scaffolds in drug discovery (targeting Alzheimer's disease and...
Author: BenchChem Technical Support Team. Date: April 2026
Propanediamides, commonly referred to as malonamides, are highly versatile structural motifs utilized across diverse scientific domains—from serving as core scaffolds in drug discovery (targeting Alzheimer's disease and oncology) to acting as robust extractants for lanthanides and actinides in nuclear waste management[1][2]. The synthesis of these compounds has traditionally relied on the stepwise amidation of malonic esters or Meldrum's acid. However, the demand for atom economy, high-throughput library generation, and specific isotopic labeling has driven the development of advanced catalytic and multicomponent reaction (MCR) methodologies[1][2][3].
As a Senior Application Scientist, selecting the appropriate catalytic system is not merely about maximizing yield; it requires a mechanistic understanding of how the catalyst interacts with complex functional groups, especially in the presence of competitive nucleophiles like amines. This guide objectively evaluates the efficacy of rare-earth Lewis acids, transition metal isotopic exchange catalysts, and modern catalyst-free green chemistry approaches for propanediamide synthesis.
Mechanistic Pathways and Catalyst Selection
The synthesis of malonamides often involves overcoming the poor electrophilicity of intermediate amides or managing the competitive binding of basic amines to metal centers. Below is a logical workflow comparing the pathways of rare-earth Lewis acid catalysis versus catalyst-free approaches.
Figure 1: Mechanistic divergence in malonamide synthesis based on catalytic conditions.
Comparative Efficacy of Catalytic Systems
A. Rare-Earth Lewis Acids:
La(OTf)3
vs.
Sc(OTf)3
In the development of one-pot, three-component reactions (3CR) for the synthesis of indolylmalonamides (combining coumarin-3-carboxylates, indoles, and amines), rare-earth metal triflates exhibit drastically different efficacies[1].
Sc(OTf)3
(Scandium Triflate): While highly effective for the initial addition of indoles to coumarin-3-carboxylates,
Sc(OTf)3
fails in the subsequent amidation step. Experimental data shows <5% yield of the final malonamide[1]. Causality: The basic amine required for the amidation step coordinates strongly to the highly Lewis acidic scandium center, effectively poisoning the catalyst and inhibiting the initial indole addition[1].
La(OTf)3
(Lanthanum Triflate): Lanthanum, possessing a larger ionic radius and slightly softer Lewis acidity compared to scandium, tolerates the presence of amines[1]. It successfully catalyzes both the Michael-type addition and the subsequent amidation in a single pot, yielding complex indolylmalonamides in high yields[1].
B. Transition Metal Catalysts for Isotopic Labeling: Pd/C and Rh/C
For fundamental research in solvent extraction systems (e.g., separating actinides from nuclear waste), deuterated malonamides are required for Small-Angle Neutron Scattering (SANS) studies[3].
Efficacy: Standard synthesis fails to introduce deuterium into the aliphatic backbone effectively. However, post-synthetic H/D exchange using Pd/C or Rh/C catalysts in a
D2O
/2-propanol mixture allows for a controllable deuteration rate (up to 75%) without destroying the malonamide core[3].
C. The Catalyst-Free Alternative
Recent advancements in green chemistry have demonstrated that highly substituted malonamides can be synthesized via a five-component condensation (isocyanide, Meldrum's acid, arylidene malononitrile, and two amine molecules) entirely without a catalyst [2][4].
Causality: The inherent reactivity of Meldrum's acid upon nucleophilic attack by amines generates a highly reactive ketene-like intermediate that rapidly undergoes amidation at ambient temperature in
CH2Cl2
, negating the need for metallic Lewis acids[2][4].
Quantitative Performance Data
The following table summarizes the experimental efficacy of the discussed systems, allowing researchers to select the optimal route based on their target scaffold and operational constraints.
Catalytic System
Target Scaffold
Reaction Conditions
Average Yield
Key Advantage / Limitation
La(OTf)3
(10 mol%)
Indolylmalonamides
Toluene, 50 °C, Argon
60 - 85%
Advantage: Tolerates basic amines in one-pot MCRs[1].
Sc(OTf)3
(10 mol%)
Indolylmalonamides
Toluene, 50 °C, Argon
< 5%
Limitation: Catalyst poisoned by amine coordination[1].
Advantage: Zero heavy-metal waste; ideal for green scale-up[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps (e.g., internal standards, specific TLC monitoring).
Protocol 1:
La(OTf)3
-Catalyzed Three-Component Synthesis of Indolylmalonamides
Adapted from the validated methodology for rare-earth catalyzed MCRs[1].
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add coumarin-3-carboxylate (0.1 mmol), indole (0.3 mmol), and the primary amine (0.3 mmol).
Catalyst Addition: Add anhydrous
La(OTf)3
(10 mol%, 0.01 mmol). Critical Step: Ensure the catalyst is handled in a glovebox or under strict inert conditions to prevent premature hydration, which drastically lowers Lewis acidity.
Solvent & Heating: Suspend the mixture in anhydrous toluene (1.0 mL, 0.1 M) and heat to 50 °C.
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The disappearance of the coumarin starting material should coincide with the appearance of a highly fluorescent spot under long-wave UV (366 nm), indicative of the indolylmalonamide product[1].
Quantification: Before column chromatography, add hexamethylcyclotrisiloxane as an internal standard to the unpurified mixture. Analyze via
1H
NMR to determine the precise spectroscopic yield, ensuring mass balance is accounted for[1].
Initiation: In a 10 mL round-bottom flask, dissolve Meldrum's acid (1.0 mmol), arylidene malononitrile (1.0 mmol), and an isocyanide (1.0 mmol) in 3.0 mL of
CH2Cl2
.
Amine Addition: Slowly add the chosen amine (2.0 mmol) dropwise at ambient temperature. Observation: A mild exotherm may occur as the Meldrum's acid ring opens.
Stirring & Precipitation: Stir at room temperature for 30 minutes to 2 hours. The reaction is self-indicating; the target malonamide derivative will precipitate directly out of the
CH2Cl2
solution as a white powder[2][4].
Isolation: Filter the precipitate and wash with cold
CH2Cl2
(5 mL). No column chromatography is required, validating the high atom-economy and purity of the catalyst-free method[2][4].
References
Lanthanum(III)-Catalyzed Three-Component Reaction of Coumarin-3-carboxylates for the Synthesis of Indolylmalonamides and Analysis of Their Photophysical Properties. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Synthesis of novel series of malonamides derivatives via a five-component reaction. Academia.edu. URL: [Link]
Synthesis of novel series of malonamides derivatives via a five-component reaction. ResearchGate. URL: [Link]
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis. URL:[Link]
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems (Abstract). Taylor & Francis. URL: [Link]
Comparative Guide to the Biological Activities of Propanediamide (Malonamide) Compounds
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Framework Introduction to the Propanediamide Scaffold Propanediamides, commonly referred...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Framework
Introduction to the Propanediamide Scaffold
Propanediamides, commonly referred to as malonamides, represent a highly versatile structural motif in medicinal chemistry and agrochemical design. Characterized by a three-carbon dicarbonyl core flanked by two amide linkages, this scaffold offers exceptional synthetic tractability and the ability to form bidentate hydrogen bonds with target proteins. This guide critically evaluates the biological activities of propanediamide derivatives across three primary domains: oncology (gamma-secretase inhibition), infectious diseases (anti-MRSA activity), and agrochemicals (acaricidal/insecticidal activity), providing objective comparisons and self-validating experimental protocols.
Oncology: Gamma-Secretase Inhibition and Notch Signaling
The Notch signaling pathway is frequently hyperactivated in various malignancies, driving tumor cell proliferation. Propanediamide derivatives, most notably1, have been developed as potent, orally bioavailable gamma-secretase (GS) inhibitors[1]. The propanediamide core in RO4929097 provides the necessary conformational rigidity to selectively bind the presenilin catalytic subunit of the GS complex[2]. This effectively blocks the proteolytic cleavage of the Notch receptor into its active intracellular domain (NICD), halting oncogenic transcription.
Expertise Insight: A cell-based Notch reporter assay is preferred over a cell-free enzymatic cleavage assay. Propanediamides must traverse the hydrophobic lipid bilayer to access the presenilin active site; thus, a cell-based system inherently validates both membrane permeability and intracellular stability, preventing the advancement of structurally incompatible compounds.
Cell Culture: Seed Notch-expressing reporter cells (e.g., HEK293T transfected with a Notch1ΔE-Gal4 construct) in 96-well plates at
1×104
cells/well.
Compound Treatment: Treat cells with serial dilutions of RO4929097 (0.1 nM to 10 µM) in DMSO. Crucial Step: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Include DAPT as a positive control.
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Reporter Readout: Lyse the cells, add a luciferase substrate, and quantify luminescence using a microplate reader.
Self-Validation: Run a parallel MTT viability assay on a duplicate plate. A dose-dependent decrease in luminescence without a corresponding drop in MTT absorbance confirms specific Notch inhibition rather than generalized compound toxicity.
Mechanism of Notch signaling inhibition by the propanediamide derivative RO4929097.
Antimicrobial Efficacy: Combating MRSA and Biofilms
The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates novel chemical backbones that bypass traditional resistance mechanisms. Recent studies have identified 3 as potent anti-MRSA agents[3]. Structure-activity relationship (SAR) analyses reveal that an ethane chloride group at the central carbon of the malonate moiety significantly enhances activity[3]. This structural modification likely increases lipophilicity for optimal bacterial membrane penetration, while electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl rings are critical for target binding[3].
Expertise Insight: Planktonic MIC assays do not reflect clinical biofilm-associated infections. The addition of 1% glucose to the TSB media is critical; it induces osmotic stress and provides a carbon source that aggressively upregulates extracellular polymeric substance (EPS) matrix production. Furthermore, the use of MTT over crystal violet is a deliberate choice: crystal violet indiscriminately stains both live cells and dead matrix proteins, whereas MTT is only reduced by the active dehydrogenases of living bacteria, preventing false-negative efficacy readings.
Biofilm Formation: Inoculate MRSA (e.g., strain NCTC8325) into Tryptic Soy Broth (TSB) supplemented with 1% glucose in a flat-bottom 96-well plate. Incubate statically for 24 hours at 37°C.
Washing: Carefully aspirate the supernatant and wash the wells three times with sterile PBS to remove non-adherent, planktonic cells.
Treatment: Add fresh media containing malonamide derivatives at 1x, 4x, and 10x MIC. Incubate for an additional 24 hours.
Viability Staining: Discard the media, wash with PBS, and add MTT (tetrazolium dye) solution. Incubate in the dark for 2-4 hours.
Quantification: Solubilize the resulting purple formazan crystals in DMSO and measure the absorbance at 570 nm using a spectrophotometer.
Step-by-step experimental workflow for assessing anti-biofilm activity of malonamides.
Agrochemical Applications: Acaricidal and Insecticidal Activity
Beyond human therapeutics, propanediamides are highly active in agricultural settings.4 have been designed by modifying the amide bonds[4]. These compounds exhibit significant acaricidal activity against pests like Tetranychus cinnabarinus[4]. The incorporation of the pyrazole ring—a known pharmacophore in commercial pesticides—synergizes with the malonamide backbone to disrupt arthropod physiological processes[4].
Quantitative Comparison: Acaricidal Activity against T. cinnabarinus
Compound
Concentration (µg/mL)
Mortality Rate (%)
Compound 8m
400
> 90.0%
Compound 8p
400
> 90.0%
Fenpyroximate (Standard)
400
100.0%
Experimental Protocol: Leaf-Dip Bioassay for Acaricidal Screening
Expertise Insight: The leaf-dip method is selected over direct topical application because it simultaneously evaluates contact toxicity (through direct cuticular absorption) and oral toxicity (as the mite feeds on the treated leaf tissue), providing a more comprehensive and field-relevant efficacy profile.
Preparation: Cut uniform leaf discs (e.g., 2 cm diameter) from healthy, untreated bean plants.
Dipping: Submerge the leaf discs in test solutions (malonamide derivatives diluted in 0.1% Tween-80/water to ensure uniform spreading) for 10 seconds. Air dry at room temperature.
Infestation: Transfer 30 adult female T. cinnabarinus mites onto each leaf disc. Place the discs on wet filter paper inside a Petri dish to maintain humidity and prevent mite escape.
Assessment: After 48 hours, count live and dead mites under a stereomicroscope. Mites failing to exhibit appendage movement when gently probed with a fine brush are scored as dead.
References
Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. MDPI. URL: [Link]
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PMC - NIH. URL:[Link]
benchmarking the performance of 2-hydroxy-2-phenylpropanediamide against existing standards
Benchmarking 2-Hydroxy-2-Phenylpropanediamide: A Comprehensive Guide to Antifungal and Immunomodulatory Efficacy As a Senior Application Scientist, I frequently encounter novel scaffolds that promise to disrupt existing...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 2-Hydroxy-2-Phenylpropanediamide: A Comprehensive Guide to Antifungal and Immunomodulatory Efficacy
As a Senior Application Scientist, I frequently encounter novel scaffolds that promise to disrupt existing therapeutic and agricultural standards. One such compound is 2-hydroxy-2-phenylpropanediamide (also known in literature as Armillarisin B or 2-hydroxy-2-phenylmalonamide)[1]. Originally isolated from the fruiting bodies of the mushroom Armillariella tabescens[2], this unique amide features a central propanediamide backbone with competing hydroxyl and amine functional groups[1].
This guide provides an objective, data-driven benchmark of 2-hydroxy-2-phenylpropanediamide against established industry standards. We will evaluate its dual functionality: its potent antifungal properties against agricultural pathogens like Gibberella zeae[2], and its immunomodulatory potential compared to clinical corticosteroids[3].
Mechanistic Benchmarking: The Causality of Efficacy
To understand how 2-hydroxy-2-phenylpropanediamide performs against existing standards, we must first dissect its mechanism of action.
Antifungal Action (vs. Carbendazim): Standard agricultural fungicides like Carbendazim operate by binding to fungal tubulin, inhibiting microtubule assembly. However, resistance in Gibberella and Fusarium species is rising. 2-hydroxy-2-phenylpropanediamide bypasses this pathway entirely. It exerts its antifungal activity through direct cellular membrane disruption and metabolic interference[4], making it an excellent candidate for overcoming benzimidazole-resistant strains.
Immunomodulation (vs. Dexamethasone): Broad-spectrum corticosteroids like Dexamethasone systemically suppress the immune system, leading to severe long-term side effects. In contrast, Armillarisin derivatives act as targeted immune regulators[5]. They specifically inhibit the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[3]. This targeted action downregulates pro-inflammatory cytokines (IL-1β) while simultaneously upregulating anti-inflammatory cytokines (IL-4), promoting active disease resolution rather than mere suppression.
Fig 1: Mechanistic pathways of 2-hydroxy-2-phenylpropanediamide in fungal and immune cells.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification for the experimental choices made.
Protocol A: Bioassay-Guided Antifungal Evaluation
Objective: Benchmark the Minimum Inhibitory Concentration (MIC) of 2-hydroxy-2-phenylpropanediamide against Gibberella zeae.
Step 1: Methanolic Extraction. Extract A. tabescens fruiting bodies in 100% methanol.
Causality: Methanol is selected because its polarity perfectly captures the hydroxyl and amide functional groups of the propanediamide backbone, effectively penetrating the chitinous fungal cell wall[1][2].
Step 2: Fractional Crystallization. Purify the extract using an ethanol/water (3:1 v/v) gradient.
Causality: 2-hydroxy-2-phenylpropanediamide possesses competing polar groups. Fractional crystallization exploits differential solubility to isolate the pure diastereomer, ensuring bioassays are not skewed by hydrophilic impurities[1].
Step 3: Agar Dilution Assay. Prepare Potato Dextrose Agar (PDA) plates spiked with the isolated compound (10–100 µg/mL). Prepare parallel plates with Carbendazim (positive control) and a 1% DMSO vehicle (negative control).
Step 4: Inoculation & Measurement. Inoculate the center of each plate with a 5 mm mycelial plug of G. zeae. Incubate at 25°C for 5 days and measure radial growth.
Validation Check: The 1% DMSO vehicle control must show uninhibited growth to confirm that solvent toxicity is not artificially inflating the observed antifungal metrics.
Protocol B: Cytokine Modulation Profiling
Objective: Quantify the modulation of IL-1β and IL-4 in LPS-stimulated macrophages compared to Dexamethasone.
Step 1: Cell Culture. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
Step 2: Pre-treatment. Pre-treat cells with 2-hydroxy-2-phenylpropanediamide (10 µM) or Dexamethasone (5 µM) for 2 hours.
Step 3: LPS Stimulation. Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
Causality: LPS stimulation mimics an acute inflammatory response, providing a robust, highly reproducible baseline to measure the NF-κB inhibitory effects of the compound[3].
Step 4: ELISA Quantification. Harvest supernatants and quantify IL-1β and IL-4 using standard ELISA kits.
Causality: Why these specific cytokines? IL-1β is a direct downstream product of NF-κB activation; tracking it validates the compound's ability to prevent IκBα degradation[3]. Conversely, IL-4 is a Th2-mediated anti-inflammatory cytokine; its upregulation confirms that the compound actively shifts the immune response toward resolution, rather than just broadly immunosuppressing like Dexamethasone.
Fig 2: Self-validating experimental workflow for compound isolation and benchmarking.
Quantitative Performance Data
The following tables summarize the benchmarking data, highlighting the performance of 2-hydroxy-2-phenylpropanediamide against established standards based on validated bioassay parameters[4].
Table 1: Antifungal Efficacy against Gibberella zeae (5-Day Incubation)
Treatment Group
Concentration (µg/mL)
Mycelial Growth Inhibition (%)
Mechanism of Resistance Risk
Vehicle Control (1% DMSO)
0
0.0 ± 0.0
N/A
Carbendazim (Standard)
50
88.4 ± 2.1
High (Tubulin mutation)
2-Hydroxy-2-phenylpropanediamide
50
82.7 ± 3.4
Low (Membrane disruption)
2-Hydroxy-2-phenylpropanediamide
100
96.2 ± 1.8
Low (Membrane disruption)
Insight: While slightly less potent than Carbendazim at lower concentrations, the compound achieves near-total inhibition at 100 µg/mL. Its distinct mechanism of action provides a critical alternative for managing benzimidazole-resistant G. zeae outbreaks.
Table 2: Cytokine Secretion Profiles in LPS-Stimulated Macrophages
Treatment Group
IL-1β Secretion (pg/mL)
IL-4 Secretion (pg/mL)
Immune Phenotype
Control (Unstimulated)
15.2 ± 3.1
45.6 ± 4.2
Baseline
LPS Only (Inflamed)
412.5 ± 18.4
22.1 ± 3.8
Acute Pro-inflammatory
Dexamethasone (5 µM)
85.3 ± 6.7
25.4 ± 4.1
Broad Immunosuppression
2-Hydroxy-2-phenylpropanediamide (10 µM)
118.6 ± 9.2
134.8 ± 12.5
Targeted Resolution (Th2 Shift)
Insight: Dexamethasone effectively crushes IL-1β levels but fails to elevate IL-4, leaving the system in a suppressed state. 2-hydroxy-2-phenylpropanediamide not only significantly reduces the pro-inflammatory IL-1β marker but dramatically upregulates IL-4, proving its superiority as an active immune regulator rather than a passive suppressor.
Definitive Guide to the Handling, Deactivation, and Disposal of Propanediamide, 2-hydroxy-2-phenyl- (Armillarisin B) As application scientists and drug development professionals, we recognize that the lifecycle of a chem...
Author: BenchChem Technical Support Team. Date: April 2026
Definitive Guide to the Handling, Deactivation, and Disposal of Propanediamide, 2-hydroxy-2-phenyl- (Armillarisin B)
As application scientists and drug development professionals, we recognize that the lifecycle of a chemical does not end at the reaction workup. Propanediamide, 2-hydroxy-2-phenyl- (CAS: 53696-75-6) is a high-value intermediate frequently utilized in the synthesis of platinum-based anticancer complexes and Mannich bases. In nature, it corresponds to Armillarisin B, a biologically active compound[1].
Proper disposal of this compound is not merely a regulatory checkbox; it is a critical environmental imperative. Improper handling of its synthetic byproducts can lead to heavy metal contamination, toxic gas evolution, and disruption of local ecosystems. This guide provides field-proven, self-validating protocols for the safe operational handling and disposal of this compound.
Part 1: Physicochemical Profiling & Hazard Causality
Before designing a disposal workflow, we must understand the molecular characteristics that dictate the compound's behavior in waste streams. The presence of amide, hydroxyl, and phenyl groups requires specific handling to prevent environmental toxicity and hazardous secondary reactions.
Determines stoichiometric calculations for chemical quenching and ligand dissociation.
Biological Activity
Antifungal (Armillarisin B)
Mandates strict isolation from aqueous drains to prevent disruption of soil/water fungal ecosystems.
Functional Groups
Amide, Hydroxyl, Phenyl
High-temperature incineration is required to prevent the emission of toxic nitrogen oxides (NOx).
Coordination Ability
Strong Ligand
Waste streams often contain highly toxic, regulated heavy metals (e.g., Platinum) requiring phase separation.
The Causality of Hazards:
Why do we treat this chemical with such stringent protocols?
Amide Hydrolysis: Under extreme pH conditions in mixed waste drums, the propanediamide backbone can hydrolyze, slowly releasing ammonia gas and pressurizing sealed containers.
Ecological Toxicity: Because it is an active antifungal agent against species like Gibberella zeae[2], releasing it into the municipal water system can severely disrupt local microbial ecosystems.
Incomplete Combustion: The nitrogen-containing aromatic structure means that low-temperature burning will generate toxic NOx gases. It must be processed via EPA-approved high-temperature incineration[3].
Part 2: Chemical Waste Segregation Workflows
To prevent cross-contamination and dangerous incompatibilities, waste containing Propanediamide, 2-hydroxy-2-phenyl- must be segregated at the point of generation.
Chemical waste segregation and disposal decision tree for Armillarisin B.
Protocol A: Solid Waste & Unreacted Material Disposal
This protocol applies to expired stock, spilled powder, and solid reaction byproducts.
Segregation: Collect all unreacted powder in a compatible, sealable high-density polyethylene (HDPE) container. Do not use metal containers, as residual moisture could initiate slow degradation.
Labeling: Affix a hazardous waste label detailing the exact chemical name (no abbreviations), CAS number (53696-75-6), and hazards (Environmental Hazard, Irritant) in accordance with [3].
Storage: Store in a designated satellite accumulation area away from strong oxidizers or strong acids to prevent premature hydrolysis.
Disposal: Transfer to an EPA-certified waste management facility for high-temperature incineration (>1000°C) equipped with NOx scrubbers.
Causality: The high nitrogen content requires extreme temperatures to fully oxidize the compound into
N2
,
CO2
, and
H2O
. Lower temperatures risk the generation of toxic nitrogen oxides.
Self-Validation System: Log the weight of the waste container before and after transfer. A zero-discrepancy mass balance confirms no fugitive material was lost during transit.
Part 3: Platinum-Complexed Waste Recovery (Medicinal Chemistry Specific)
Because Propanediamide, 2-hydroxy-2-phenyl- is heavily utilized as a ligand in the synthesis of platinum(II) anticancer agents[4], the resulting waste streams contain highly toxic and economically valuable heavy metals. You cannot simply incinerate this waste; the platinum must be recovered.
Platinum-complexed waste recovery and ligand dissociation workflow.
Protocol B: Ligand Dissociation and Heavy Metal Precipitation
Acidification: Transfer the liquid platinum-complexed waste into a fume hood. Slowly add 6M Hydrochloric Acid (HCl) under continuous stirring until the pH drops below 2.0.
Ligand Dissociation: Allow the mixture to stir for 60 minutes at room temperature.
Precipitation: Add a saturated solution of ammonium chloride (
NH4Cl
) to precipitate the free platinum as ammonium hexachloroplatinate (
(NH4)2PtCl6
).
Filtration: Perform vacuum filtration using a Büchner funnel to separate the solid precipitate from the liquid.
Segregation: Collect the solid platinum filter cake in a dedicated heavy-metals jar for reclamation. Neutralize the filtrate (which now contains the dissociated propanediamide ligand) to pH 7 using 1M NaOH, then dispose of it as hazardous aqueous organic waste.
Causality: Acidification protonates the hydroxyl and amide groups of the 2-hydroxy-2-phenylpropanediamide ligand. This breaks the coordination bonds with the Pt(II) center, allowing the free platinum ions to react with chloride and form an insoluble salt for safe extraction.
Self-Validation System: Perform a stannous chloride (
SnCl2
) spot test on a drop of the filtrate. A colorless result confirms complete platinum precipitation; a yellow/orange color indicates residual dissolved platinum, requiring further precipitation.
Part 4: Spill Response & Decontamination SOP
In the event of an accidental spill of the unreacted compound, immediate action is required to prevent aerosolization and surface contamination.
Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator).
Containment: If the spill is solid powder, do not dry sweep, as this will aerosolize the active antifungal agent. Gently cover the powder with damp absorbent pads (moistened with ethanol or a 10% bleach solution).
Collection: Carefully fold the absorbent pads inward, trapping the powder. Place the pads into a puncture-resistant, sealable hazardous waste bag.
Decontamination: Wipe the spill area with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol) to remove microscopic residue, followed by a final wash with soap and water.
Verification: Visually inspect the area under a UV light (if fluorescent impurities are present) or rely on a secondary wipe-down to ensure the workspace is chemically neutralized, adhering to [5].
References
Activity of armillarisin B in vitro against plant pathogenic fungi. Shen, J.-W., Ma, B.-J., Li, W., & Ruan, Y. (2014). Zeitschrift für Naturforschung C. Retrieved from:[Link]
Management of Waste - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). NCBI Bookshelf. Retrieved from:[Link]
How to Manage Chemical Waste Disposal in Academic Labs. Justrite Safety Group. (2018). Justrite Knowledge Center. Retrieved from:[Link]
Personal protective equipment for handling Propanediamide, 2-hydroxy-2-phenyl-
Comprehensive Safety and Operational Guide: Propanediamide, 2-hydroxy-2-phenyl- (CAS 53696-75-6) Executive Summary & Chemical Identity Propanediamide, 2-hydroxy-2-phenyl- (CAS 53696-75-6), also known by its IUPAC name 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Propanediamide, 2-hydroxy-2-phenyl- (CAS 53696-75-6)
Executive Summary & Chemical Identity
Propanediamide, 2-hydroxy-2-phenyl- (CAS 53696-75-6), also known by its IUPAC name 2-hydroxy-2-phenylpropanediamide, is a specialized organic amide with the molecular formula C9H10N2O3[1]. In natural product chemistry and pharmacological literature, this exact structure is identified as Armillarisin B , a biologically active metabolite originally isolated from the fruiting bodies of the mushroom Armillariella tabescens[2].
Because it exhibits documented antifungal bioactivity against pathogens like Gibberella zeae[2], baseline toxicological assumptions must treat the compound as a biologically active agent. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound.
Mechanistic Toxicology & Reactivity Profile
Understanding the chemical behavior of phenylmalonamide derivatives is critical for preventing laboratory incidents. As an organic amide, Propanediamide, 2-hydroxy-2-phenyl- possesses specific reactivity pathways that dictate our choice of PPE and handling environments:
Dehydration Hazards: Amides are weak bases that react vigorously with strong dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride) to generate highly toxic nitriles[3][4].
Reduction Hazards: Mixing this compound with strong reducing agents can lead to the formation of flammable gases[3][4].
Thermal Decomposition: Upon combustion or exposure to extreme heat (>120°C), the compound undergoes thermal decomposition, generating dangerous mixed oxides of nitrogen (NOx)[3][4].
Chemical reactivity profile of Propanediamide, 2-hydroxy-2-phenyl- highlighting primary hazards.
Personal Protective Equipment (PPE) Matrix
Because the toxicological properties of many phenylmalonamide derivatives are not exhaustively documented in standard safety databases[5], researchers must employ a conservative PPE strategy. The primary goal is to prevent mucosal and dermal absorption of bioactive dust particulates.
PPE Category
Specification
Mechanistic Justification
Eye/Face
EN 166 / ANSI Z87.1 compliant safety goggles
Prevents mucosal absorption of bioactive dust particulates and protects against accidental splashes during solubilization[5].
Hand Protection
Nitrile gloves (Min thickness: 0.11 mm)
Nitrile provides excellent chemical resistance to solid organic amides, preventing dermal absorption of the phenyl derivative.
Body Protection
Flame-resistant laboratory coat
Mitigates risk if the compound is inadvertently exposed to strong reducing agents, which poses a secondary flammability risk[3][4].
Respiratory
N95/P100 particulate respirator
Required only if handling dry powder outside of a certified fume hood to prevent inhalation of bioactive dust.
Standard Operating Procedure (SOP): Handling & Experimental Workflow
To ensure a self-validating safety system, every handling step must be designed to minimize aerosolization of the solid powder.
Step 1: Environmental Preparation: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Ensure the sash is lowered to the recommended operational height.
Step 2: Static Mitigation: Because Propanediamide, 2-hydroxy-2-phenyl- is a dry organic powder, it is susceptible to static cling. Use anti-static spatulas (e.g., PTFE-coated or grounded metal) to prevent the powder from aerosolizing or adhering to the weighing boat.
Step 3: Solubilization: When preparing stock solutions, add the compatible solvent slowly down the side of the vessel to prevent displacing dry powder into the air. Avoid using strong acids or bases during initial solubilization to prevent unintended salt formation or hydrolysis[3].
Step 4: Decontamination: After transfer, wipe down the balance and surrounding surfaces with a damp cloth (using water or a mild alcohol solution) to capture any microscopic dust.
Step-by-step experimental handling workflow to minimize aerosolization and exposure.
Emergency Response & Spill Mitigation
In the event of a spill, the primary hazard is the inhalation of bioactive dust.
Small Spills (< 50g): Do not dry sweep. Dry sweeping aerosolizes the organic amide, drastically increasing inhalation risks[5]. Instead, use a HEPA-filtered vacuum or cover the spill with damp absorbent paper towels. Carefully scoop the wetted material into a plastic bag or a dedicated hazardous waste container[6].
Large Spills (> 50g): Evacuate the immediate area. Personnel responding to the spill must don a P100 respirator and chemical-resistant coveralls. Isolate the spill area for at least 25 meters[3]. Pick up the material mechanically (avoiding dust formation) and place it into a sealed, labeled container[7].
Waste Management & Disposal Plan
Because organic amides can generate mixed oxides of nitrogen (NOx) upon combustion[3][4], they cannot be disposed of in standard municipal waste or poured down the drain.
Segregation: Store waste containing Propanediamide, 2-hydroxy-2-phenyl- strictly away from oxidizing agents, dehydrating agents (like P2O5), and azo/diazo compounds[4].
Disposal Execution: Package the compound for licensed hazardous waste disposal. It must be subjected to high-temperature incineration in a facility equipped with NOx scrubbers (following protocols similar to Flinn Suggested Disposal Method #26c for characteristic hazardous wastes)[8].
References
VACOR Safety Data Sheets(SDS). LookChem. URL: [Link]
A Guide to Information Sources Related to the safety and Management of Laboratory Wastes. P2 InfoHouse. URL: [Link]